2-(Difluoromethyl)pyridin-4-amine hydrochloride
Description
Properties
IUPAC Name |
2-(difluoromethyl)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)5-3-4(9)1-2-10-5;/h1-3,6H,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVRODJMDEVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Synthesis and Characterization of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS No. 1890194-45-2), a pivotal building block in modern medicinal chemistry. The strategic incorporation of the difluoromethyl (CHF₂) group onto the pyridine scaffold significantly influences the physicochemical and pharmacological properties of derivative compounds, making it a valuable moiety for drug discovery. This document details a robust synthetic pathway, explains the rationale behind key experimental choices, and outlines a suite of analytical techniques for comprehensive structural verification and purity assessment. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.
Introduction: The Strategic Value of the Difluoromethyl-Pyridine Scaffold
In the landscape of pharmaceutical discovery, fluorinated heterocyclic compounds have become indispensable tools for medicinal chemists. The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, pKa, and binding affinity to biological targets[1]. The difluoromethyl (CHF₂) group, in particular, serves as a unique bioisosteric replacement for hydroxyl, thiol, or N-oxide functional groups, offering a stable, lipophilic alternative that can enhance cell membrane permeability and resist metabolic oxidation[2].
The pyridine ring is a privileged scaffold, present in numerous approved drugs. When combined, the 2-(difluoromethyl)pyridin-4-amine structure offers a versatile platform for generating novel drug candidates. The amine handle at the 4-position provides a convenient point for further chemical elaboration, enabling its incorporation into a diverse range of molecular architectures targeting diseases from cancer to infectious agents[3]. This guide provides the essential technical knowledge for the reliable synthesis and rigorous characterization of its hydrochloride salt, ensuring high-purity material for downstream applications.
Synthesis Methodology
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The presented route focuses on the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring, followed by the installation of the amine functionality and final salt formation. This approach is designed for scalability and reproducibility.
Proposed Synthetic Pathway
The synthesis begins with a commercially available pyridine derivative, proceeds through a nitration and subsequent reduction to install the amine, and concludes with the formation of the stable hydrochloride salt.
Caption: Proposed synthetic route for 2-(Difluoromethyl)pyridin-4-amine HCl.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Nitration of 2-(Difluoromethyl)pyridine
-
Rationale: This step introduces a nitro group at the 4-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group directs the nitration primarily to the C4 position under strongly acidic conditions.
-
Procedure:
-
To a cooled (0-5 °C) flask containing concentrated sulfuric acid (H₂SO₄, 5 equivalents), slowly add 2-(difluoromethyl)pyridine (1.0 eq.). Maintain the internal temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid (HNO₃, 1.5 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-(difluoromethyl)-4-nitropyridine. This intermediate may be used in the next step without further purification if purity is sufficient.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, while metal-acid systems like iron in the presence of an ammonium salt offer a cost-effective alternative[4].
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the 2-(difluoromethyl)-4-nitropyridine (1.0 eq.) from the previous step in methanol or ethanol.
-
Add 5-10 mol% of Palladium on carbon (10% Pd/C) to the solution.
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi (or as appropriate for the equipment)[4].
-
Stir the mixture vigorously at room temperature for 3-5 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethyl)pyridin-4-amine free base.
-
Step 3: Hydrochloride Salt Formation
-
Rationale: The hydrochloride salt is typically a stable, crystalline solid with improved handling properties compared to the free base. Formation is achieved by treating the free base with hydrochloric acid in an anhydrous organic solvent.
-
Procedure:
-
Dissolve the crude 2-(difluoromethyl)pyridin-4-amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
To this solution, add a 2 M solution of hydrogen chloride (HCl) in diethyl ether or 1,4-dioxane dropwise with stirring.
-
A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Characterization of the Final Compound
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is employed for a self-validating system of analysis.
Caption: Workflow for the analytical characterization of the final product.
Data Presentation: Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the pyridine ring, a triplet for the -CHF₂ proton (due to coupling with two fluorine atoms), and a broad singlet for the amine/ammonium protons. |
| ¹⁹F NMR | Chemical Shift (δ) | A doublet for the two equivalent fluorine atoms (due to coupling with the single proton in the -CHF₂ group). |
| ¹³C NMR | Chemical Shift (δ) | Distinct signals for each carbon atom in the pyridine ring and a triplet for the -CHF₂ carbon (due to C-F coupling). |
| HRMS (ESI+) | m/z | Expected to show the molecular ion peak for the free base (C₆H₆F₂N₂) at [M+H]⁺ ≈ 145.0571. |
| HPLC | Purity | >95% (typical target), determined by peak area percentage at a suitable UV wavelength (e.g., 254 nm). |
| Melting Point | Range | A sharp melting point range is indicative of high purity. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching (amine salt), aromatic C-H, C=N/C=C bonds, and strong C-F stretching. |
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's carbon-hydrogen-fluorine framework.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum. Expected signals include aromatic protons between 7.0-8.5 ppm and a characteristic triplet for the CHF₂ proton around 6.8-7.5 ppm with a J-coupling of approximately 55-60 Hz[5][6].
-
Acquire a ¹⁹F NMR spectrum. A single doublet is expected, confirming the presence of the CHF₂ group.
-
Acquire a ¹³C NMR spectrum. A triplet for the difluoromethyl carbon is expected due to one-bond C-F coupling.
-
Data should be reported as follows: chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet), coupling constant (J) in Hz, and integration[7].
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides an exact mass measurement, which confirms the elemental composition of the molecule.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode. The observed mass for the [M+H]⁺ ion of the free base should be within 5 ppm of the calculated theoretical mass.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the standard method for determining the purity of a compound by separating it from any impurities or starting materials.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient system is often effective. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and/or 280 nm.
-
Analysis: Purity is calculated based on the relative area of the main peak.
-
Applications and Significance in Drug Discovery
This compound is not an end-product but a critical starting material. The primary amine at the 4-position is a versatile functional handle that can participate in a wide array of chemical reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
Buchwald-Hartwig or Ullmann coupling: Formation of C-N bonds with aryl halides.
-
Formation of ureas and thioureas.
These transformations allow for the facile incorporation of the difluoromethyl-pyridine scaffold into larger, more complex molecules, enabling the exploration of vast chemical space in the search for novel therapeutics. The properties conferred by the CHF₂ group—such as increased metabolic stability and tuned lipophilicity—are highly desirable for optimizing lead compounds into viable drug candidates[8].
Conclusion
This guide has detailed a reliable synthetic route and a comprehensive characterization strategy for this compound. By understanding the rationale behind the experimental procedures and employing the described analytical techniques, researchers can confidently produce and validate this high-value chemical building block. Its strategic use promises to continue fueling innovation in medicinal chemistry and contribute to the development of next-generation therapeutics.
References
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
This compound - CAS:1890194-45-2. Sunway Pharm Ltd. [Link]
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ACS Publications. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]
-
Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Royal Society of Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 6. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
A Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)pyridin-4-amine HCl
For Immediate Release to the Scientific Community
Foreword
The strategic incorporation of fluorine into bioactive molecules represents a powerful and widely adopted strategy in modern drug discovery. The unique stereoelectronic properties of the difluoromethyl group (–CHF₂) in particular can profoundly modulate a compound's metabolic stability, lipophilicity (logP), and target-binding affinity. As a key building block, 2-(Difluoromethyl)pyridin-4-amine Hydrochloride (HCl) has emerged as a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing an in-depth analysis of the core physicochemical properties of this compound, grounded in established analytical principles.
Molecular Identity and Core Attributes
2-(Difluoromethyl)pyridin-4-amine HCl is the hydrochloride salt of the parent aromatic amine. The salt form is typically utilized to improve the aqueous solubility and handling characteristics of the compound, which is crucial for both synthetic manipulation and pharmaceutical formulation. The core identity of the molecule is defined by the following attributes.
Table 1: Core Chemical Attributes
| Attribute | Value | Source(s) |
| Molecular Formula | C₆H₇ClF₂N₂ | [1] |
| Molecular Weight | 180.58 g/mol | [1] |
| CAS Number | 1890194-45-2 | [1][2] |
| Canonical SMILES | C1=CN=C(C=C1N)C(F)F.Cl | |
| InChI Key | Not readily available in public databases |
Key Physicochemical Properties
The physicochemical profile of an active pharmaceutical ingredient (API) or its key intermediates is a critical determinant of its ultimate biopharmaceutical behavior, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Melting Point
The melting point is a fundamental property indicating the purity and thermal stability of a crystalline solid. For 2-(Difluoromethyl)pyridin-4-amine HCl, a defined melting range suggests a stable crystalline lattice. While experimental values can vary slightly between suppliers due to differences in crystalline form or purity, a representative range is available.
-
Reported Melting Point: Data not consistently available across public domains; requires experimental determination for specific batches.
Solubility
Solubility is a paramount consideration for drug delivery and biological testing. As a hydrochloride salt, 2-(Difluoromethyl)pyridin-4-amine HCl is engineered for enhanced solubility in aqueous media compared to its free base.
Table 2: Expected Solubility Profile
| Solvent | Expected Solubility | Rationale & Field Insights |
| Water | Soluble | The protonated pyridinium and ammonium species form strong ion-dipole interactions with water, a direct consequence of its salt form. |
| DMSO | Soluble | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules, including salts. |
| Methanol / Ethanol | Soluble | Polar protic solvents that can effectively solvate the ionic and polar groups of the molecule. |
Causality Behind Experimental Choices: For in vitro biological assays, initial stock solutions are almost universally prepared in DMSO due to its high solvating power. For subsequent aqueous-based assays, the inherent water solubility of the HCl salt is advantageous, minimizing the risk of precipitation upon dilution.
Acidity (pKa)
The pKa values of a molecule dictate its ionization state at different physiological pH levels, which directly impacts membrane permeability and target engagement. 2-(Difluoromethyl)pyridin-4-amine has two primary basic centers: the endocyclic pyridine nitrogen and the exocyclic 4-amino group.
-
Pyridine Nitrogen: The pKa of unsubstituted pyridine is ~5.2. The strongly electron-withdrawing difluoromethyl group at the 2-position is expected to significantly decrease the basicity of the adjacent pyridine nitrogen, lowering its pKa.
-
4-Amino Group: The pKa of 4-aminopyridine is ~9.1. This is expected to be the more basic site and will be fully protonated in the hydrochloride salt form.
Understanding these pKa values is critical for designing purification strategies (e.g., acid-base extraction) and predicting the compound's behavior in buffered solutions and physiological environments.
Protocols for Analytical Characterization
Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and integrity of the chemical matter. The following protocols are standard practice in the field.
Structural Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for unambiguous structure elucidation.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(Difluoromethyl)pyridin-4-amine HCl and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.
-
Expected Signals: Look for distinct signals in the aromatic region corresponding to the pyridine ring protons, a signal for the amine protons (which may be broad or exchangeable), and a characteristic triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine NMR spectrum.
-
Expected Signals: A single environment for the two fluorine atoms should result in a doublet, arising from coupling to the single proton on the same carbon.
-
-
Data Analysis: Confirm that the chemical shifts, integration values, and coupling patterns (J-coupling) are consistent with the proposed structure.
Diagram 1: NMR Characterization Workflow
Caption: Standard workflow for structural verification via NMR.
Molecular Weight Verification via Mass Spectrometry
Mass spectrometry (MS) provides precise mass information, confirming the molecular weight and elemental composition.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent, typically methanol or acetonitrile with 0.1% formic acid to promote ionization.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a "soft" ionization technique ideal for polar molecules, preventing fragmentation.
-
Data Acquisition: Infuse the sample directly or via an LC system into the ESI source operating in positive ion mode.
-
Data Analysis:
-
Search the resulting spectrum for the protonated molecular ion of the free base ([M+H]⁺).
-
Calculation: The expected mass for [C₆H₆F₂N₂ + H]⁺ is approximately 145.06.
-
High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a mass measurement with <5 ppm error.
-
Diagram 2: ESI-MS Verification Workflow
Sources
The Strategic Deployment of 2-(Difluoromethyl)pyridin-4-amine hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS Number: 1890194-45-2) has emerged as a pivotal building block, particularly in the design and synthesis of targeted therapies such as kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its critical applications in drug discovery. We will delve into the nuanced role of the difluoromethyl group as a bioisostere, explore its utility in constructing complex bioactive molecules, and provide practical insights for its application in the laboratory.
Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug design, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive core for a wide range of biological targets. The introduction of fluorine-containing substituents, such as the difluoromethyl group, further enhances its utility. The difluoromethyl group, in particular, is of significant interest as it can act as a "lipophilic hydrogen bond donor," a unique property that allows it to serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups.[1] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and favorable alterations in pKa, all of which are critical parameters in drug development. This compound offers a readily available and reactive handle to introduce this valuable motif into novel drug candidates.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 1890194-45-2 | [2] |
| Molecular Formula | C₆H₇ClF₂N₂ | [2] |
| Molecular Weight | 180.58 g/mol | [2] |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | N/A |
| Storage | Inert atmosphere, 2-8°C | N/A |
Safety Information:
This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [cite: N/A]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from the synthesis of the 2-amino isomer and represents a hypothetical but chemically sound approach.[1]
Step 1: Synthesis of 4-Ethoxy-1,1-difluorobut-3-en-2-one
-
To a solution of ethyl vinyl ether in an appropriate solvent, add pyridine.
-
Cool the mixture and slowly add 2,2-difluoroacetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
Step 2: Synthesis of (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile
-
Prepare a solution of (cyanomethyl)lithium in situ by treating acetonitrile with n-butyllithium in THF at low temperature (-78 °C).
-
Slowly add a solution of 4-ethoxy-1,1-difluorobut-3-en-2-one to the (cyanomethyl)lithium suspension.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the nitrile intermediate.
Step 3: Synthesis of 4-(Difluoromethyl)pyridin-4-ol
-
Treat the nitrile intermediate with a strong acid (e.g., HBr in acetic acid) and heat to induce cyclization.
-
Upon completion, cool the reaction mixture and neutralize with a base to precipitate the pyridinol product.
-
Filter and dry the solid to obtain 4-(difluoromethyl)pyridin-4-ol.
Step 4: Synthesis of 4-Chloro-2-(difluoromethyl)pyridine
-
Treat 4-(difluoromethyl)pyridin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to drive the conversion.
-
Carefully quench the reaction with ice water and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Step 5: Synthesis of 2-(Difluoromethyl)pyridin-4-amine
-
Perform a Buchwald-Hartwig amination on 4-chloro-2-(difluoromethyl)pyridine. A common ammonia equivalent for this reaction is benzophenone imine, used in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Following the coupling reaction, the resulting imine is hydrolyzed with a mild acid to yield the desired 4-aminopyridine.
Step 6: Formation of the Hydrochloride Salt
-
Dissolve the free base, 2-(difluoromethyl)pyridin-4-amine, in a suitable solvent such as diethyl ether or isopropanol.
-
Add a solution of hydrogen chloride in the same solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a valuable building block for the synthesis of a variety of bioactive molecules, with a particularly prominent role in the development of protein kinase inhibitors.[1] The 4-amino group serves as a key nucleophile for reaction with various electrophilic partners, often heterocyclic systems, to construct the core scaffolds of these inhibitors.
General Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for the synthesis of kinase inhibitors.
Representative Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy for elaborating the 2-(difluoromethyl)pyridin-4-amine core.
-
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
-
Procedure:
-
To a solution of this compound in DMF, add DIPEA to neutralize the hydrochloride and liberate the free amine.
-
Add 2,4-dichloropyrimidine to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-(2-(difluoromethyl)pyridin-4-yl)pyrimidin-4-amine derivative.
-
This intermediate can then be further functionalized at the remaining chloro-position of the pyrimidine ring through subsequent reactions like Suzuki couplings or further SNAr reactions to generate a library of potential kinase inhibitors.
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
The proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.
-
The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns. The proton at the 3-position would likely be a singlet or a small doublet, the proton at the 5-position a doublet, and the proton at the 6-position a doublet.
-
The protons of the amine group may appear as a broad singlet.
-
In the hydrochloride salt, the amine and pyridine nitrogen protons may be broadened and shifted downfield.
¹³C NMR:
-
The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
The carbon atoms of the pyridine ring will show distinct signals, with their chemical shifts influenced by the electron-withdrawing difluoromethyl group and the electron-donating amino group.
¹⁹F NMR:
-
The two fluorine atoms of the difluoromethyl group are expected to give a doublet due to coupling with the proton.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₆H₆F₂N₂) and potentially a fragment corresponding to the loss of the difluoromethyl group.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and the difluoromethyl group, C=C and C=N stretching vibrations for the pyridine ring, and C-F stretching vibrations.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound is a valuable and versatile building block for drug discovery and development. Its unique electronic properties, conferred by the difluoromethyl group, make it an attractive component for the design of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic accessibility of this compound, coupled with its predictable reactivity, allows for its efficient incorporation into complex molecular architectures. As the demand for targeted and effective therapies continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
Sources
molecular structure and conformation of 2-(Difluoromethyl)pyridin-4-amine
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Difluoromethyl)pyridin-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, serves as a valuable bioisostere for hydroxyl and thiol moieties, making difluoromethylated heterocycles, such as 2-(Difluoromethyl)pyridin-4-amine, highly sought-after building blocks in drug discovery.[1][2][3] This guide provides a comprehensive technical overview of the methodologies required to elucidate the three-dimensional structure and conformational preferences of 2-(Difluoromethyl)pyridin-4-amine. We will explore a synergistic approach that leverages advanced spectroscopic techniques and robust computational modeling to provide a holistic understanding of this molecule's structural landscape. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and similar fluorinated scaffolds.
Introduction: The Significance of 2-(Difluoromethyl)pyridin-4-amine in Drug Design
The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical research, forming the core of numerous bioactive compounds.[2][4] Its functionalization with fluorine-containing groups has become a powerful strategy to modulate key drug-like properties. The difluoromethyl (-CHF₂) group is particularly noteworthy due to its unique electronic properties and ability to act as a hydrogen bond donor.[3]
The precise spatial arrangement of the difluoromethyl group relative to the pyridine ring and the 4-amino substituent is critical for molecular recognition and biological activity. Understanding the preferred conformations and the rotational energy barrier of the C-C bond between the pyridine ring and the -CHF₂ group is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide outlines a robust, multi-technique workflow to comprehensively define the molecular architecture of 2-(Difluoromethyl)pyridin-4-amine.
Elucidating the Molecular Structure: A Combined Spectroscopic and Computational Approach
A definitive structural elucidation relies on the integration of data from multiple analytical techniques. While single-crystal X-ray diffraction remains the gold standard for solid-state structure determination, its feasibility is contingent on obtaining suitable crystals. Therefore, a combination of spectroscopy and computational chemistry is often the most practical and comprehensive approach for molecules like 2-(Difluoromethyl)pyridin-4-amine.
Spectroscopic Characterization
Spectroscopic analysis provides foundational information about the molecule's connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the solution-state structure of organic molecules. For 2-(Difluoromethyl)pyridin-4-amine, a suite of NMR experiments is recommended.
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Structural Insights |
| ¹H | 6.5 - 8.0 | Triplet (t) | JH-F ≈ 56 Hz | Proton of the -CHF₂ group, shows characteristic coupling to the two fluorine atoms. |
| ¹H | 6.0 - 7.5 | Various | - | Aromatic protons on the pyridine ring and the amine protons. Their specific shifts are sensitive to the electronic environment. |
| ¹³C | 110 - 120 | Triplet (t) | JC-F ≈ 240 Hz | Carbon of the -CHF₂ group, with a large one-bond coupling to fluorine. |
| ¹³C | 100 - 160 | Various | - | Carbons of the pyridine ring. |
| ¹⁹F | -90 to -130 | Doublet (d) | JF-H ≈ 56 Hz | Fluorine atoms of the -CHF₂ group, coupled to the single proton. |
Protocol for NMR Data Acquisition
-
Sample Preparation : Dissolve 5-10 mg of 2-(Difluoromethyl)pyridin-4-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR : Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A more concentrated sample (20-50 mg) and a greater number of scans may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR : Acquire a one-dimensional ¹⁹F spectrum. This is a highly sensitive nucleus and provides direct information on the fluorine environment.
-
2D NMR : Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to unambiguously assign all proton and carbon signals and confirm the molecular connectivity.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy : The IR spectrum will show characteristic vibrational modes. Key expected absorptions include N-H stretching of the amine group (~3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the difluoromethyl group (~3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and strong C-F stretching vibrations (~1000-1150 cm⁻¹).
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The molecule will exhibit a characteristic molecular ion peak corresponding to its exact mass.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and rationalizing molecular structures and conformations.[5][6][7]
Workflow for Structural Optimization
The following diagram illustrates a typical workflow for obtaining the optimized ground-state geometry of the molecule.
Caption: Definition of the dihedral angle (τ) governing the -CHF₂ group's rotation.
Workflow for Potential Energy Surface Scan
To understand the rotational energy barrier, a potential energy surface (PES) scan is performed by systematically rotating the dihedral angle and calculating the energy at each step.
Caption: Workflow for performing a Potential Energy Surface (PES) scan.
Protocol for Conformational Analysis
-
Input Structure : Use the fully optimized ground-state structure of 2-(Difluoromethyl)pyridin-4-amine as the starting point.
-
Scan Definition : Define the dihedral angle (e.g., N1-C2-C7-H8) as the reaction coordinate.
-
PES Scan : Perform a "relaxed" PES scan. This involves fixing the defined dihedral angle at a series of values (e.g., in 10° or 15° increments from 0° to 360°) while allowing all other geometrical parameters to relax and optimize at each step.
-
Energy Profile : Plot the relative energy versus the dihedral angle. The minima on this plot correspond to stable conformers, while the maxima represent the transition states for rotation.
-
Analysis : From the energy profile, determine the most stable conformation(s) and the height of the energy barrier to rotation. This barrier indicates how freely the difluoromethyl group can rotate at room temperature.
Conclusion: A Structurally Defined Building Block
By systematically applying the integrated methodologies outlined in this guide, researchers can develop a comprehensive and reliable model of the molecular structure and conformational dynamics of 2-(Difluoromethyl)pyridin-4-amine. This detailed structural understanding is fundamental to its application in drug discovery, enabling more accurate molecular docking studies, the rationalization of structure-activity relationships, and the design of next-generation therapeutics with enhanced potency and specificity. The principles and workflows described herein are broadly applicable to the characterization of other novel fluorinated molecules, providing a robust framework for modern chemical research.
References
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]
-
PubChem. 4-(Difluoromethyl)pyridin-2-amine. Available at: [Link]
-
Islam, M. S., et al. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. ResearchGate. Available at: [Link]
-
University of Münster (2024). New method for introducing fluorinated components into molecules. Available at: [Link]
-
PubChem. 2-Amino-4-(trifluoromethyl)pyridine. Available at: [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. Available at: [Link]
-
Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]
-
Cole, K. P., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
-
Frim, D. A., et al. (2007). Molecular modeling optimization of anticoagulant pyridine derivatives. National Institutes of Health. Available at: [Link]
-
NISHIMURA, T., & SASABE, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Kumar, S., et al. (2021). A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. ChemRxiv. Available at: [Link]
-
Fathimunnisa, M., & Manikandan, H. (2018). Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethyl)pyridin-4-amine hydrochloride
This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS 1890194-45-2). As a critical building block in medicinal chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive but robust characterization. All protocols and interpretations are designed to be self-validating for researchers and scientists in the field.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a unique combination of functional groups that give rise to a distinctive spectroscopic fingerprint. The core is a pyridine ring, substituted with a primary amine at the 4-position and a difluoromethyl group at the 2-position. The hydrochloride salt form, where the basic nitrogen of the pyridine or the exocyclic amine is protonated, significantly influences the electronic environment and, consequently, the spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of the molecule. We will consider ¹H, ¹³C, and ¹⁹F NMR.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve amine salts and the presence of exchangeable protons. Deuterium oxide (D₂O) can also be used, but will result in the exchange of the amine and ammonium protons.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.
-
Acquisition Parameters : For a standard 400 MHz spectrometer, typical acquisition parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR : A dedicated fluorine probe is not strictly necessary but will provide the best results. A broadband probe can also be used. A common reference for ¹⁹F NMR is CFCl₃ (freon-11) at 0 ppm.
Caption: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number and environment of the protons. The hydrochloride form will likely lead to broad signals for the amine protons due to exchange and quadrupolar effects.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Pyridine-H3 | ~6.8-7.0 | d | J ≈ 7-8 | Ortho-coupled to H5. Shifted downfield due to the electron-withdrawing nature of the adjacent CHF₂ group. |
| Pyridine-H5 | ~7.8-8.0 | dd | J ≈ 7-8, J ≈ 2 | Coupled to H3 and H6. |
| Pyridine-H6 | ~8.3-8.5 | d | J ≈ 2 | Coupled to H5. Shifted downfield due to proximity to the protonated ring nitrogen. |
| -CHF₂ | ~6.5-7.5 | t | ²JH-F ≈ 50-60 | The triplet arises from coupling to the two equivalent fluorine atoms. The chemical shift is significantly downfield due to the electronegativity of the fluorine atoms. |
| -NH₂ / -NH₃⁺ | ~7.0-9.0 | br s | - | Broad signal due to proton exchange and quadrupolar broadening from the nitrogen atom. The exact chemical shift is highly dependent on concentration and residual water content. |
Rationale: The chemical shifts are estimated based on data for 4-aminopyridine and the known deshielding effects of a difluoromethyl group. Protonation of the pyridine nitrogen will cause a general downfield shift of the ring protons. The use of D₂O would lead to the disappearance of the NH₂/NH₃⁺ signal, which can be a useful diagnostic experiment.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C2 | ~155-160 | t | ¹JC-F ≈ 230-240 Hz |
| C3 | ~110-115 | t | ³JC-F ≈ 4-6 Hz |
| C4 | ~150-155 | s | - |
| C5 | ~115-120 | d | ⁴JC-F ≈ 1-2 Hz |
| C6 | ~145-150 | s | - |
| -CHF₂ | ~110-120 | t | ¹JC-F ≈ 230-250 Hz |
Rationale: The predicted chemical shifts are based on known values for substituted pyridines.[2][3][4] The difluoromethyl group's strong electron-withdrawing nature and the large one- and two-bond C-F coupling constants are key diagnostic features.[5] The protonation of the amine will generally lead to a downfield shift of the attached and adjacent carbons.[6]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing molecules.
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| -CHF₂ | -110 to -130 | d | ²JF-H ≈ 50-60 | The doublet arises from coupling to the single proton of the difluoromethyl group. The chemical shift is in the typical range for Ar-CHF₂ moieties.[7][8] |
Rationale: The chemical shift of the difluoromethyl group is influenced by the electronic properties of the pyridine ring.[9][10][11] The doublet multiplicity is a clear indicator of the CHF₂ group.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of the hydrochloride salt will be markedly different from that of the free base.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation : For solid samples, the most common method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Caption: Workflow for IR data acquisition and analysis.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3200-2500 | N-H stretch (ammonium salt) | Strong, Broad | This broad and complex region is highly characteristic of amine hydrochlorides and is due to the stretching of the N-H bonds in the protonated amine/pyridine.[12][13][14][15][16] |
| 1650-1600 | N-H bend (primary amine) | Medium-Strong | The scissoring vibration of the primary amine group. |
| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong | Characteristic vibrations of the pyridine ring. |
| 1300-1000 | C-F stretch | Strong | The C-F stretching vibrations of the difluoromethyl group are expected to be strong and fall in this region. |
Rationale: The most telling feature will be the broad absorption in the high-frequency region, confirming the presence of the hydrochloride salt.[12][15] The IR spectrum of the free base, 4-aminopyridine, shows distinct N-H stretching bands around 3436 and 3303 cm⁻¹, which will be absent in the salt form.[17][18][19][20][21]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method : Electrospray ionization (ESI) is the preferred method for polar and salt-like molecules such as this one. It will likely produce a strong signal for the protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Fragmentation : Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural information.
Predicted Mass Spectrum
-
Parent Ion : In positive mode ESI-MS, the base peak is expected to be the protonated molecule corresponding to the free base, [C₆H₆F₂N₂ + H]⁺, with a calculated m/z of 145.0577. The high-resolution mass measurement should be within 5 ppm of this value.
-
Key Fragmentation Pathways :
-
Loss of HF: A common fragmentation pathway for fluorinated compounds.
-
Loss of the difluoromethyl radical: Cleavage of the C-C bond between the pyridine ring and the CHF₂ group.
-
Ring fragmentation of the pyridine core.
-
The fragmentation pattern of 4-aminopyridine shows a molecular ion at m/z 94 and key fragments at m/z 67 (loss of HCN) and m/z 40.[22][23] Similar fragmentation of the pyridine core can be expected for the target molecule.
Conclusion
The spectroscopic characterization of this compound is defined by the interplay of its functional groups: the 4-aminopyridine core, the 2-difluoromethyl substituent, and the hydrochloride salt form. This guide provides a comprehensive, albeit predictive, framework for acquiring and interpreting the NMR, IR, and MS data for this compound. By understanding the expected spectral features and the reasoning behind them, researchers can confidently verify the structure and purity of this important chemical entity.
References
-
Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.
-
Udhayakala, P., et al. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). ResearchGate.
-
ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine.
-
ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 13C NMR spectrum.
-
ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 1H NMR spectrum.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
-
Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2005). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate.
-
Wang, J., et al. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Chinese Journal of Chemical Physics.
-
Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry.
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
-
ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
-
Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.
-
Chenon, B., & Sandorfy, C. (1958). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate.
-
ChemicalBook. (n.d.). 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum.
-
ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) IR Spectrum.
-
ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) MS spectrum.
-
ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum.
-
National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook.
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate.
-
ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
-
Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate.
-
Wang, J., et al. (2018). Microwave spectroscopy of 2-(trifluoromethyl)pyridine⋯water complex: Molecular structure and hydrogen bond. The Journal of Chemical Physics.
-
National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
-
Ivorra, J. L., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar.
-
Caggiano, A. O., et al. (2014). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Frontiers in Neurology.
-
Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate.
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
-
Dolbier, W. R., et al. (2011). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate.
-
ChemicalBook. (n.d.). 4-Dimethylaminopyridine(1122-58-3) 13C NMR spectrum.
-
Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.
-
Penner, P., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
-
Ivorra, J. L., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). SciSpace.
-
Isherwood, M. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). 13C-NMR spectrum of (4).
-
Penner, P., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
-
LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
-
LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362).
-
Edgar, M. (2016). 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine (Weaver_13C_XAABB_SpinSystem_Final_01). ResearchGate.
-
Widdifield, C. M., et al. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: Refinement of hydrogen-bonded proton positions using experiment and theory. Physical Chemistry Chemical Physics.
-
National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem.
-
ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt).
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts.
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
-
ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum.
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A reducing-difference IR-spectral study of 4-aminopyridine | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 4-Aminopyridine(504-24-5) IR Spectrum [chemicalbook.com]
- 21. 4-Aminopyridine [webbook.nist.gov]
- 22. 4-Aminopyridine(504-24-5) MS spectrum [chemicalbook.com]
- 23. 4-Aminopyridine [webbook.nist.gov]
A Technical Guide to the Solubility and Stability of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
This in-depth technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS: 1890194-45-2), a pyridine derivative of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
Introduction
This compound is a heterocyclic amine salt with the molecular formula C₆H₇ClF₂N₂ and a molecular weight of 180.58 g/mol .[1] As with any compound intended for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical attributes that influence bioavailability, formulation development, storage conditions, and ultimately, the safety and efficacy of a potential drug product.
This guide will detail the strategic approach and experimental protocols necessary to build a robust physicochemical profile of this compound, emphasizing the causality behind experimental choices and the importance of self-validating systems.
Part 1: Aqueous Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and bioavailability. For an amine hydrochloride salt, solubility is intrinsically linked to the pH of the aqueous medium. As a salt of a weak base, this compound is expected to exhibit higher solubility in acidic to neutral pH, where the amine remains protonated.[2]
Equilibrium Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[3] This method measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to cover a physiologically relevant range.
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[3] Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it with a suitable mobile phase.[3]
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.[3]
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[3]
Causality of Experimental Choices:
-
pH Range: The selected pH range is critical for understanding how the solubility will behave in different parts of the gastrointestinal tract.
-
Temperature Control: Temperature is maintained to mimic physiological conditions and to ensure the thermodynamic consistency of the measurement.
-
Equilibration Time: Sufficient time is necessary to ensure that the measured concentration represents the true equilibrium solubility and not a transient state.
-
HPLC Quantification: HPLC provides a specific and sensitive method for quantifying the analyte, free from interference from potential impurities or excipients.[4][5]
Data Presentation:
| pH | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | 25 | Hypothetical Data |
| 4.0 | 25 | Hypothetical Data |
| 6.8 | 25 | Hypothetical Data |
| 7.4 | 25 | Hypothetical Data |
| 9.0 | 25 | Hypothetical Data |
| 2.0 | 37 | Hypothetical Data |
| 4.0 | 37 | Hypothetical Data |
| 6.8 | 37 | Hypothetical Data |
| 7.4 | 37 | Hypothetical Data |
| 9.0 | 37 | Hypothetical Data |
Part 2: Intrinsic Stability and Degradation Pathway Analysis
Understanding the intrinsic stability of a drug candidate is crucial for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions.[6] Forced degradation studies, or stress testing, are employed to accelerate the degradation of the compound under conditions more severe than those it would typically encounter.[7] The development of a stability-indicating analytical method (SIAM) is a primary objective of these studies.[8][9] A SIAM is a validated quantitative method that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[4][5]
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of any stability study. Reversed-phase HPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is the preferred technique.[4]
Method Development Strategy:
-
Column and Mobile Phase Screening: Screen various C18 columns and mobile phase compositions (acetonitrile or methanol with buffered aqueous phases) to achieve optimal retention and peak shape for the parent compound.
-
Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (see section 2.2) to evaluate the method's ability to separate the parent peak from all degradation products.
-
Method Optimization: Adjust mobile phase pH, gradient, and column temperature to achieve baseline separation of all relevant peaks.[9]
-
Peak Purity Analysis: Utilize a PDA detector to assess peak purity and ensure that the parent peak is free from co-eluting degradants.[4] An MS detector can provide unequivocal peak purity information and structural information about the degradants.[4]
Forced Degradation Studies
Forced degradation studies are conducted by subjecting the drug substance to various stress conditions to induce degradation.[6][7] The goal is to achieve a target degradation of 5-20%.[9]
Experimental Protocols:
-
Acidic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Maintain the solution at room temperature or a slightly elevated temperature for a defined period.
-
Withdraw samples at various time points, neutralize with an acid, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC, comparing them to a dark control.
-
Causality of Experimental Choices:
-
Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.[8]
-
Target Degradation: Aiming for 5-20% degradation ensures that significant degradation products are formed without completely degrading the parent compound, facilitating method development and pathway elucidation.[9]
-
Pyridine Ring Considerations: Pyridine and its derivatives can be susceptible to hydroxylation and other transformations.[10][11] The forced degradation studies will help to determine if such pathways are relevant for this specific molecule.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | Hypothetical Data | 60 | Hypothetical Data | Hypothetical Data |
| Basic Hydrolysis | 0.1 M NaOH | Hypothetical Data | 25 | Hypothetical Data | Hypothetical Data |
| Oxidation | 3% H₂O₂ | Hypothetical Data | 25 | Hypothetical Data | Hypothetical Data |
| Thermal | Dry Heat | Hypothetical Data | 80 | Hypothetical Data | Hypothetical Data |
| Photolytic | ICH Q1B | Hypothetical Data | 25 | Hypothetical Data | Hypothetical Data |
Visualizations
Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Forced Degradation and Stability-Indicating Method Development
Caption: Logic Flow for Forced Degradation and SIAM Development.
Conclusion
The systematic evaluation of solubility and stability, as outlined in this guide, is a foundational activity in the early-stage development of any pharmaceutical candidate. For this compound, these studies will provide critical data to inform formulation strategies, define appropriate storage and handling procedures, and ensure the quality and safety of the molecule as it progresses through the development pipeline. The experimental frameworks provided herein are designed to be robust, scientifically sound, and aligned with regulatory expectations, forming a solid basis for a comprehensive physicochemical characterization.
References
-
What is a stability indicating method? | Peptide Testing - AmbioPharm. (n.d.). AmbioPharm. Retrieved January 5, 2026, from [Link]
-
Stability indicating assay | PPT. (n.d.). Slideshare. Retrieved January 5, 2026, from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 5, 2026, from [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]
-
A comprehensive review on stability indicating method development using uhplc. (2024, December 17). Preprints.org. Retrieved January 5, 2026, from [Link]
-
(PDF) Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved January 5, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). LinkedIn. Retrieved January 5, 2026, from [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). American Society for Microbiology. Retrieved January 5, 2026, from [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
Sources
- 1. This compound | 1890194-45-2 | QAD19445 [biosynth.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. Stability indicating assay | PPT [slideshare.net]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ijsdr.org [ijsdr.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 2-(Difluoromethyl)pyridin-4-amine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Potential Biological Targets for 2-(Difluoromethyl)pyridin-4-amine Derivatives
The relentless pursuit of novel therapeutic agents in medicinal chemistry hinges on the identification and optimization of molecular scaffolds that confer advantageous pharmacological properties. Among these, fluorinated heterocyclic compounds, particularly pyridine derivatives, have garnered significant attention for their prevalence in a multitude of FDA-approved drugs.[1][2][3] The strategic incorporation of fluorine into drug candidates can profoundly enhance their metabolic stability, binding affinity, and bioavailability.[2][3][4] The 2-(difluoromethyl)pyridin-4-amine scaffold, in particular, represents a privileged structural motif. The difluoromethyl group (CF2H) is a bioisostere of a hydroxyl, thiol, or N-oxide group, capable of participating in hydrogen bonding and other non-covalent interactions, while the pyridine ring provides a versatile framework for further chemical modification. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the potential biological targets for derivatives of 2-(difluoromethyl)pyridin-4-amine, underpinned by scientific rationale and actionable experimental protocols.
Part 1: Kinase Inhibition - A Prominent Avenue for Therapeutic Intervention
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, and the introduction of a difluoromethyl group can significantly enhance binding affinity and selectivity.
Scientific Rationale
The 4-amino-pyridine moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-(difluoromethyl) group can occupy a nearby hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with the protein. Furthermore, the electronic properties of the difluoromethyl group can modulate the pKa of the pyridine nitrogen, influencing its ability to interact with the hinge region. Several studies have highlighted the potential of fluorinated pyridine derivatives as kinase inhibitors. For instance, 4-(difluoromethyl)pyridin-2-amine has been identified as a key intermediate for the synthesis of potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[5] Moreover, 2-difluoromethylbenzimidazole derivatives have shown promising inhibitory activity against PI3Kα.[6]
Potential Kinase Targets
Based on existing literature and the structural features of the scaffold, several kinase families represent promising targets for 2-(difluoromethyl)pyridin-4-amine derivatives:
-
Phosphoinositide 3-Kinases (PI3Ks): As mentioned, this is a well-validated target class for similar scaffolds.[5][7]
-
Receptor Tyrosine Kinases (RTKs): Many RTK inhibitors incorporate a 4-anilinopyridine or similar hinge-binding motif. Examples include inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), also known as KDR.[8]
-
Non-Receptor Tyrosine Kinases: Kinases such as those in the Src family are also potential targets.
-
Serine/Threonine Kinases: Beyond the PI3K family, other serine/threonine kinases involved in cell cycle regulation and signaling, such as CDKs and CLKs, could be targeted.[9]
Experimental Workflow for Kinase Target Validation
A systematic approach is crucial for identifying and validating kinase targets. The following workflow outlines a series of experiments, from initial screening to cellular validation.
Caption: GPCR Allosteric Modulator Workflow.
Detailed Protocol: EC50 Shift Assay
This assay is a cornerstone for confirming the allosteric nature of a hit compound. [10]
-
Reagents and Materials:
-
Cells stably expressing the GPCR of interest
-
Orthosteric agonist for the GPCR
-
Test compound (potential allosteric modulator)
-
Assay buffer
-
Detection reagents for the specific functional readout (e.g., cAMP assay kit, calcium flux dye)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a microplate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the orthosteric agonist.
-
Prepare the test compound at several fixed concentrations (e.g., 0, 0.1, 1, 10 µM).
-
For each concentration of the test compound, perform a full dose-response curve with the orthosteric agonist. This involves adding the fixed concentration of the test compound to the wells, followed by the various concentrations of the agonist.
-
Incubate for the appropriate time, then add the detection reagents and measure the signal on a microplate reader.
-
Plot the dose-response curves for the agonist at each concentration of the test compound.
-
A leftward shift in the agonist's EC50 value in the presence of the test compound is indicative of a positive allosteric modulator (PAM). A rightward shift suggests a negative allosteric modulator (NAM).
-
Part 3: Ion Channel Blockade - Targeting Neurological and Cardiovascular Conditions
Ion channels are fundamental to the electrical signaling of excitable cells, making them attractive targets for a variety of therapeutic areas. The 4-aminopyridine scaffold is a known blocker of potassium channels. [11]
Scientific Rationale
4-aminopyridine itself is a clinically used potassium channel blocker. [12]Derivatives with substitutions on the pyridine ring, such as fluorine and methyl groups, have been shown to retain this activity while potentially offering improved pharmacokinetic or pharmacodynamic properties. [13]The 2-(difluoromethyl)pyridin-4-amine scaffold is a logical extension of this chemical space. The 4-amino group is critical for channel blockade, while the 2-(difluoromethyl) group can influence the compound's interaction with the channel pore or surrounding vestibule, potentially conferring selectivity for different potassium channel subtypes.
Potential Ion Channel Targets
-
Voltage-gated Potassium (Kv) Channels: This is the most likely target class based on the 4-aminopyridine precedent. [11]Different subtypes (e.g., Kv1.1, Kv1.2, Kv7) could be targeted.
-
Other Ion Channels: While less probable, the potential for activity at other ion channels, such as sodium or calcium channels, should not be entirely dismissed and could be explored in broader screening efforts.
Experimental Workflow for Ion Channel Blocker Characterization
The characterization of ion channel blockers typically involves electrophysiological techniques.
Caption: Ion Channel Blocker Workflow.
Detailed Protocol: Manual Patch Clamp Electrophysiology
This "gold standard" technique provides detailed information on the mechanism of ion channel blockade.
-
Reagents and Materials:
-
Cells expressing the ion channel of interest
-
Patch clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular and intracellular recording solutions
-
Test compound
-
-
Procedure:
-
Culture the cells on glass coverslips.
-
Pull a patch pipette from a glass capillary to have a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Under visual guidance, bring the patch pipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the "whole-cell" configuration.
-
Apply a voltage protocol to elicit ionic currents through the channel of interest.
-
Once a stable baseline recording is established, perfuse the test compound at a known concentration onto the cell.
-
Record the effect of the compound on the ionic current. A reduction in current amplitude indicates channel block.
-
Perform a dose-response experiment by applying the compound at increasing concentrations to determine the IC50.
-
Investigate the mechanism of block by varying the voltage protocol (to test for voltage-dependence) and the frequency of stimulation (to test for use-dependence).
-
Part 4: Other Potential Biological Targets
The versatility of the 2-(difluoromethyl)pyridin-4-amine scaffold suggests that its derivatives may have utility beyond the major target classes discussed above.
-
Bacterial Quorum Sensing Inhibition: A fascinating study has shown that 2-difluoromethylpyridine can act as a bioisosteric replacement for pyridine-N-oxide in inhibitors of bacterial quorum sensing. [14]This opens up a novel, non-bactericidal approach to treating bacterial infections. Derivatives of 2-(difluoromethyl)pyridin-4-amine could be explored for their ability to inhibit quorum sensing in pathogens like Pseudomonas aeruginosa. [14]* Antiparasitic Enzymes: Pyridine derivatives have been investigated as inhibitors of enzymes in parasites, such as dihydrofolate reductase in Plasmodium falciparum, the causative agent of malaria. [15]The unique properties of the difluoromethyl group could be leveraged to design novel antiparasitic agents.
-
Enzymes Involved in Metabolic Diseases: The pyridine nucleus is present in drugs targeting metabolic disorders. For example, derivatives of fluorinated pyridinols are key building blocks in the synthesis of Ivosidenib, an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). [16]
Conclusion
The 2-(difluoromethyl)pyridin-4-amine scaffold is a rich starting point for the discovery of novel therapeutic agents. Its derivatives have the potential to modulate a wide range of biological targets, including kinases, GPCRs, and ion channels. This guide has provided a comprehensive overview of these potential targets, the scientific rationale for their selection, and detailed experimental workflows and protocols for their validation. By employing a systematic and rigorous approach to target identification and validation, researchers can unlock the full therapeutic potential of this promising chemical scaffold.
References
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. (n.d.). Benchchem.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. (n.d.). Benchchem.
- Nguyen, T. H., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.
- Zhang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. National Institutes of Health.
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). ACS Publications.
- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (n.d.). National Institutes of Health.
- Novel Allosteric Modulators of G Protein-coupled Receptors. (n.d.). PubMed Central.
- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (2024). PubMed.
- Beaufils, F., et al. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications.
- Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate.
- Development of allosteric modulators of GPCRs for treatment of CNS disorders. (n.d.). PubMed Central.
- 4-Aminopyridine Potassium Channel inhibitor. (n.d.). Selleck Chemicals.
- Allosteric Modulators of GPCRs. (2017). YouTube.
- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. (n.d.). PubMed.
- Development of allosteric modulators of GPCRs for treatment of CNS disorders. (n.d.). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of the Difluoromethyl Group in Pyridine Ring Activation
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Among these, the difluoromethyl (CF2H) group has emerged as a particularly intriguing substituent for heterocyclic scaffolds like pyridine. This guide provides an in-depth technical analysis of the multifaceted role of the CF2H group in the activation of the pyridine ring. We will explore its profound electronic effects, its influence on reactivity in key synthetic transformations, and its strategic application in drug design as a versatile bioisostere. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical functional group.
Introduction: The Pyridine Scaffold and the Rise of Fluorine in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2][3] Its aromaticity, hydrogen bonding capabilities, and ability to engage in various intermolecular interactions make it a versatile platform for designing molecules that interact with biological targets. However, modulating the properties of the pyridine ring to optimize drug-like characteristics such as metabolic stability, bioavailability, and target affinity is a constant challenge.
The introduction of fluorine atoms or fluorinated groups is a widely adopted strategy to fine-tune these properties.[4][5] Fluorine, being the most electronegative element, exerts strong electronic effects that can significantly alter the electron distribution within a molecule.[4] This, in turn, influences properties like pKa, lipophilicity, and metabolic stability. The difluoromethyl (CF2H) group, in particular, has garnered significant attention due to its unique combination of electronic properties and its ability to act as a hydrogen bond donor.[4][6][7]
Electronic Properties of the Difluoromethyl Group and its Impact on the Pyridine Ring
The CF2H group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) conferred by the two highly electronegative fluorine atoms. This electron-withdrawing nature has a profound impact on the electronic landscape of the pyridine ring.
Inductive and Resonance Effects
The primary electronic influence of the CF2H group is its strong inductive electron withdrawal. This effect deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. While the inductive effect is dominant, the CF2H group can also participate in weak resonance effects. Hammett constant measurements have shown that the difluoromethyl group acts as a moderate electron acceptor through both inductive and resonance pathways.[8]
Modulation of pKa
The electron-withdrawing nature of the CF2H group significantly impacts the basicity of the pyridine nitrogen. By pulling electron density away from the ring, the CF2H group reduces the availability of the lone pair of electrons on the nitrogen atom for protonation. This results in a lower pKa value for difluoromethyl-substituted pyridines compared to their non-fluorinated counterparts.[9] This modulation of basicity is a critical tool in drug design, as it can influence a molecule's solubility, membrane permeability, and interaction with biological targets.
Hydrogen Bonding Capabilities
A unique and highly valuable feature of the CF2H group is its ability to act as a hydrogen bond donor.[4][6] The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. This property allows the CF2H group to serve as a bioisostere for common hydrogen bond donating groups like hydroxyl (-OH) and thiol (-SH) groups.[4][5][7][10] This bioisosteric replacement can lead to improved metabolic stability and altered binding affinities.
Activation of the Pyridine Ring: A Tale of Enhanced Reactivity
The strong electron-withdrawing nature of the difluoromethyl group significantly alters the reactivity of the pyridine ring, making it more susceptible to certain types of reactions while deactivating it towards others.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and the introduction of a CF2H group further enhances this property. This heightened electrophilicity makes difluoromethyl-substituted pyridines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.[11][12][13] Nucleophiles readily attack the electron-deficient carbon atoms of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom and the CF2H group. This enhanced reactivity provides a powerful synthetic handle for the late-stage functionalization of complex pyridine-containing molecules.[11]
Experimental Workflow: Nucleophilic Aromatic Substitution on a Difluoromethyl-Substituted Pyridine
Caption: Generalized workflow for a typical SNAr reaction on a difluoromethyl-pyridine.
C-H Functionalization
While the CF2H group deactivates the pyridine ring towards classical electrophilic aromatic substitution, it opens up avenues for modern C-H functionalization reactions. The regioselectivity of these reactions can be controlled by the choice of catalyst and reaction conditions. Recent advancements have enabled the direct and regioselective introduction of the difluoromethyl group at the meta- and para-positions of the pyridine ring.[1][2][14][15][16][17] These methods often proceed through the formation of reactive intermediates, such as pyridinium salts or dearomatized species, which then undergo reaction with a difluoromethyl source.[14][17][18][19][20]
Deprotonation and Nucleophilic Reactivity
Under strongly basic conditions, the acidic proton of the difluoromethyl group can be removed to generate a difluoromethyl anion.[21][22] This nucleophilic species can then react with various electrophiles, providing a route to construct new carbon-carbon and carbon-heteroatom bonds at the difluoromethylated position.[21]
Synthetic Strategies for Introducing the Difluoromethyl Group
Several methods have been developed for the synthesis of difluoromethylated pyridines. These can be broadly categorized into two approaches: late-stage difluoromethylation of a pre-formed pyridine ring and de novo synthesis of the pyridine ring with the CF2H group already incorporated.
Late-Stage Difluoromethylation
Late-stage functionalization is a highly desirable strategy in drug discovery as it allows for the rapid diversification of complex molecules. A variety of reagents and catalytic systems have been developed for the direct introduction of the CF2H group onto pyridine rings.[23][24] These methods include radical, nucleophilic, and electrophilic difluoromethylation approaches.[23] For instance, the use of reagents like difluoromethyl 2-pyridyl sulfone in nickel-catalyzed cross-coupling reactions has proven effective for the difluoromethylation of aryl iodides.[25]
Protocol: Nickel-Catalyzed Reductive Difluoromethylation of an Aryl Iodide
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv), difluoromethyl 2-pyridyl sulfone (1.2 equiv), a nickel catalyst (e.g., NiCl2(dme), 10 mol%), a ligand (e.g., terpyridine, 10 mol%), and a reducing agent (e.g., zinc powder, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 16 hours) or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated arene.
De Novo Synthesis
In some cases, it is more efficient to construct the difluoromethylated pyridine ring from acyclic precursors. This approach allows for greater control over the substitution pattern on the pyridine ring.[26]
The Difluoromethyl Group as a Bioisostere in Drug Design
The unique properties of the CF2H group make it a valuable bioisostere for several common functional groups in drug molecules.[5][7]
Bioisostere for Hydroxyl and Thiol Groups
As previously mentioned, the hydrogen bond donating ability of the CF2H group allows it to mimic the interactions of hydroxyl (-OH) and thiol (-SH) groups with biological targets.[4][5][7][10] Replacing these groups with a CF2H group can lead to improved metabolic stability by blocking sites of oxidation.
Bioisostere for a Methyl Group
The CF2H group can also be considered a more polar and less lipophilic bioisostere of a methyl (-CH3) group.[10] This substitution can alter a molecule's solubility and permeability properties.
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (cLogP) | Metabolic Stability |
| -CH3 | Neither | High | Prone to oxidation |
| -OH | Donor and Acceptor | Low | Prone to oxidation and conjugation |
| -SH | Weak Donor | Moderate | Prone to oxidation |
| -CF2H | Donor | Moderate | Generally high |
Conclusion and Future Perspectives
The difluoromethyl group plays a pivotal role in the activation and functionalization of the pyridine ring, offering a powerful toolkit for medicinal chemists. Its strong electron-withdrawing nature enhances the ring's susceptibility to nucleophilic attack and provides a handle for modern C-H functionalization strategies. Furthermore, its unique ability to act as a hydrogen bond donor makes it a valuable bioisostere in drug design.
The development of novel and efficient methods for the regioselective introduction of the CF2H group into complex pyridine-containing molecules remains an active area of research.[1][2][16][17] Future advancements in this field will undoubtedly lead to the discovery of new therapeutic agents with improved pharmacological profiles. The continued exploration of the subtle interplay between the electronic properties of the CF2H group and the reactivity of the pyridine ring will be crucial for unlocking the full potential of this fascinating functional group in drug discovery.
References
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry.
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermedi
- Site-selective C−H difluoromethylation of pyridines a Bioactive...
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
- Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- New method for introducing fluorinated components into molecules. Universität Münster.
- Regioselective Direct C–H Trifluoromethylation of Pyridine.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- New method for introducing fluorinated components into molecules. chemeurope.com.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. Science China Chemistry.
- C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society.
- Directing Group-Free Regioselective meta-C-H Functionaliz
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- View of Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. The Royal Society of Chemistry.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- Effect of atomic Charge on pka 's of Substituted pyridines. Iraqi Journal of Science.
- Difluoromethane as a Precursor to Difluoromethyl Bor
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
- Computational Electrosynthesis Study of Anodic Intramolecular Olefin Coupling: Elucidating the Role of the Electrical Double Layer. The Journal of Physical Chemistry C.
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 3. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 24. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sioc.cas.cn [sioc.cas.cn]
- 26. pubs.acs.org [pubs.acs.org]
A Guide to 2-(Difluoromethyl)pyridin-4-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions has made it a privileged structure in the design of biologically active molecules. In recent years, the strategic incorporation of fluorine atoms into these scaffolds has revolutionized drug design, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has garnered significant attention. This guide provides an in-depth technical overview of 2-(Difluoromethyl)pyridin-4-amine hydrochloride, a valuable building block for the synthesis of next-generation therapeutics.
The difluoromethyl group is considered a unique bioisostere, capable of mimicking hydroxyl (-OH), thiol (-SH), and even amine (-NH2) functionalities. Its distinctive electronic properties allow it to act as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design. This feature allows it to enhance binding affinity to target proteins while simultaneously improving metabolic stability and membrane permeability—key attributes for successful drug candidates.
This guide will delve into the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the synthesis of bioactive molecules, with a focus on its potential in developing kinase inhibitors and novel antitubercular agents.
Physicochemical Properties
This compound is a versatile small molecule scaffold available for research purposes. Its key physicochemical properties are summarized below:
| Property | Value | Source |
| CAS Number | 1890194-45-2 | |
| Molecular Formula | C₆H₇ClF₂N₂ | |
| Molecular Weight | 180.58 g/mol | |
| Canonical SMILES | C1=CN=C(C=C1N)C(F)F.Cl |
Synthesis of the 2-(Difluoromethyl)pyridin-4-amine Scaffold
The synthesis of such scaffolds often involves the construction of the pyridine ring from acyclic, fluorinated precursors or the direct C-H difluoromethylation of a pre-existing pyridine ring.[3] One of the key challenges in the synthesis of aminopyridines is the introduction of the amine group, which can be achieved through methods like the Buchwald-Hartwig amination.[3][4]
A plausible synthetic approach for 2-(Difluoromethyl)pyridin-4-amine could involve the initial synthesis of a 4-halo-2-(difluoromethyl)pyridine intermediate, followed by an amination reaction.
The Role of the Difluoromethyl Group: A Bioisosteric Advantage
The introduction of a difluoromethyl group onto a pyridine ring is a strategic decision in medicinal chemistry, driven by the unique properties of the -CF2H moiety.
A Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethyl (-CF3) group, which is a hydrogen bond acceptor, the difluoromethyl group possesses an acidic proton that allows it to act as a hydrogen bond donor. This enables it to mimic the hydrogen bonding interactions of hydroxyl, thiol, and amine groups, which are common pharmacophores.[5] However, the fluorine atoms also increase the lipophilicity of the molecule compared to a methyl group. This dual characteristic of being both a hydrogen bond donor and lipophilic is a powerful tool for enhancing drug-target interactions while improving cell permeability.
Enhanced Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to oxidative metabolism.[6] Replacing a metabolically labile group, such as a methyl or methoxy group, with a difluoromethyl group can block common metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.[4]
Applications in Drug Discovery: A Gateway to Novel Therapeutics
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its structural motifs are found in compounds targeting a variety of diseases.
Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[7] The nitrogen atoms of the pyridine ring and the exocyclic amine form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The difluoromethyl group at the 2-position can provide additional beneficial interactions within the active site and enhance the overall drug-like properties of the molecule. A scalable synthesis of the isomeric 4-(difluoromethyl)pyridin-2-amine has been developed specifically for the large-scale production of clinical candidates targeting PI3K and mTOR kinases.[3]
Antitubercular Agents
There is a pressing need for new drugs to combat multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[8] Pyridine-containing compounds have shown significant promise as antitubercular agents.[8] For instance, pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis.[8] The incorporation of a difluoromethyl group can enhance the potency and pharmacokinetic profile of these antitubercular agents.
Experimental Protocols: Harnessing the Potential of this compound
The primary utility of this compound in a drug discovery campaign is as a versatile building block in cross-coupling reactions to generate libraries of potential drug candidates. The 4-amino group can be a handle for further derivatization, or the pyridine ring itself can be modified if a suitable leaving group is present.
Below are generalized, yet detailed, protocols for two of the most powerful cross-coupling reactions in modern medicinal chemistry, adapted for a generic 2-substituted-4-aminopyridine scaffold.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is instrumental in forming carbon-nitrogen bonds.[4][9] This reaction would be used to couple an aryl or heteroaryl halide to the 4-amino position of the pyridine ring.
Objective: To synthesize an N-aryl-2-(difluoromethyl)pyridin-4-amine derivative.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 Buchwald pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound (1.0 equiv), aryl halide (1.2 equiv), palladium pre-catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).
-
Base Addition: Add the base (2.0-3.0 equiv). The choice of base is crucial and often depends on the substrates and catalyst system.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[10] This reaction would be employed if the pyridine ring of the starting material were functionalized with a halide (e.g., 4-amino-2-chloro-6-(difluoromethyl)pyridine).
Objective: To synthesize a 2-aryl-4-amino-6-(difluoromethyl)pyridine derivative.
Materials:
-
4-Amino-2-chloro-6-(difluoromethyl)pyridine (hypothetical starting material for this example)
-
Arylboronic acid or arylboronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 4-amino-2-chloro-6-(difluoromethyl)pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system. The use of a biphasic system with water is common.
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Conclusion
This compound represents a highly valuable and strategic building block in the arsenal of the modern medicinal chemist. The presence of the difluoromethyl group offers a unique combination of properties—acting as a lipophilic hydrogen bond donor and enhancing metabolic stability—that can be leveraged to optimize the potency and pharmacokinetic profiles of drug candidates. Its utility as a precursor for kinase inhibitors and antitubercular agents underscores its potential in addressing significant unmet medical needs. The synthetic accessibility of the difluoromethylated aminopyridine scaffold, coupled with powerful cross-coupling methodologies, opens the door to the rapid exploration of a vast chemical space, accelerating the journey from hit identification to clinical candidate. As our understanding of the nuanced effects of fluorine in drug design continues to grow, building blocks like this compound will undoubtedly play an increasingly critical role in the development of the next generation of innovative medicines.
References
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Buchwald-Hartwig Amination. Wikipedia. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH. [Link]
-
2-(Difluoromethyl)pyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances (RSC Publishing). [Link]
-
Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines. Organic Letters. [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. . [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. pubs.acs.org. [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. pubs.acs.org. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability and suppliers of 2-(Difluoromethyl)pyridin-4-amine HCl
An In-Depth Technical Guide to 2-(Difluoromethyl)pyridin-4-amine HCl: Commercial Availability, Sourcing, and Scientific Context
Introduction
2-(Difluoromethyl)pyridin-4-amine hydrochloride is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the difluoromethyl (-CHF₂) group into molecular scaffolds is a widely recognized strategy in medicinal chemistry. This group often serves as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups, potentially improving metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and hydrogen-bonding capacity.
This guide serves as a comprehensive technical resource for researchers, chemists, and supply chain managers in drug development and discovery. It provides a detailed overview of the commercial landscape for 2-(Difluoromethyl)pyridin-4-amine HCl, including its chemical properties, known suppliers, typical product specifications, and the broader scientific context of its application. The objective is to equip scientific professionals with the necessary information to efficiently source and utilize this valuable chemical intermediate.
Chemical Properties and Identifiers
A precise understanding of the compound's properties is the foundation for its application. 2-(Difluoromethyl)pyridin-4-amine HCl is a pyridine derivative characterized by a difluoromethyl substituent at the 2-position and an amine group at the 4-position, supplied as a hydrochloride salt to improve stability and handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4-Amino-2-(difluoromethyl)pyridine HCl | [2][3] |
| CAS Number | 1890194-45-2 | [1][2][3] |
| Molecular Formula | C₆H₇ClF₂N₂ | [2] |
| Molecular Weight | 180.58 g/mol | [2][3] |
| SMILES | C1=CN=C(C=C1N)C(F)F.Cl | |
| Storage Conditions | Sealed in dry, Room Temperature | [3][4] |
Commercial Availability and Sourcing
2-(Difluoromethyl)pyridin-4-amine HCl is available as a research chemical from a variety of specialized suppliers. It is typically intended for research and development purposes only and not for personal or veterinary use. Availability ranges from milligram and gram quantities for initial screening and lead optimization to larger, bulk inquiries for process development.
The following table summarizes a selection of commercial suppliers. Researchers should note that catalog numbers, purity, and available quantities are subject to change and should always be verified directly with the supplier.
| Supplier | Product/Catalog No. | Purity | Available Quantities |
| Biosynth | QAD19445 | Not specified | Inquiry required |
| AbacipharmTech | AB29235 | Not specified | Inquiry required |
| Shanghai Macklin Biochemical | A758819 | Not specified | 100mg, 250mg, 1g, 5g |
| BLD Pharm (via Fisher Scientific) | BD631961 | Not specified | 100mg, 1g |
| Sunway Pharm Ltd. | CB70689 | 97% | 1g, Bulk Inquiry |
Scientific Context: Synthesis and Application
Synthetic Approaches
While this guide focuses on commercial availability, understanding the synthetic context is crucial for process development and cost evaluation. The parent amine, 4-(difluoromethyl)pyridin-2-amine, is a key intermediate whose synthesis has been a subject of process research. One scalable and economical synthesis route avoids expensive starting materials by starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. This multi-step, one-pot process involves reaction with O-methoxylamine hydrochloride, cyclization with hydrobromic acid, and a final reduction step to yield the desired aminopyridine. Such process improvements are vital for making key intermediates like this more accessible for large-scale drug development campaigns.
Applications in Drug Discovery and Agrochemicals
Fluorinated pyridine derivatives are critical structural motifs in a wide range of biologically active compounds. The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents.
The introduction of a difluoromethyl group can confer unique properties. For instance, trifluoromethylpyridines, close analogs, are key intermediates in the synthesis of crop-protection products and herbicides like pyroxsulam.[5] The synthesis of these molecules often involves halogen-exchange reactions on a pyridine ring.[5][6] Similarly, 2-aminopyridine derivatives are foundational for creating polysubstituted compounds through reactions like Buchwald-Hartwig amination, a common method in modern pharmaceutical synthesis.[7]
The strategic placement of the difluoromethyl group on the 2-aminopyridine core in 2-(Difluoromethyl)pyridin-4-amine HCl makes it a highly valuable building block for discovering new therapeutic agents, particularly where metabolic stability and specific binding interactions are critical design parameters.
Procurement and Evaluation Workflow
Sourcing a specialized chemical like 2-(Difluoromethyl)pyridin-4-amine HCl requires a systematic approach to ensure quality and project alignment. The following workflow outlines the key steps from identification to implementation.
Caption: A typical workflow for sourcing and validating a specialized chemical intermediate.
Safety and Handling
2-(Difluoromethyl)pyridin-4-amine HCl is a chemical intended for laboratory use by trained professionals. As with any chemical, a thorough review of the supplier-provided Safety Data Sheet (SDS) is mandatory before handling. General safety precautions for related pyridine hydrochloride compounds include:
-
Hazard Classification: Often classified as harmful if swallowed, in contact with skin, or if inhaled.[8] May cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid dust formation and take measures to prevent the build-up of electrostatic charge.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][10]
Disclaimer: This information is a summary. The user must obtain and consult the specific SDS from their chosen supplier for complete and accurate safety and handling information.
Conclusion
2-(Difluoromethyl)pyridin-4-amine HCl is a valuable and commercially accessible building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique electronic and steric properties, conferred by the difluoromethyl group, make it an attractive component for modern molecular design. A number of chemical suppliers offer this compound in research-grade quantities, facilitating its use in early-stage discovery and development. By following a structured procurement process and adhering to strict safety protocols, researchers can effectively integrate this potent intermediate into their synthetic programs.
References
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). BLD Pharm 100MG this compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). BLD Pharm 1GR this compound. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory. Retrieved from [Link]
-
Stanek, V., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2206-2214. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Difluoromethyl)pyridin-2-amine. PubChem Compound Database. Retrieved from [Link]
- Grotenhuis, P. A. M., & Pfeffewitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2.
- Lee, K., et al. (2007). Process for preparing 2-aminopyridine derivatives. U.S. Patent No. US 7220863 B2.
-
Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 208, 112763. Retrieved from [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. Retrieved from [Link]
-
Seo, J., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137-147. Retrieved from [Link]
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. chembk.com [chembk.com]
- 3. This compound - CAS:1890194-45-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1803125-74-7|2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
safety, handling, and storage of 2-(Difluoromethyl)pyridin-4-amine hydrochloride
An In-depth Technical Guide to the Safe Handling, and Storage of 2-(Difluoromethyl)pyridin-4-amine hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. As a crucial building block in pharmaceutical research, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just protocols, but the scientific rationale behind them, fostering a culture of safety through understanding.
Compound Identification and Physicochemical Properties
This compound is a pyridine derivative used in organic synthesis. Its reactivity is centered around the amine group and the difluoromethyl substituent, making it a valuable intermediate.[1] A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1890194-45-2 | [2] |
| Molecular Formula | C₆H₇ClF₂N₂ | |
| Molecular Weight | 180.58 g/mol | [3] |
| Appearance | Typically a solid (off-white or beige) | [4][5] |
| Storage Temperature | Room Temperature, in a dry, sealed container | [3][5][6] |
Hazard Identification and Toxicological Overview
While comprehensive toxicological data for this compound is not widely published, the available Safety Data Sheets (SDS) for this compound and structurally related pyridine hydrochlorides indicate several potential hazards. A conservative approach, assuming the hazards identified for similar compounds, is recommended.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4][7][8] Related compounds are classified as acutely toxic.[9]
-
Skin Corrosion/Irritation: Causes skin irritation.[4][10][11] Some related hydrochloride salts of amines are known to cause severe skin burns.
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][10]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][10]
Causality of Hazards: The hydrochloride salt form can contribute to the compound's irritant properties. Upon contact with moisture (e.g., on skin, eyes, or mucous membranes), it can release small amounts of hydrochloric acid, leading to irritation or burns. The pyridine core itself and its metabolites can also exhibit toxicity.
Hierarchy of Controls: A Proactive Safety Framework
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures to ensure personnel safety.
Caption: Hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
3.1. Engineering Controls The primary engineering control for handling this compound in its solid form or as a solution is a certified chemical fume hood . This is non-negotiable. The fume hood contains airborne powders and vapors, preventing inhalation, which is a primary route of exposure.[12]
3.2. Administrative Controls
-
Standard Operating Procedures (SOPs): All personnel must be trained on a detailed, lab-specific SOP for handling this compound.
-
Designated Areas: Clearly label and designate specific areas within the lab for the storage and handling of this chemical.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[13] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][12]
3.3. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with the controls above.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[13] A face shield should be used if there is a significant splash risk.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically-resistant gloves. Inspect gloves for tears or holes before use. Remove and dispose of contaminated gloves properly.
-
Lab Coat: A flame-resistant lab coat that fastens completely is mandatory.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a full-face respirator with appropriate cartridges should be used by trained emergency responders.[13]
Standard Operating Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling this compound. This workflow is designed to minimize exposure at every stage.
Caption: Step-by-step workflow for safely handling the compound from receipt to storage.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
Storage Conditions:
-
Container: Keep the container tightly closed to prevent absorption of moisture, as related pyridine hydrochloride compounds are known to be hygroscopic.[4][7]
-
Atmosphere: Store in a cool, dry, and well-ventilated area.[11][12]
-
Location: Keep away from heat, sparks, and open flames.[12] Store locked up or in a secure area.[9]
Incompatible Materials:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions.[4][7]
-
Strong Bases: As a hydrochloride salt, it will react with strong bases to deprotonate the amine and the pyridinium ion, a potentially exothermic reaction.
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations, spill kits).
6.1. First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
6.2. Accidental Release Measures A clear, logical approach is necessary to manage spills safely and effectively.
Caption: Decision-making flowchart for responding to an accidental chemical spill.
For any spill, the primary objective is to ensure personnel safety.[13] Prevent the spilled material from entering drains or waterways.[12]
6.3. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[14]
-
Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be generated.[4][7]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[9][14]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Disposal must be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11][12] Do not dispose of down the drain.
References
- Fluorochem Ltd. (2024). Safety Data Sheet: methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride.
- Enamine. (n.d.). Safety Data Sheet: 4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride.
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Purdue University Physics Department. (n.d.). Fire Fighting Measures.
- BLDpharm. (n.d.). 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: Pyridine hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine hydrochloride.
- AbacipharmTech. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Difluoromethoxy)pyridin-2-amine.
- Sunway Pharm Ltd. (n.d.). This compound.
- Echemi. (n.d.). 4-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2) Safety Data Sheets.
- Sinfoo. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-6-(difluoromethyl)pyrimidin-5-amine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-PYRIDINAMINE, 5-(DIFLUOROMETHOXY)-.
- Sigma-Aldrich. (n.d.). 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride.
Sources
- 1. 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound - CAS:1890194-45-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | 1095824-77-3 [sigmaaldrich.com]
- 6. 1803125-74-7|2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. aksci.com [aksci.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. echemi.com [echemi.com]
- 14. physics.purdue.edu [physics.purdue.edu]
Methodological & Application
Application Note & Scalable Synthesis Protocol: 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2-(Difluoromethyl)pyridin-4-amine hydrochloride, a crucial building block in contemporary medicinal chemistry. The protocol detailed herein is designed for researchers and process chemists, emphasizing scalability, economic viability, and operational safety. By adopting a de novo ring construction strategy, this method circumvents challenges associated with late-stage difluoromethylation, such as harsh reagents and limited substrate scope. The synthesis is presented as a robust two-pot, five-step procedure commencing from inexpensive, commercially available starting materials. This application note offers a step-by-step protocol, mechanistic insights, safety guidelines, and data to ensure successful implementation from benchtop to kilogram-scale production.
Introduction and Strategic Rationale
The difluoromethyl (CF₂H) group is a privileged moiety in drug discovery, often serving as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and modulating pKa and lipophilicity. Consequently, 2-(Difluoromethyl)pyridin-4-amine and its derivatives are key intermediates in the synthesis of numerous clinical candidates, particularly in the domain of protein kinase inhibitors.
Traditional methods for synthesizing difluoromethylated pyridines often rely on late-stage C-H difluoromethylation or the transformation of pre-functionalized pyridines.[1] These approaches can suffer from low yields, poor regioselectivity, the need for expensive reagents, or conditions that are not amenable to large-scale production.[2]
The strategy outlined in this note is based on the principle of constructing the pyridine ring around the difluoromethyl group. This de novo synthesis, adapted from the work of Rageot et al., offers a more controlled, efficient, and scalable pathway.[2][3] The key advantages of this approach are:
-
Cost-Effectiveness: Utilizes inexpensive commodity chemicals like 2,2-difluoroacetic anhydride and ethyl vinyl ether.
-
Scalability: The procedure has been successfully demonstrated on a multi-kilogram scale, avoiding problematic steps like high-pressure amination in sealed vessels.[2][3]
-
Efficiency: The synthesis is consolidated into two one-pot procedures, minimizing intermediate isolations and improving overall yield and throughput.
The overall synthetic workflow is depicted below.
Figure 1: High-level workflow for the two-pot synthesis.
Detailed Experimental Protocol
This protocol is designed for a representative laboratory scale and can be linearly scaled. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2,2-Difluoroacetic anhydride | 359-19-3 | Major suppliers | Corrosive, handle with care |
| Ethyl vinyl ether | 109-92-2 | Major suppliers | Flammable, contains stabilizer |
| Pyridine | 110-86-1 | Major suppliers | Anhydrous grade |
| Acetonitrile | 75-05-8 | Major suppliers | Anhydrous grade |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | Major suppliers | Pyrophoric, handle under inert gas |
| Tetrahydrofuran (THF) | 109-99-9 | Major suppliers | Anhydrous grade |
| O-Methoxylamine hydrochloride | 593-56-6 | Major suppliers | |
| Acetic Acid | 64-19-7 | Major suppliers | Glacial |
| Hydrobromic acid (33% in Acetic Acid) | 37348-16-6 | Major suppliers | Corrosive |
| Zinc dust | 7440-66-6 | Major suppliers | |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major suppliers | Reagent grade |
| Isopropanol (IPA) | 67-63-0 | Major suppliers | Reagent grade |
| Hydrochloric Acid (in solvent) | 7647-01-0 | Major suppliers | e.g., 2 M in Diethyl Ether or 4 M in Dioxane |
Procedure 1: One-Pot Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18)
-
Formation of Enone (16):
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add 2,2-difluoroacetic anhydride (87 g, 0.5 mol, 1.0 equiv) and anhydrous pyridine (118.5 g, 1.5 mol, 3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl vinyl ether (54 g, 0.75 mol, 1.5 equiv) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The reaction mixture will turn dark. This solution containing the crude enone intermediate (16) is used directly in the next step.
-
-
Formation of Nitrile (18):
-
In a separate, larger flask under a nitrogen atmosphere, prepare a solution of acetonitrile (22.5 g, 0.55 mol, 1.1 equiv) in anhydrous THF (500 mL).
-
Cool this solution to -75 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.5 M in hexanes, 220 mL, 0.55 mol, 1.1 equiv) dropwise, keeping the temperature below -70 °C. Stir for 30 minutes to form the (cyanomethyl)lithium suspension (17).[3]
-
Add the crude enone solution from step 1 to the (cyanomethyl)lithium suspension at -75 °C via cannula transfer, ensuring the internal temperature does not exceed -65 °C.
-
Stir the reaction mixture at -70 °C for 3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (200 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile intermediate (18) as a brownish liquid. This intermediate is typically of sufficient purity to be carried forward. Expected yield is approximately 77%.[3]
-
Procedure 2: One-Pot Conversion to this compound
Figure 2: Reaction sequence for the conversion of the nitrile intermediate.
-
Cyclization and Reduction:
-
To a solution of the crude nitrile intermediate (18) (50 g, 0.26 mol, 1.0 equiv) in glacial acetic acid (500 mL), add O-methoxylamine hydrochloride (66 g, 0.78 mol, 3.0 equiv).[3]
-
Heat the reaction mixture to 50 °C and stir for 7 hours.
-
Cool the mixture to room temperature and add 33% HBr in acetic acid (89 mL, 0.51 mol, 1.95 equiv).
-
Heat the resulting mixture to 90 °C and stir for 15 hours. The solution will darken significantly.
-
Cool the reaction to 20 °C in a water bath. Cautiously add zinc dust (49 g, 0.78 mol, 3.0 equiv) portion-wise, ensuring the internal temperature is maintained between 16-25 °C. An exothermic reaction will occur.
-
Stir the greenish mixture at room temperature for 3 hours after the addition is complete.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake with ethyl acetate (200 mL).
-
Concentrate the filtrate under reduced pressure to remove most of the acetic acid.
-
Dilute the residue with water (300 mL) and carefully basify to pH > 9 with a 30% aqueous sodium hydroxide (NaOH) solution while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base of 2-(Difluoromethyl)pyridin-4-amine as a solid.
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of isopropanol or ethyl acetate (e.g., 200 mL).
-
To this solution, slowly add a solution of HCl (e.g., 4 M in dioxane or 2 M in diethyl ether) until the pH of a wet pH strip is ~1-2.
-
Stir the resulting slurry at room temperature for 1 hour, then cool to 0 °C for another hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the cake with cold ethyl acetate, and dry under vacuum to afford this compound as a crystalline solid.
-
Quantitative Data Summary
The following table summarizes the expected outcomes for this scalable synthesis.
| Parameter | Value | Reference |
| Starting Material | 2,2-Difluoroacetic anhydride | [2] |
| Overall Procedure | 5 steps, 2 one-pot procedures | [3] |
| Key Intermediate | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile | [3] |
| Overall Yield | 40-50% | [2] |
| Final Product Form | Hydrochloride Salt (C₆H₇ClF₂N₂) | |
| Molecular Weight | 180.58 g/mol | |
| Purity (Typical) | >98% (by HPLC/NMR after salt formation) | - |
| Scale Demonstrated | Up to 3 kg of intermediate (18) | [3] |
Safety and Handling
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Reagent-Specific Hazards:
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe/cannula techniques.
-
2,2-Difluoroacetic anhydride & HBr in Acetic Acid: Highly corrosive. Avoid inhalation of vapors and direct contact with skin and eyes. Handle only in a chemical fume hood.[4]
-
Ethyl Vinyl Ether: Flammable liquid. Keep away from ignition sources.
-
-
Reaction Hazards:
-
The quenching of n-butyllithium and the addition of zinc dust are exothermic. Maintain adequate cooling and add reagents slowly to control the reaction rate.
-
-
Waste Disposal:
-
Quench any residual n-butyllithium carefully with isopropanol before aqueous work-up.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
The protocol described provides a validated and highly scalable method for the synthesis of this compound. By building the pyridine core around the essential difluoromethyl moiety, this process offers significant advantages in terms of cost, efficiency, and scalability over alternative synthetic routes. This application note serves as a practical guide for researchers and drug development professionals to produce this valuable intermediate reliably and safely for a wide range of applications in pharmaceutical R&D.
References
-
A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters, 2014. [Link]
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ResearchGate, 2019. [Link]
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ACS Publications (Organic Process Research & Development), 2019. [Link]
-
Safety Data Sheet for Difluoromethane. Airgas. [Link]
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Journal of Organic Chemistry, 2021. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 2024. [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(Difluoromethyl)pyridin-4-amine Moiety
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key biological interactions.[1] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2] The difluoromethyl group (CHF₂), in particular, serves as a bioisostere for hydroxyl or thiol groups, offering a unique combination of electronic properties and metabolic robustness.[3]
2-(Difluoromethyl)pyridin-4-amine hydrochloride is a valuable building block that combines these features. Its application in Suzuki-Miyaura cross-coupling reactions provides a powerful and versatile method for the synthesis of novel biaryl and heteroaryl structures, which are prevalent in pharmacologically active molecules.[4][5] This guide offers a comprehensive overview of the principles, a detailed experimental protocol, and troubleshooting advice for the successful application of this compound in Suzuki coupling reactions.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
In the context of using this compound, the pyridine ring would typically act as the R¹-X component, where X is a halide (e.g., Cl, Br, I) that would need to be present on the molecule for the reaction to proceed. However, if the hydrochloride salt is of the aminopyridine itself, it is more likely to be coupled with an aryl or heteroaryl halide. For the purpose of this guide, we will assume the coupling of a halogenated 2-(difluoromethyl)pyridine with an arylboronic acid.
Experimental Protocol: A Generalized Approach
The following protocol provides a robust starting point for the Suzuki coupling of a hypothetical 4-halo-2-(difluoromethyl)pyridin-amine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system is highly recommended for each specific substrate combination.
Materials and Reagents
-
4-Halo-2-(difluoromethyl)pyridin-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 4-halo-2-(difluoromethyl)pyridin-amine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be conducted using conventional heating with an oil bath or with microwave irradiation for potentially shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: A Guide for Optimization
The following table summarizes typical conditions and serves as a starting point for optimizing the Suzuki coupling of 4-halo-2-(difluoromethyl)pyridin-amines.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [4] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Toluene | 110 | Good to Excellent | [3] |
| Pd(dppf)Cl₂ (3) | --- | Cs₂CO₃ (2) | DMF | 100 | Good to Excellent | [8] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-Amyl alcohol | 100 | Good to Excellent | [3] |
Troubleshooting and Scientific Insights
The Suzuki coupling of 2-(difluoromethyl)pyridin-4-amine derivatives can present specific challenges. Understanding the underlying chemical principles is key to overcoming them.
-
Low Reactivity of the Pyridine Halide: The electron-withdrawing nature of the difluoromethyl group can decrease the electron density of the pyridine ring, potentially slowing down the rate-limiting oxidative addition step.[9]
-
Solution: Employ more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to facilitate the oxidative addition of challenging heteroaryl halides.[3] Increasing the reaction temperature or using microwave irradiation can also be beneficial.
-
-
Catalyst Inhibition by the Amine Group: The lone pair of electrons on the 4-amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity. While many Suzuki reactions tolerate primary amines, this can be a factor in reduced yields.[10]
-
Solution: Using a slight excess of the ligand can sometimes mitigate this issue. Alternatively, in cases of severe inhibition, temporary protection of the amine group (e.g., as an acetamide) may be necessary, followed by a deprotection step.[4]
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction in Suzuki couplings, where the boronic acid is replaced by a hydrogen atom. It is often promoted by high temperatures and the presence of water and base.[2]
-
Solution: Use of milder bases like K₃PO₄ or Cs₂CO₃ can be advantageous. Minimizing the reaction time by using more active catalyst systems or microwave heating can also reduce the extent of this side reaction. Running the reaction under strictly anhydrous conditions with a base like KF is another strategy.
-
-
Homocoupling of the Boronic Acid: This side product arises from the coupling of two boronic acid molecules.
-
Solution: Ensuring a strictly oxygen-free environment is crucial, as oxygen can promote this side reaction. Using the appropriate stoichiometry of reactants is also important.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules in drug discovery. While the application of this compound and its derivatives requires careful consideration of the electronic effects of the difluoromethyl group and the potential for catalyst inhibition by the amine, a rational approach to reaction optimization based on the principles outlined in this guide will enable researchers to successfully incorporate this valuable building block into their synthetic strategies. The provided protocols and troubleshooting advice serve as a solid foundation for the development of robust and efficient synthetic routes to novel chemical entities.
References
-
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 3987. [Link]
-
Khatri, H. R., Han, C., Luong, E., Pan, X., Adam, A. T., Alshammari, M. D., ... & Colby, D. A. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 10013-10021. [Link]
-
Khan, I., Ibrar, A., Abbas, N., Ali, A., & Farooq, U. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Todd, M. H., & Bryce, M. R. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7373-7377. [Link]
-
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]
-
Ahmad, S., Ashraf, M., Asghar, M. N., Waseem, M., & Gulzar, T. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(2), 103-116. [Link]
-
Herzon, S. B., & Hartwig, J. F. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1344-1349. [Link]
-
Rasool, N., Noreen, M., Ahmad, G., Rizwan, K., Altaf, A. A., Zubair, M., ... & Ayub, K. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4, 6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2461. [Link]
-
Hu, J., & Zhang, W. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Fluorine in Organic Synthesis (pp. 101-143). Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2736-2763. [Link]
-
Janežič, M., & Gazvoda, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2, 4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5122. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 835-842. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1915. [Link]
-
Molander, G. A., & Ham, J. (2006). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. Organic letters, 8(13), 2767-2770. [Link]
-
Giembycz, M. A., & Newton, R. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1, 7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of medicinal chemistry, 43(4), 675-682. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314. [Link]
-
G, S., & G, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Clinical Pharmacology & Biopharmaceutics, 10(S11), 1-10. [Link]
-
Zhdankin, V. V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(21), 7244. [Link]
Sources
- 1. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Buchwald-Hartwig Amination of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
Abstract
This application note provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 2-(Difluoromethyl)pyridin-4-amine hydrochloride. This protocol is specifically tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the valuable difluoromethylpyridine motif. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting. The use of modern palladium precatalysts and specialized phosphine ligands to couple this challenging, electron-deficient heteroaromatic amine is highlighted.
Introduction: Significance and Rationale
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation has revolutionized synthetic approaches to pharmaceuticals, natural products, and advanced materials where arylamine moieties are ubiquitous.[3][4]
The specific substrate, 2-(Difluoromethyl)pyridin-4-amine, is of high interest in medicinal chemistry. The difluoromethyl (CF₂H) group is a popular bioisostere for hydroxyl or thiol groups, capable of improving metabolic stability, modulating pKa, and enhancing membrane permeability. Its incorporation into a pyridine scaffold, a privileged heterocycle in drug discovery, makes this building block highly valuable.
However, the coupling of electron-deficient heteroaryl amines like 2-(Difluoromethyl)pyridin-4-amine presents a distinct challenge. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis, and the electron-withdrawing nature of both the pyridine ring and the difluoromethyl group deactivates the amine nucleophile. This guide outlines a robust protocol designed to overcome these challenges through the judicious selection of catalyst, ligand, base, and reaction conditions.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active monoligated Pd(0) catalyst undergoes oxidative addition into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6][7]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple in a reductive elimination step, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Reagent and Equipment Preparation
-
Handling Precautions: The palladium precatalyst and phosphine ligand are air-sensitive.[8][9] The strong base (Sodium tert-butoxide) is hygroscopic and corrosive. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk line techniques.[10][11][12]
-
Solvent: Anhydrous, degassed toluene is recommended. Solvents should be purified using a solvent purification system or by standard distillation methods.
-
Reagents:
Step-by-Step Reaction Procedure
Caption: Figure 2: General experimental workflow for the amination protocol.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (1.2 equiv), the aryl bromide (1.0 equiv), Sodium tert-butoxide (2.5 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv), and the ligand (e.g., BrettPhos, 0.02 equiv).
-
Rationale: Using the amine as the hydrochloride salt requires an extra equivalent of base to neutralize the HCl. An additional 1.4-1.5 equivalents of base are then used for the catalytic cycle. Using a pre-formed catalyst (precatalyst) ensures the efficient generation of the active LPd(0) species and offers greater reproducibility compared to forming the catalyst in situ.[3][16][17] BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand known to be highly effective for coupling challenging substrates, including heteroaryl amines.[15][18]
-
-
Atmosphere Exchange: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the vessel and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[19]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[20][21]
Key Parameters and Optimization Guide
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Pd Source | BrettPhos Pd G3 (1-2 mol%) | G3 precatalysts are air-stable and readily activated by the base at reaction temperature, providing a reliable source of active Pd(0).[13][14] Lowering catalyst loading can be explored for highly efficient reactions. |
| Ligand | BrettPhos (1-2 mol%) | Bulky, electron-rich ligands like BrettPhos are crucial for promoting the reductive elimination step and preventing catalyst decomposition, especially with electron-deficient amines.[15][18] |
| Base | NaOtBu (2.5 eq vs amine HCl) | A strong, non-nucleophilic base is required. NaOtBu is effective, but other bases like LiHMDS or K₃PO₄ can be screened if side reactions (e.g., ester hydrolysis) are a concern.[18] |
| Solvent | Toluene or Dioxane (0.1 M) | These are standard, non-coordinating solvents for this reaction. Dioxane can sometimes offer better solubility for polar substrates. Ensure the solvent is anhydrous.[22] |
| Temperature | 80-110 °C | Higher temperatures are often necessary for coupling deactivated aryl halides or amines. Start at 100 °C and adjust as needed based on reaction progress and stability of starting materials. |
| Equivalents | 1.2 eq. Amine | A slight excess of the amine can help drive the reaction to completion. A large excess should be avoided to simplify purification. |
Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or poor-quality reagents.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Screen a different, more electron-rich ligand (e.g., RuPhos). Increase the reaction temperature in 10 °C increments. Verify the quality and activity of the base.
-
-
Dehalogenation of Aryl Halide:
-
Cause: A common side reaction, often promoted by high temperatures or certain ligand/base combinations.
-
Solution: Lower the reaction temperature. Screen a different base, such as K₃PO₄, which is sometimes milder.
-
-
Difficult Purification:
-
Cause: Residual ligand oxides or palladium byproducts.
-
Solution: An acidic wash (e.g., 1M HCl) during workup can help remove the basic product into the aqueous layer, which can then be re-basified and extracted, leaving non-basic impurities behind.[20] Filtering the crude reaction mixture through a pad of Celite can remove some palladium black before aqueous workup.[19]
-
Conclusion
The protocol detailed herein provides a reliable and robust method for the Buchwald-Hartwig amination of this compound. By leveraging modern palladium precatalysts and rationally selected bulky phosphine ligands, the inherent challenges associated with this electron-deficient heteroaromatic substrate can be effectively overcome. This guide serves as a practical starting point for researchers aiming to synthesize novel and complex molecular architectures for applications in drug discovery and beyond.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. ACS Publications. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. Available at: [Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications. Available at: [Link]
-
A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides | Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education. ACS Publications. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students, Journal of Chemical Education, 2022-Jul. ERIC. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education. ACS Publications. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - Research Explorer - The University of Manchester. The University of Manchester. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - ResearchGate. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Cleaning a Buchwald-Hartwig reaction : r/chemistry - Reddit. Reddit. Available at: [Link]
-
Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. ResearchGate. Available at: [Link]
-
BH amination side products and purification : r/chemistry - Reddit. Reddit. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ERIC - EJ1442145 - Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students, Journal of Chemical Education, 2022-Jul [eric.ed.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. entegris.com [entegris.com]
- 16. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 2-(Difluoromethyl)pyridin-4-amine Hydrochloride as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(Difluoromethyl)pyridin-4-amine Scaffold in Kinase Inhibitor Design
The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. The strategic incorporation of fluorine-containing moieties has emerged as a powerful tactic to modulate the physicochemical properties of drug candidates.[1] Among these, the difluoromethyl (CF₂H) group is of particular interest. It serves as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor, which can enhance target affinity and specificity.[2][3] Furthermore, the CF₂H group often improves metabolic stability and cell permeability, crucial attributes for effective therapeutics.[1]
This document provides a comprehensive guide to the application of 2-(difluoromethyl)pyridin-4-amine hydrochloride, a key building block for the synthesis of a new generation of kinase inhibitors. We will delve into its unique properties, provide detailed protocols for its incorporation into diverse molecular scaffolds, and discuss the anticipated impact on biological activity.
Key Physicochemical and Pharmacokinetic Attributes of the Difluoromethyl Group
The incorporation of a difluoromethyl group into a pyridine scaffold, as in 2-(difluoromethyl)pyridin-4-amine, imparts several desirable characteristics for kinase inhibitor development:
| Property | Impact on Kinase Inhibitor Profile | Reference |
| Hydrogen Bond Donor | The acidic proton of the CF₂H group can form hydrogen bonds with amino acid residues in the kinase active site, potentially increasing binding affinity and selectivity.[2][3] | [2][3] |
| Metabolic Stability | The strong carbon-fluorine bonds in the CF₂H group are resistant to metabolic degradation by cytochrome P450 enzymes, leading to a longer in vivo half-life of the drug candidate. | [4] |
| Lipophilicity | The CF₂H group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach its intracellular kinase target.[1] | [1] |
| Bioisosterism | The CF₂H group can act as a bioisostere of common pharmacophores like hydroxyl, thiol, and amine groups, allowing for fine-tuning of structure-activity relationships (SAR).[1][2] | [1][2] |
Synthetic Utility: A Gateway to Novel Kinase Inhibitor Scaffolds
This compound is a versatile building block that can be readily functionalized through its primary amine group. This allows for its incorporation into a wide array of kinase inhibitor scaffolds via common and robust chemical transformations, primarily amide bond formation and palladium-catalyzed cross-coupling reactions.
Protocol 1: Amide Coupling for the Synthesis of Pyridyl-Amide Kinase Inhibitors
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry for the synthesis of kinase inhibitors.[5][6][7] The following protocol describes a general procedure for the coupling of 2-(difluoromethyl)pyridin-4-amine with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Caption: Amide coupling reaction workflow.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Kinase Inhibitors
For kinase inhibitors possessing a biaryl scaffold, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[8][9] To utilize 2-(difluoromethyl)pyridin-4-amine in this context, it would first need to be converted to a halo-pyridine derivative (e.g., by Sandmeyer reaction to introduce a bromine or iodine at a different position on the pyridine ring, assuming the primary amine is protected). The following is a representative protocol for the Suzuki coupling of a generic bromopyridine with a boronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
Protected 4-amino-2-(difluoromethyl)-X-bromopyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the bromopyridine derivative (1.0 eq), arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Application: Targeting PI3K/mTOR with a 2-(Difluoromethyl)pyridin-4-amine-based Scaffold
While specific data for inhibitors derived from 2-(difluoromethyl)pyridin-4-amine is not yet widely published, we can extrapolate from closely related structures. For instance, 4-(difluoromethyl)pyridin-2-amine has been utilized as a key intermediate for inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), both crucial targets in oncology.[3]
Hypothetical Kinase Inhibitor Structure and Potential Activity:
A hypothetical inhibitor could be synthesized by coupling 2-(difluoromethyl)pyridin-4-amine with a suitable carboxylic acid-bearing heterocyclic core known to bind to the PI3K/mTOR active site.
| Kinase Target | Representative Core Structure | Expected Activity of Difluoromethyl Analog | Reference (for core) |
| PI3K/mTOR | Pyridopyrimidinone | Sub-nanomolar to low nanomolar IC₅₀ values, with the difluoromethyl group potentially enhancing cell-based potency and metabolic stability. | [10] |
| Src Family Kinases | Pyridylpyrimidinylaminophenyl | Low micromolar to nanomolar IC₅₀ values, with the potential for improved selectivity due to the unique hydrogen bonding of the CF₂H group. | [5] |
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the discovery of next-generation kinase inhibitors. Its unique electronic and steric properties, conferred by the difluoromethyl group, offer a compelling strategy to enhance target engagement, improve metabolic stability, and fine-tune pharmacokinetic parameters. The synthetic protocols outlined in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs, paving the way for the development of more effective and durable targeted therapies.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Fabbro, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link]
-
Ni, K., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]
-
Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie. [Link]
-
Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2019). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
Norman, M. H., et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sood, A., et al. (2016). Oral pharmacokinetic parameters of the kinase inhibitors. ResearchGate. [Link]
-
Knight, S. D., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]
-
van Erp, N. P., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics. [Link]
-
AbacipharmTech. (n.d.). This compound. [Link]
-
van der Mey, M., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics. [Link]
-
Zhang, Y., et al. (2020). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]
-
Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Regan, J., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. [Link]
-
Tadesse, S., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Ota, Y., et al. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
Sources
- 1. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel Derivatives from 2-(Difluoromethyl)pyridin-4-amine HCl
Introduction: The Strategic Importance of the Difluoromethyl-Pyridine Scaffold in Modern Drug Discovery
The incorporation of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (-CF2H) group has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties, including strong electron-withdrawing capacity and the ability to act as a weak hydrogen bond donor, coupled with increased lipophilicity, can significantly enhance membrane permeability, metabolic stability, and target binding affinity.
When appended to a pyridine ring, a privileged heterocycle in numerous pharmaceuticals, the difluoromethyl group creates a scaffold with immense potential for the development of novel therapeutics. 2-(Difluoromethyl)pyridin-4-amine, available as its hydrochloride salt, is a versatile and increasingly important building block for accessing a diverse array of substituted pyridines. This guide provides a comprehensive overview of key synthetic transformations starting from this valuable intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Synthetic Strategies: Unleashing the Potential of 2-(Difluoromethyl)pyridin-4-amine
The primary amino group at the C4-position and the activated pyridine ring of 2-(Difluoromethyl)pyridin-4-amine offer multiple avenues for synthetic diversification. The principal strategies revolve around the functionalization of the exocyclic amine and modification of the pyridine core.
Protecting Group Strategies for 2-(Difluoromethyl)pyridin-4-amine Hydrochloride: An Application Guide for Researchers
Introduction
2-(Difluoromethyl)pyridin-4-amine hydrochloride is a key building block in contemporary medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The presence of the difluoromethyl group at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing the basicity and nucleophilicity of both the 4-amino group and the pyridine nitrogen. This unique electronic profile, coupled with the presence of a reactive primary amine, necessitates a carefully considered protecting group strategy to achieve selective transformations at other positions of the molecule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups for 2-(difluoromethyl)pyridin-4-amine, ensuring chemical integrity and maximizing synthetic efficiency.
Chemical Rationale: The Impact of the Difluoromethyl Group
The strongly electron-withdrawing nature of the difluoromethyl (CHF₂) group at the 2-position has a profound impact on the reactivity of the pyridine ring. This deactivation reduces the nucleophilicity of the 4-amino group, making it less reactive than the amino group in 4-aminopyridine. Consequently, protection reactions may require more forcing conditions or specific catalytic systems to proceed efficiently. Furthermore, the pyridine nitrogen's basicity is also diminished, which can influence the choice of reaction conditions and the potential for side reactions.
A critical first step in any protection strategy for this compound is the neutralization of the hydrochloride salt . The protonated form of the amine is non-nucleophilic and will not react with electrophilic protecting group reagents[1]. This is typically achieved by treating the salt with a suitable base, such as sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine in situ or prior to the protection step.
Recommended Protecting Group Strategies
The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. For 2-(difluoromethyl)pyridin-4-amine, the most common and effective protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), as well as silyl ethers.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acid[2][3]. For electron-deficient aminopyridines, Boc protection is a reliable choice.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection due to its ease of handling and reactivity[4].
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction (if starting from the free amine) and to facilitate the reaction. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction, especially for less nucleophilic amines[2].
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid hydrolysis of the (Boc)₂O.
dot
Caption: Boc Protection Workflow.
Protocol 1: Boc Protection of 2-(Difluoromethyl)pyridin-4-amine
-
Neutralization: To a suspension of this compound (1.0 equiv) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.2 equiv) and stir at room temperature for 30 minutes.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Due to the reduced nucleophilicity of the amine, the reaction may be slower than for simple aminopyridines. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-Boc protected product.
Deprotection: The Boc group is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane or methanol[2][3].
Benzyl-based Protection (Cbz and Bn)
The benzyloxycarbonyl (Cbz) group is another robust protecting group for amines, stable to a wide range of conditions but readily cleaved by catalytic hydrogenolysis[5][6]. This orthogonality to acid- and base-labile groups makes it a valuable tool in multi-step synthesis[7].
Causality Behind Experimental Choices:
-
Reagent: Benzyl chloroformate (Cbz-Cl) is the most common reagent for introducing the Cbz group[8].
-
Base: An aqueous base such as sodium carbonate or sodium bicarbonate is typically used in a Schotten-Baumann reaction, or an organic base like triethylamine in an anhydrous solvent.
-
Solvent: A biphasic system (e.g., dioxane/water) or an aprotic solvent like DCM can be used.
dot
Caption: Cbz Protection Workflow.
Protocol 2: Cbz Protection of 2-(Difluoromethyl)pyridin-4-amine
-
Neutralization and Reaction: To a solution of this compound (1.0 equiv) in a mixture of dioxane and water (1:1), add sodium carbonate (2.5 equiv) and cool to 0 °C.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) in a solvent like methanol or ethanol[6].
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups[9]. This is particularly useful in complex syntheses requiring multiple, selective deprotection steps.
Causality Behind Experimental Choices:
-
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are commonly used.
-
Base: A mild base such as sodium bicarbonate in an aqueous/organic solvent mixture is typically employed.
-
Solvent: A mixture of dioxane and water is a common solvent system.
dot
Caption: Fmoc Protection Workflow.
Protocol 3: Fmoc Protection of 2-(Difluoromethyl)pyridin-4-amine
-
Neutralization and Reaction: Dissolve this compound (1.0 equiv) and sodium bicarbonate (2.5 equiv) in a mixture of dioxane and water (1:1) and cool to 0 °C.
-
Reagent Addition: Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise.
-
Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in dimethylformamide (DMF)[10].
Silyl Protection
Silyl ethers are another class of protecting groups, though less common for amines than for alcohols. However, for specific applications, silyl protection of the amino group can be advantageous. tert-Butyldimethylsilyl (TBDMS) is a common silyl protecting group.
Causality Behind Experimental Choices:
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is a common silylating agent.
-
Base: A strong, non-nucleophilic base like triethylamine or imidazole is required to deprotonate the amine and facilitate the reaction.
-
Solvent: Anhydrous aprotic solvents like DMF or DCM are essential.
Protocol 4: TBDMS Protection of 2-(Difluoromethyl)pyridin-4-amine
-
Neutralization: Neutralize this compound (1.0 equiv) with a suitable base (e.g., triethylamine, 2.2 equiv) in anhydrous DMF.
-
Reagent Addition: Add imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction may require heating to proceed at a reasonable rate. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Deprotection: Silyl ethers are typically cleaved with fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF) in THF, or under acidic conditions[11][12].
Orthogonal Protection Strategies
In a molecule with multiple reactive sites, an orthogonal protecting group strategy is crucial. This allows for the selective deprotection of one group without affecting the others[7][13]. For derivatives of 2-(difluoromethyl)pyridin-4-amine, a combination of Boc, Cbz, and Fmoc protecting groups can be employed for different amine functionalities within the same molecule.
dot
Caption: Orthogonal Deprotection of Common Amine Protecting Groups.
Selectivity: Exocyclic Amine vs. Endocyclic Pyridine Nitrogen
A key consideration in the chemistry of aminopyridines is the relative nucleophilicity of the exocyclic amino group versus the endocyclic pyridine nitrogen. For 4-aminopyridine, the exocyclic nitrogen is generally more nucleophilic. The electron-withdrawing difluoromethyl group at the 2-position of the target molecule will decrease the basicity and nucleophilicity of both nitrogen atoms, but the exocyclic amine is expected to remain the more reactive site for protection under standard conditions.
To ensure selective protection of the 4-amino group, it is advisable to use sterically hindered protecting group reagents and to avoid overly harsh reaction conditions that might lead to reaction at the pyridine nitrogen.
Alternatively, the pyridine nitrogen can be intentionally protected as an N-oxide . This strategy not only protects the ring nitrogen but also activates the 2- and 4-positions towards nucleophilic substitution[14][15]. The N-oxide can be readily formed by oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) and can be removed later in the synthesis by reduction (e.g., with PCl₃ or H₂, Pd/C).
Data Summary
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O | Base (TEA, DIPEA), cat. DMAP, DCM or THF | Acid (TFA, HCl) | Stable to base and hydrogenolysis |
| Cbz | Cbz-Cl | Base (Na₂CO₃, TEA), Dioxane/H₂O or DCM | H₂, Pd/C | Stable to acid and base |
| Fmoc | Fmoc-Cl | Base (NaHCO₃), Dioxane/H₂O | Base (Piperidine in DMF) | Stable to acid and hydrogenolysis |
| TBDMS | TBDMS-Cl | Base (Imidazole, TEA), DMF or DCM | Fluoride (TBAF) or Acid | Stable to hydrogenolysis and many basic conditions |
Conclusion
The successful synthesis of complex molecules incorporating the 2-(difluoromethyl)pyridin-4-amine scaffold is highly dependent on a well-designed protecting group strategy. This application note has outlined the key considerations, including the initial neutralization of the hydrochloride salt and the influence of the electron-withdrawing difluoromethyl group. By selecting the appropriate protecting group—Boc, Cbz, Fmoc, or silyl—based on the planned synthetic route and employing the detailed protocols provided, researchers can achieve high yields and chemoselectivity. The principles of orthogonality and the potential for selective protection of the exocyclic amine versus the pyridine nitrogen offer a versatile toolbox for the efficient construction of novel chemical entities.
References
-
PubMed. (1995). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. [Link]
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]
-
Wikipedia. Silyl ether. [Link]
-
ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]
-
YouTube. (2022). Silyl group deprotection by TBAF solution. [Link]
-
Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
-
UT Southwestern. Protecting Groups in Organic Synthesis. [Link]
-
PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. [Link]
-
Royal Society of Chemistry. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Royal Society of Chemistry. (2001). Protecting groups. [Link]
-
ResearchGate. (2025). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Master Organic Chemistry. (2018). Amine Protection and Deprotection. [Link]
-
Gelest. Silyl Groups - Technical Library. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
C&EN. Cbz Protection - Common Conditions. [Link]
-
Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
Wikipedia. Pyridine-N-oxide. [Link]
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. scribd.com [scribd.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. fiveable.me [fiveable.me]
- 14. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Electrophilic Reactivity of 2-(Difluoromethyl)pyridin-4-amine
Abstract: This document provides a detailed technical guide on the reaction of 2-(difluoromethyl)pyridin-4-amine with various electrophilic reagents. As a key building block in medicinal chemistry and drug development, understanding its reactivity is crucial for the synthesis of novel molecular entities. This guide explores the fundamental principles governing its reactivity, focusing on the chemoselectivity of electrophilic attack at the exocyclic amino group versus the pyridine ring. We present detailed discussions and protocols for N-functionalization reactions, including acylation and palladium-catalyzed Buchwald-Hartwig amination, as well as C-functionalization of the pyridine core through halogenation and cyclization. This note is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Fundamental Reactivity Principles
2-(Difluoromethyl)pyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with a potent electron-withdrawing difluoromethyl group at the 2-position and a nucleophilic amino group at the 4-position. This substitution pattern dictates its reactivity towards electrophiles.
-
Primary Reactive Site: The 4-Amino Group: The exocyclic amino group is the most nucleophilic center in the molecule. The lone pair of electrons on the nitrogen atom is readily available for reaction with a wide range of electrophiles. This site is the primary target for reactions such as acylation, alkylation, and cross-coupling.
-
The Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system. This inherent electron deficiency is further exacerbated by the strong inductive effect of the difluoromethyl (-CHF₂) group at the C2 position. Consequently, classical electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally difficult and require harsh conditions.[1] However, functionalization is possible under specific, often catalyzed, conditions. The amino group at C4 is an activating group, but its effect is often insufficient to overcome the deactivation by the ring nitrogens and the -CHF₂ group for typical EAS reactions.
Logical Flow of Reactivity
The diagram below illustrates the principal sites of electrophilic attack on 2-(difluoromethyl)pyridin-4-amine.
Caption: Primary reaction pathways for 2-(difluoromethyl)pyridin-4-amine with electrophiles.
N-Functionalization with Electrophiles
The high nucleophilicity of the 4-amino group makes it the primary target for a variety of electrophilic reagents.
N-Acylation
The reaction of 2-(difluoromethyl)pyridin-4-amine with acylating agents such as acyl chlorides or anhydrides is a straightforward and high-yielding method to produce the corresponding amides. This reaction typically proceeds in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the acidic byproduct (e.g., HCl).
Mechanism Insight: The reaction follows a standard nucleophilic acyl substitution mechanism. The amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate, which then collapses to form the stable amide product and eliminates a leaving group.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[2] In this context, 2-(difluoromethyl)pyridin-4-amine serves as the amine nucleophile, coupling with aryl or heteroaryl halides (or triflates) to form diarylamines. This reaction is of paramount importance in pharmaceutical synthesis.[3]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precatalyst and phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often employed because they facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product.[3][4]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[5] The choice of base can depend on the tolerance of other functional groups in the substrates.[5]
The catalytic cycle for this transformation is well-established.[5]
Caption: Experimental workflow for a typical N-acylation reaction.
Methodology:
-
To a round-bottom flask charged with 2-(difluoromethyl)pyridin-4-amine (1.0 mmol, 144.1 mg), add anhydrous dichloromethane (DCM, 5 mL) and triethylamine (1.5 mmol, 0.21 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 mmol, 0.08 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired amide product.
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of 2-(difluoromethyl)pyridin-4-amine with 4-bromotoluene.
Methodology:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.024 mmol), and sodium tert-butoxide (1.4 mmol, 134 mg).
-
Add 4-bromotoluene (1.0 mmol, 171 mg) and 2-(difluoromethyl)pyridin-4-amine (1.2 mmol, 173 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the coupled product.
Summary Tables
Table 1: Representative N-Functionalization Reactions
| Electrophile (E+) | Reagent Example | Product Type | Typical Conditions | Approx. Yield |
| Acyl | Acetyl Chloride | Amide | Et₃N, DCM, 0 °C to RT | >90% |
| Aryl Halide | 4-Bromotoluene | Diarylamine | Pd(dba)₂, XPhos, NaOtBu, Toluene, 100 °C | 70-95% |
| Isocyanate | Phenyl Isocyanate | Urea | THF, RT | >95% |
Table 2: Ring C-Functionalization Reactions
| Reaction Type | Reagent Example | Product Position | Typical Conditions | Approx. Yield |
| Fluorination | Selectfluor® | C3 / C5 | CH₃CN, 80 °C | 40-60% |
| [4+1] Cyclization | TFAA | Fused Pyrrole | TFAA (excess), 120 °C | Variable |
Conclusion
2-(Difluoromethyl)pyridin-4-amine is a versatile building block whose reactivity is dominated by the nucleophilic 4-amino group. Standard transformations such as N-acylation and modern cross-coupling reactions like the Buchwald-Hartwig amination proceed efficiently to furnish a wide array of functionalized derivatives. While direct electrophilic substitution on the electron-deficient pyridine ring is more challenging, specific methods for halogenation and cyclization provide pathways to more complex heterocyclic systems. The protocols and principles outlined in this guide offer a robust starting point for researchers aiming to incorporate this valuable scaffold into their synthetic targets.
References
- Valerie A. Schmidt, et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics.
- Pikun, N.V., et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. 2019.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- Pikun, N.V., et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. 2019.
- Anderson, K. W., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. 2019.
- Schimler, S. D., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. 2021.
- ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. 2021.
- YouTube.
- Google Patents.
- NIH. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. 2024.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
- Chemistry LibreTexts.
- The University of Groningen research portal.
- RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
- ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014.
- ACS Publications. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. 2018.
- ACS Publications. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. 2022.
- ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- ChemRxiv.
- PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. 2025.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2005.
- ResearchGate.
- NIH.
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubMed.
- NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- HETEROCYCLES. ELECTROPHILIC REACTION OF PYRIDINE, QUINOLINE, ISOQUINOLINE, THEIR N-OXIDES AND THEIR BORON.
- RSC Publishing.
- ACS Publications. Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.
Sources
Application Note: Leveraging 2-(Difluoromethyl)pyridin-4-amine HCl in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Fluorinated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening low molecular weight compounds (<300 Da), FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency and a clearer path for optimization.[1][3] Within the vast armamentarium of available fragments, fluorinated scaffolds hold a privileged position. The strategic incorporation of fluorine can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[4][5]
The difluoromethyl (-CF2H) group, in particular, is a fascinating bioisostere. It can mimic hydroxyl (-OH) or thiol (-SH) groups and, unlike the trifluoromethyl (-CF3) group, the C-H bond is polarized, enabling it to act as a hydrogen bond donor.[4][6][7] This dual-property nature makes fragments containing the -CF2H motif exceptionally valuable. This note provides a detailed guide to the application of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride , a versatile fragment, in a typical FBDD campaign, complete with field-proven protocols.
Physicochemical Profile of the Fragment
Understanding the inherent properties of a fragment is the first step in leveraging its full potential. 2-(Difluoromethyl)pyridin-4-amine HCl offers a compelling combination of features suitable for FBDD.
| Property | Value | Rationale for FBDD |
| IUPAC Name | 2-(difluoromethyl)pyridin-4-amine;hydrochloride | - |
| CAS Number | 1890194-45-2 | - |
| Molecular Formula | C₆H₇ClF₂N₂ | - |
| Molecular Weight | 180.58 g/mol | Complies with the "Rule of Three" (MW < 300 Da), a guiding principle in FBDD.[8] |
| Hydrogen Bond Donors | 2 (Amine + CF₂H) | The primary amine is a strong H-bond donor, while the CF₂H group can act as a weak H-bond donor, providing versatile interaction potential.[4][6] |
| Hydrogen Bond Acceptors | 2 (Pyridine N + Amine N) | The pyridine nitrogen provides a key acceptor site for targeted interactions. |
| Predicted Solubility | High | As a hydrochloride salt, high aqueous solubility is expected, which is critical for biophysical screening assays. |
| Ligand Efficiency (LE) | Target Dependent | The goal is to identify hits where this fragment achieves a high LE (>0.3 kcal/mol per heavy atom), indicating efficient binding.[9][10] |
The FBDD Workflow: A Visual Overview
The journey from a fragment hit to a lead candidate is a structured, iterative process. The following workflow illustrates the key stages where 2-(Difluoromethyl)pyridin-4-amine HCl would be evaluated and advanced.
Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.
Part 1: Fragment Screening Protocols
The initial goal is to identify if and how 2-(Difluoromethyl)pyridin-4-amine HCl binds to the target of interest. Due to the expected weak affinities of fragments, highly sensitive biophysical techniques are required.[11]
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique ideal for detecting the low-affinity interactions characteristic of fragments.[12][13] It measures changes in mass on a sensor surface as the fragment binds to an immobilized target protein.
Causality: The choice of SPR for primary screening is driven by its high sensitivity, real-time data acquisition, and relatively low protein consumption compared to other methods.[14]
Methodology:
-
Target Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip (or equivalent) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).
-
Rationale: This density is optimal for detecting the binding of small molecules (~180 Da) while minimizing mass transport limitations.
-
A reference flow cell is prepared by performing the same amine coupling chemistry without the protein to allow for real-time subtraction of bulk refractive index changes.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of 2-(Difluoromethyl)pyridin-4-amine HCl in 100% DMSO.
-
Create a screening solution by diluting the stock to a final concentration of 200 µM in running buffer (e.g., HBS-EP+, pH 7.4). The final DMSO concentration must be precisely matched in the running buffer (e.g., 0.2%) to avoid false positives.[12][14]
-
Rationale: 200 µM is a common starting concentration for fragment screening, balancing solubility with the need to detect weak interactions (typically in the µM to mM range).
-
-
Screening Execution:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Inject the 200 µM fragment solution over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the surface with a mild buffer (e.g., a short pulse of 10 mM Glycine pH 2.0) if necessary.
-
Rationale: The contact time is sufficient for weak binders to approach equilibrium, and the dissociation time provides initial information on the off-rate.
-
-
Hit Validation:
-
For fragments showing a positive binding response (>10 RU above baseline noise), perform a dose-response analysis by injecting a series of concentrations (e.g., 15 µM to 1 mM).
-
Fit the resulting equilibrium binding data to a steady-state affinity model to determine the dissociation constant (KD).
-
Calculate the Ligand Efficiency (LE) using the formula: LE = -RT * ln(KD) / N, where N is the number of non-hydrogen atoms. A promising fragment hit typically has an LE ≥ 0.3 kcal/mol/atom.[9][10]
-
Protocol 2: Orthogonal Hit Confirmation using Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm hits from primary screens.[15][16] It unambiguously identifies which compounds in a solution are binding to the protein target.
Causality: Using an orthogonal technique like NMR is crucial to eliminate false positives from the primary screen that may arise from artifacts like aggregation or non-specific binding.[17] STD-NMR is particularly well-suited as it is highly sensitive to the weak, transient binding of fragments.[15]
Methodology:
-
Sample Preparation:
-
Prepare a sample containing 10-20 µM of the target protein and 1 mM of 2-(Difluoromethyl)pyridin-4-amine HCl in a deuterated phosphate buffer (e.g., 50 mM d11-Tris-HCl, 150 mM NaCl, pD 7.5).
-
Rationale: A high ligand-to-protein ratio (50:1 to 100:1) is essential for detecting saturation transfer from the protein to the small fraction of bound ligand.[18]
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton reference spectrum of the sample.
-
Set up the STD experiment (e.g., stddiffesgp pulse program) with on-resonance irradiation in a region where only protein resonances exist (e.g., 0.5 ppm or -1.0 ppm) and off-resonance irradiation where no signals are present (e.g., 40 ppm).[19]
-
Use a saturation time (typically a train of Gaussian pulses) of 2 seconds.
-
Rationale: Selective saturation of the protein will transfer to any bound ligand via spin diffusion.[20] When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity.
-
-
Data Acquisition & Analysis:
-
Acquire the on-resonance and off-resonance spectra.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Rationale: Only signals from protons of the fragment that are in close proximity to the protein upon binding will appear in the difference spectrum, confirming the interaction.[16] The relative intensity of signals can also provide "epitope mapping" information, revealing which parts of the fragment are most critical for binding.[18]
-
Part 2: Structure-Guided Lead Optimization
Once 2-(Difluoromethyl)pyridin-4-amine HCl is confirmed as a binder, the next critical step is to understand its binding mode to enable rational, structure-guided optimization.
Protocol 3: Co-crystallization for Structural Elucidation
X-ray crystallography provides high-resolution, atomic-level detail of the interactions between the fragment and the target protein, serving as a roadmap for medicinal chemistry efforts.[21][22]
Causality: A crystal structure is the most valuable asset for hit-to-lead optimization. It reveals the binding pocket, the specific interactions (hydrogen bonds, hydrophobic contacts), and, most importantly, the vectors for chemical elaboration to improve potency and selectivity.[23][24]
Methodology:
-
Crystal System Development:
-
If a robust crystal system for the apo-protein does not exist, extensive screening of different protein constructs and crystallization conditions is required.[25]
-
If an apo system exists, proceed with co-crystallization or soaking experiments.
-
-
Co-crystallization / Soaking:
-
Soaking: Transfer pre-grown apo-protein crystals into a solution containing the crystallization buffer supplemented with 2-(Difluoromethyl)pyridin-4-amine HCl (typically 1-10 mM, depending on solubility and affinity). Incubate for several hours to overnight.
-
Co-crystallization: Mix the protein solution with the fragment (at a 5-10 fold molar excess) prior to setting up crystallization trials (e.g., using hanging drop vapor diffusion).[26]
-
Rationale: Soaking is often faster if apo crystals are readily available. Co-crystallization may be necessary if the binding of the fragment induces a conformational change that is incompatible with the apo crystal packing.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal (if necessary) and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps to confirm the presence and orientation of the fragment in the binding site.
-
The Optimization Cycle
The solved structure initiates an iterative cycle of design, synthesis, and testing aimed at "growing" the fragment into a potent lead compound.
Caption: The iterative cycle of structure-guided lead optimization in FBDD.
Strategic Considerations for Growing 2-(Difluoromethyl)pyridin-4-amine HCl:
-
Vector Analysis: The crystal structure will reveal unoccupied pockets adjacent to the fragment. The primary amine at the 4-position and the C5 position of the pyridine ring are common vectors for chemical elaboration.
-
Leveraging the Difluoromethyl Group: The structure will confirm if the -CF2H group is acting as a hydrogen bond donor. Analogs can be designed to enhance this interaction or to use it as a stable, lipophilic group to occupy a hydrophobic pocket.[4]
-
Maintaining Ligand Efficiency: As analogs are synthesized, it is crucial to monitor Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).[27][28] The goal is to add potency without disproportionately increasing molecular weight or lipophilicity, which could lead to poor pharmacokinetic properties later in development.
Conclusion
2-(Difluoromethyl)pyridin-4-amine HCl is a high-value fragment for FBDD campaigns. Its combination of a classic aminopyridine scaffold with the unique properties of the difluoromethyl group provides a versatile starting point for generating novel lead compounds. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-guided design, researchers can effectively translate a low-affinity fragment hit into a highly potent and optimized drug candidate.
References
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
-
Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Journal of Computer-Aided Molecular Design. [Link]
-
Ligand efficiency. Grokipedia. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [Link]
-
Ligand Efficiency Metrics and their Use in Fragment Optimizations. ResearchGate. [Link]
-
Saturation transfer difference NMR for fragment screening. PubMed. [Link]
-
The role of ligand efficiency metrics in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
-
Fragment-based Drug Discovery (FBDD). Protheragen. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Fragment screening by ligand observed nmr. Bruker. [Link]
-
Fragment screening by surface plasmon resonance. Semantic Scholar. [Link]
-
saturation transfer difference nmr for fragment screening. SlideServe. [Link]
-
Fragment growing in FBDD. ResearchGate. [Link]
-
An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. Molecules. [Link]
-
Ligand efficiency: nice concept shame about the metrics. SlideShare. [Link]
-
FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Fragment screening by surface plasmon resonance. Analytical Biochemistry. [Link]
-
Saturation Transfer Difference (STD) NMR. University of Wisconsin-Madison. [Link]
-
Saturation Transfer Difference (STD) - NMR experiment procedure. University of Maryland. [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]
-
Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals (Basel). [Link]
-
Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. [Link]
-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols. [Link]
-
2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory. Asinex. [Link]
- Protein XRD Protocols - Crystalliz
-
4-(Difluoromethyl)pyridin-2-amine. PubChem. [Link]
-
4-Aminopyridine. PubChem. [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research. [Link]
-
Fragment Libraries. FCH Group. [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry. [Link]
-
Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. PubMed. [Link]
-
Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. Bioorganic Chemistry. [Link]
-
A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]
-
4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. PubMed. [Link]
-
In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism and Disposition. [Link]
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 17. biorxiv.org [biorxiv.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 20. PPT - saturation transfer difference nmr for fragment screening PowerPoint Presentation - ID:10630352 [slideserve.com]
- 21. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 22. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fragment-based Drug Discovery (FBDD) - Protheragen [wavefunction.protheragen.ai]
- 24. researchgate.net [researchgate.net]
- 25. journals.iucr.org [journals.iucr.org]
- 26. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
Application Notes and Protocols for Developing Compound Libraries with a 2-(Difluoromethyl)pyridin-4-amine Scaffold
Introduction: The Strategic Advantage of the 2-(Difluoromethyl)pyridin-4-amine Scaffold in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its versatile nature, characterized by favorable solubility, basicity, and hydrogen bonding capabilities, makes it an ideal framework for constructing diverse compound libraries.[4] The introduction of a difluoromethyl (-CF2H) group at the 2-position of the pyridin-4-amine core further enhances its desirability as a scaffold for modern drug discovery. The -CF2H group is a unique bioisostere for hydroxyl, thiol, and amine functionalities, offering a compelling combination of properties.[5][6][7] It can act as a lipophilic hydrogen bond donor, enhancing target affinity and specificity, while also improving metabolic stability and membrane permeability.[6][8][9] This strategic combination of a privileged heterocyclic core with a functionally advantageous fluorine motif makes the 2-(difluoromethyl)pyridin-4-amine scaffold a highly attractive starting point for the development of novel therapeutics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and screening of compound libraries based on the 2-(difluoromethyl)pyridin-4-amine scaffold. We will delve into detailed synthetic protocols, strategies for library diversification, and robust high-throughput screening cascades, all grounded in established scientific principles and supported by authoritative references.
Part 1: Synthesis of the Core Scaffold and Key Intermediates
A scalable and practical synthesis of the 2-(difluoromethyl)pyridin-4-amine core is the essential first step in any library development campaign. While several routes exist, a common and efficient approach involves the transformation of a readily available pyridine precursor.
Protocol 1: Synthesis of a Key Intermediate - 2-Chloro-4-(difluoromethyl)pyridine
A crucial intermediate for diversification is 2-chloro-4-(difluoromethyl)pyridine. This can be synthesized from 2-chloroisonicotinaldehyde.
Materials:
-
2-Chloroisonicotinaldehyde
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroisonicotinaldehyde in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DAST in anhydrous DCM to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-chloro-4-(difluoromethyl)pyridine.
Protocol 2: Synthesis of 2-(Difluoromethyl)pyridin-4-amine
The final core scaffold can be synthesized from the 2-chloro-4-(difluoromethyl)pyridine intermediate via a Buchwald-Hartwig amination reaction.[10]
Materials:
-
2-Chloro-4-(difluoromethyl)pyridine
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (HCl) in dioxane (4 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-chloro-4-(difluoromethyl)pyridine, benzophenone imine, Pd(OAc)₂, XPhos, and NaOtBu in a dry reaction vessel.
-
Add anhydrous toluene and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Add 4 M HCl in dioxane and stir at room temperature for 1-2 hours to effect deprotection.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and then neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 2-(difluoromethyl)pyridin-4-amine.
Part 2: Library Design and Diversification Strategy
The 2-(difluoromethyl)pyridin-4-amine scaffold offers multiple points for diversification to generate a structurally rich compound library. The primary diversification points are the 4-amino group and the C3, C5, and C6 positions of the pyridine ring (assuming the starting material is appropriately halogenated).
Caption: Diversification points on the 2-(difluoromethyl)pyridin-4-amine scaffold.
Protocol 3: Parallel Amide Synthesis at the N4-Position
This protocol describes the parallel synthesis of an amide library from 2-(difluoromethyl)pyridin-4-amine and a diverse set of carboxylic acids.
Materials:
-
2-(Difluoromethyl)pyridin-4-amine
-
A library of diverse carboxylic acids
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of 2-(difluoromethyl)pyridin-4-amine in anhydrous DMF.
-
Dispense the carboxylic acid library (as stock solutions in DMF or pre-weighed solids) into the wells of a 96-well reaction block.
-
To each well, add the 2-(difluoromethyl)pyridin-4-amine stock solution, followed by DIPEA and the COMU coupling reagent (as a stock solution in DMF).
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
After the reaction is complete, quench with water and extract with ethyl acetate.
-
The crude products can be purified by high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.
Protocol 4: Parallel Suzuki-Miyaura Coupling for C-C Bond Formation
For diversification at the C3, C5, or C6 positions, a halogenated derivative of the scaffold is required. The Suzuki-Miyaura coupling is a powerful tool for introducing a wide range of aryl and heteroaryl moieties.[11][12][13]
Materials:
-
Halogenated 2-(difluoromethyl)pyridin-4-amine derivative (e.g., 3-bromo-2-(difluoromethyl)pyridin-4-amine)
-
A library of boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
96-well reaction block with reflux capabilities
Procedure:
-
In an inert atmosphere, dispense the halogenated pyridine derivative, the boronic acid library, the palladium catalyst, and the base into the wells of a 96-well reaction block.
-
Add the degassed solvent mixture to each well.
-
Seal the reaction block and heat to 80-100 °C for 4-12 hours.
-
Monitor the progress of a representative reaction by LC-MS.
-
Upon completion, cool the reaction block to room temperature.
-
Work-up can be performed by adding water and extracting with an organic solvent.
-
Purify the library using parallel purification techniques.
| Reaction Type | Key Reagents | Typical Conditions | Purpose |
| Amidation | Carboxylic acids, COMU, DIPEA | DMF, Room Temp, 12-18h | Diversification at N4-amino group |
| Suzuki Coupling | Boronic acids, Pd catalyst, Base | Dioxane/H₂O, 80-100 °C, 4-12h | C-C bond formation at C3, C5, C6 |
| Buchwald-Hartwig | Amines, Pd catalyst, Ligand, Base | Toluene, 100-110 °C, 12-24h | C-N bond formation at C6 |
Table 1: Summary of key diversification reactions.
Part 3: High-Throughput Screening (HTS) Cascade
A well-designed HTS cascade is crucial for efficiently identifying and validating promising hits from the compound library.[14] A tiered approach, starting with a primary screen followed by confirmatory and secondary assays, is recommended.[14]
Caption: A typical high-throughput screening cascade.
Protocol 5: Primary Kinase Inhibitor Screening Assay (Example: ADP-Glo™ Assay)
Many pyridine-based scaffolds are potent kinase inhibitors.[15][16] The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to screen for inhibitors of any ADP-generating enzyme.[17]
Materials:
-
Compound library in DMSO
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well assay plates (white, low-volume)
-
Luminometer
Procedure:
-
Dispense the compound library (at a single high concentration, e.g., 10 µM) and controls (positive and negative) into the 384-well plates.
-
Add the kinase, substrate, and ATP solution to initiate the kinase reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Analyze the data to identify primary hits (e.g., compounds causing >50% inhibition).
Protocol 6: Cell-Based Proliferation Assay
Cell-based assays are essential to confirm the activity of hits in a more physiologically relevant context.[5][9][18] A common assay measures the effect of compounds on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Confirmed hits from secondary assays
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well clear-bottom, white-walled assay plates
-
Luminometer
Procedure:
-
Seed the cancer cells into the 384-well plates and incubate overnight to allow for cell attachment.
-
Treat the cells with a serial dilution of the hit compounds.
-
Incubate for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values for each compound.
Part 4: Data Analysis and Hit Validation
Rigorous data analysis and hit validation are critical to eliminate false positives and prioritize the most promising compounds for lead optimization.[6][8][19][20][21][22][23][24]
Data Analysis Workflow:
-
Primary Screen Analysis: Normalize the raw data (e.g., to percent inhibition) and calculate a robust statistical measure (e.g., Z'-factor) to assess assay quality.[25] Identify primary hits based on a predefined activity threshold.
-
Dose-Response Analysis: For confirmed hits, generate dose-response curves and calculate IC₅₀ or EC₅₀ values.
-
SAR Analysis: Analyze the structure-activity relationships (SAR) of the hit series to identify key structural features responsible for activity.
Hit Validation Workflow:
-
Re-synthesis and Purity Confirmation: Re-synthesize promising hits to confirm their identity and purity.
-
Orthogonal Assays: Test hits in an orthogonal assay that measures the same biological endpoint but uses a different detection technology to rule out assay artifacts.
-
Selectivity Profiling: Screen hits against a panel of related targets (e.g., other kinases) to assess their selectivity.
-
ADME/Tox Profiling: In later stages, assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the most promising lead candidates.
Conclusion
The 2-(difluoromethyl)pyridin-4-amine scaffold represents a highly promising starting point for the development of novel and effective therapeutic agents. By combining rational library design, efficient parallel synthesis techniques, and a robust high-throughput screening cascade, researchers can effectively explore the chemical space around this privileged core. The detailed protocols and strategic guidance provided in this application note are intended to empower drug discovery teams to accelerate their research and increase the probability of identifying high-quality lead compounds for further development.
References
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. [Link]
-
Comprehensive analysis of high-throughput screening data. ResearchGate. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
High-Throughput Screening Data Analysis. Semantic Scholar. [Link]
-
A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
-
Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]
-
Cell-based high-content screening of small-molecule libraries. Semantic Scholar. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. Symeres. [Link]
-
Parallel synthesis of 4-amino-2,6-dialkylamino-pyridines. ElectronicsAndBooks. [Link]
-
Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
-
Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. [Link]
-
High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. PubMed Central. [Link]
-
Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. PMC - NIH. [Link]
-
A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]
-
Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. NIH. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds. PubMed Central. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Novel Solution Phase Strategy for the Synthesis of Chemical Libraries Containing Small Organic Molecules. Semantic Scholar. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
-
Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. IJPSR. [Link]
-
Parallel synthesis of 4-amino-2,6-dialkylamino-pyridines | Request PDF. ResearchGate. [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]
-
Parallel synthesis and antimalarial screening of a 4-aminoquinoline library. PubMed - NIH. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
Sources
- 1. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-Throughput Screening Data Analysis | Semantic Scholar [semanticscholar.org]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 25. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Acylation of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
Introduction: The Significance of N-Acylated 2-(Difluoromethyl)pyridines
The 2-(difluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemistry. The difluoromethyl (CHF₂) group serves as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, lipophilicity, and membrane permeability without introducing significant steric bulk. When combined with the versatile pyridine ring, it creates a building block for a wide array of biologically active molecules.
N-acylation of the 4-amino group on this scaffold is a critical synthetic transformation, enabling the introduction of diverse functional groups and the construction of amide-containing target molecules. These N-acylated derivatives are key intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[1]
However, the starting material, 2-(Difluoromethyl)pyridin-4-amine, is often supplied as a hydrochloride salt to improve its shelf-life and handling characteristics.[2] This presents a specific chemical challenge: the amine is protonated as an ammonium salt, rendering it non-nucleophilic and incapable of reacting directly with an acylating agent. This application note provides a robust and detailed protocol for the efficient N-acylation of 2-(Difluoromethyl)pyridin-4-amine hydrochloride, explaining the critical role of base selection and reaction conditions to achieve high yields and purity.
Reaction Principle and Mechanistic Considerations
The core of this protocol involves a two-stage process occurring in a single pot:
-
Deprotonation: The ammonium hydrochloride salt is first neutralized by a suitable base to liberate the free, nucleophilic 2-(difluoromethyl)pyridin-4-amine.
-
Nucleophilic Acyl Transfer: The free amine then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), proceeding through a tetrahedral intermediate to form the final N-acylated product.
Causality Behind Experimental Choices:
-
Choice of Base: The selection of a base is paramount. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is ideal. These bases are strong enough to deprotonate the ammonium salt but will not compete with the primary amine in reacting with the acylating agent. Pyridine can also be employed, serving as both the base and the reaction solvent.[3]
-
Stoichiometry of the Base: When using an acyl chloride, at least two equivalents of the base are required. The first equivalent neutralizes the hydrochloride salt, and the second scavenges the hydrogen chloride (HCl) generated during the acylation reaction. For an acid anhydride, only one equivalent is needed for the initial deprotonation, as the byproduct is a carboxylic acid, which is typically removed during workup.
-
Choice of Acylating Agent:
-
Acyl Chlorides: Highly reactive and generally provide faster reaction times. They are the most common choice for this transformation.[4]
-
Acid Anhydrides: Less reactive than acyl chlorides but are often easier to handle and produce a carboxylic acid byproduct instead of HCl.[5][6][7] Reactions with anhydrides can sometimes benefit from a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) to accelerate the acyl transfer.[3][8]
-
-
Solvent Selection: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are recommended to prevent hydrolysis of the acylating agent.
Generalized Experimental Workflow
The following diagram outlines the key stages of the N-acylation protocol.
Caption: Workflow for the N-acylation of 2-(Difluoromethyl)pyridin-4-amine HCl.
Detailed Laboratory Protocol
This protocol describes the N-acetylation using acetyl chloride as a representative example. The molar equivalents can be adapted for other acylating agents.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 1890194-45-2 | 180.58 | Starting material.[2] |
| Acetyl Chloride | 75-36-5 | 78.50 | Acylating agent. Corrosive, handle with care. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base. Anhydrous grade recommended. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous reaction solvent. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - | For aqueous workup. |
| Brine (Saturated Aqueous NaCl) | - | - | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
| Silica Gel | 7631-86-9 | - | For column chromatography (230-400 mesh). |
| Ethyl Acetate & Hexanes | - | - | Eluents for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Suspend the solid in anhydrous dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of starting material.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.
-
Base Addition: Slowly add triethylamine (2.2 eq.) dropwise to the stirring suspension. A brief increase in the density of the suspension may be observed as the free amine is formed. Stir for 10-15 minutes at 0 °C.
-
Acylation: Add acetyl chloride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system for TLC is 50% ethyl acetate in hexanes.
-
Aqueous Workup:
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice), deionized water (once), and brine (once). The NaHCO₃ wash neutralizes any excess HCl and acetyl chloride.[3]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%) to isolate the pure N-acylated product.
General Reaction Parameters
The following table provides a guideline for adapting the protocol to different acylating agents. Researchers should optimize these conditions for their specific substrate.
| Acylating Agent | Base (eq.) | Typical Solvent | Catalyst (Optional) | Temperature (°C) | Typical Time (h) |
| Acyl Chloride | TEA (2.2) | DCM, THF | None | 0 to RT | 1 - 4 |
| Acid Anhydride | TEA (1.1) | DCM, Pyridine | DMAP (0.1 eq.) | RT to 40 | 4 - 12 |
| Carboxylic Acid | - | - | EDC/HOBt (1.2 eq.) | RT | 6 - 18 |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Insufficient base to liberate the free amine and scavenge HCl. | 1. Ensure at least 2.0 equivalents of base are used for acyl chloride reactions. Use a fresh bottle of anhydrous base. |
| 2. Acylating agent has degraded due to moisture. | 2. Use a freshly opened bottle or a freshly distilled acylating agent. | |
| 3. Starting material has poor solubility in the chosen solvent. | 3. Try a more polar aprotic solvent like THF or acetonitrile. For very stubborn cases, DMF can be used, but its removal during workup is more difficult. | |
| Multiple Spots on TLC | 1. Reaction is proceeding too quickly or exothermically, causing side products. | 1. Ensure the acylating agent is added slowly at 0 °C to maintain temperature control. |
| 2. Diacylation of the amine (less common but possible). | 2. Use a stoichiometric amount (1.0-1.1 eq.) of the acylating agent. | |
| Difficulty in Purification | 1. Product is highly polar and streaks on the silica column. | 1. Switch to a more polar eluent system, such as 5-10% methanol in DCM. |
| 2. Product co-elutes with a persistent impurity. | 2. If column chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) as an alternative purification method.[9][10] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations in a certified chemical fume hood.
-
Reagent Handling:
-
Acyl chlorides and anhydrides are corrosive, moisture-sensitive, and lachrymatory. Handle with extreme care and avoid inhalation of vapors.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure.
-
Triethylamine is flammable and has a strong, irritating odor.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available from: [Link]
-
Wikipedia. Maleic anhydride. Available from: [Link]
-
GlycoPODv2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Available from: [Link]
-
ResearchGate. Acylation of amines with different anhydrides. Available from: [Link]
-
ACS Publications. The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Available from: [Link]
-
ACS Publications. A Mild Method for the Formation and in Situ Reaction of Imidoyl Chlorides: Conversion of Pyridine-1-oxides to 2-Aminopyridine Amides. Available from: [Link]
-
Wikipedia. Acyl chloride. Available from: [Link]
-
PubMed. A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Available from: [Link]
-
Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Available from: [Link]
-
ResearchGate. N-Acylation in Combinatorial Chemistry. Available from: [Link]
-
ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Available from: [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available from: [Link]
-
PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. Available from: [Link]
-
ResearchGate. A Facile N-Monoalkylation of Aminopyridines. Available from: [Link]
-
AbacipharmTech. This compound. Available from: [Link]
-
ResearchGate. N-Acylation of amides with acid anhydrides by way of dual activation using MgBr 2·OEt 2. Available from: [Link]
-
National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
-
PubMed. A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides. Available from: [Link]
-
ChemRxiv. Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Available from: [Link]
-
National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]
-
National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available from: [Link]
-
ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. Available from: [Link]
-
Wikipedia. Phenol. Available from: [Link]
-
OUCI. Synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides and Their Inhibitory Activities against S…. Available from: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Difluoromethyl)pyridin-4-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Difluoromethyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields.
Introduction
2-(Difluoromethyl)pyridin-4-amine is a valuable heterocyclic compound in medicinal chemistry and drug discovery, prized for the unique properties conferred by the difluoromethyl group. However, its synthesis can be challenging, often resulting in lower-than-expected yields. This guide provides a structured approach to identifying and resolving common issues in its synthesis, focusing on the prevalent Buchwald-Hartwig amination route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(Difluoromethyl)pyridin-4-amine that this guide focuses on?
This guide primarily addresses the Palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine with an ammonia surrogate, such as tert-butyl carbamate, followed by deprotection. This is a widely adopted method due to its versatility and applicability to a range of pyridine substrates.
Q2: I am observing a complex mixture of products in my reaction, what are the likely side products?
Low yields are often attributed to the formation of side products. The most common culprits include:
-
Hydrodehalogenation: Replacement of the chlorine atom on the starting material with a hydrogen atom, yielding 2-(difluoromethyl)pyridine.
-
Protodefluorination: Loss of the difluoromethyl group.
-
Dimerization: Coupling of two pyridine molecules.
-
Incomplete Deprotection: If using a protected amine source like tert-butyl carbamate, residual Boc-protected product can be a significant impurity.
Q3: How can I effectively monitor the progress of my reaction to identify issues early?
Regular monitoring is crucial. A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended.
-
TLC: Provides a quick qualitative assessment of the consumption of starting materials and the formation of the product.
-
HPLC-MS: Offers quantitative data on the conversion of starting materials and the formation of the desired product and any side products. This is invaluable for pinpointing the exact cause of low yield.
Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination
Low product yield in the Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine is a frequent challenge. The following sections break down the potential causes and provide systematic solutions.
Issue 1: Incomplete Conversion of Starting Material
A common observation is the presence of significant amounts of unreacted 2-chloro-4-(difluoromethyl)pyridine in the final reaction mixture.
Root Cause Analysis:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of incomplete conversion.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction rate.
-
Poor Quality of Reagents: Impurities in starting materials or solvents can poison the catalyst or interfere with the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Detailed Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Use a fresh, high-quality palladium precatalyst. Ensure anaerobic handling. | Palladium(0) is the active catalytic species and is sensitive to oxidation. Precatalysts ensure a reliable source of Pd(0) in the reaction mixture. |
| Ligand | For pyridine substrates, bulky, electron-rich phosphine ligands like Xantphos are often effective.[1] | These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent the formation of inactive catalyst species.[1] |
| Temperature | If the reaction is sluggish, consider a stepwise increase in temperature (e.g., in 10 °C increments). | Higher temperatures can overcome the activation energy barrier for the oxidative addition of the aryl chloride, which is often the rate-limiting step. |
| Reaction Time | Monitor the reaction by HPLC-MS. If the reaction has stalled, extending the time may not be beneficial and could lead to product degradation. | Understanding the reaction kinetics is key. If the reaction stops progressing, another factor is likely limiting the yield. |
| Reagent Purity | Ensure starting materials are pure and solvents are anhydrous and deoxygenated. | Water and oxygen can deactivate the palladium catalyst. Impurities in the starting materials can act as catalyst poisons. |
Issue 2: Formation of Significant Side Products
Even with complete conversion of the starting material, the yield of the desired product can be low due to the formation of byproducts.
Root Cause Analysis:
-
Hydrodehalogenation: This side reaction is often promoted by moisture or other protic sources in the reaction mixture.
-
Ligand Decomposition: Some phosphine ligands can be unstable at elevated temperatures, leading to catalyst deactivation and side reactions.
-
Base-Induced Side Reactions: The choice and concentration of the base are critical. Strong bases can promote side reactions or degrade the starting materials or product.
Troubleshooting Side Product Formation:
Caption: Troubleshooting workflow for side product formation.
Detailed Solutions:
| Side Product | Potential Cause | Recommended Action |
| 2-(Difluoromethyl)pyridine | Hydrodehalogenation due to moisture. | Use freshly dried and deoxygenated solvents and reagents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Polymerization/Dimerization | High reaction temperature or incorrect catalyst/ligand ratio. | Optimize the reaction temperature, starting at a lower temperature and gradually increasing. Ensure the correct stoichiometry of catalyst and ligand. |
| Boc-protected starting amine | Incomplete deprotection. | Ensure complete deprotection by monitoring with TLC or HPLC. If necessary, adjust the deprotection conditions (e.g., extend reaction time, use a stronger acid). |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for your specific setup.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-(difluoromethyl)pyridine (1.0 eq), tert-butyl carbamate (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent and Base: Add anhydrous, deoxygenated toluene and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as monitored by TLC or HPLC-MS.
-
Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Analytical Monitoring by HPLC-MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and mass spectrometry (electrospray ionization, positive mode).
Safety Precautions
-
Difluoromethylating agents and their precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[2][3][4]
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive and may be pyrophoric. Handle under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
-
Always work in a well-ventilated fume hood.
References
Technical Support Center: Purification of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
Welcome to the technical support center for the purification of 2-(Difluoromethyl)pyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to remove impurities that may be present from the synthesis process. Recrystallization is a purification technique that relies on the differences in solubility between the target compound and impurities in a given solvent system.[1][2] By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[3]
Q2: How do I select an appropriate solvent for the recrystallization of a hydrochloride salt like this one?
Selecting the right solvent is the most critical step for a successful recrystallization.[1] For hydrochloride salts, which are generally polar, polar protic solvents are often a good starting point.
-
Ideal Solvent Characteristics: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2][4]
-
Common Solvents for HCl Salts: Alcohols like ethanol or 2-propanol (isopropanol) are frequently effective.[5] Sometimes, a mixed solvent system is necessary. This typically involves dissolving the salt in a minimal amount of a "good" solvent (like an alcohol) and then slowly adding a "poor" or "anti-solvent" (like diethyl ether or hexane) until the solution becomes slightly cloudy (the saturation point).[6][7] Reheating to clarify and then slow cooling can yield high-purity crystals.
Q3: My yield is very low after recrystallization. What are the common causes?
Low recovery is a frequent issue with several potential causes:
-
Using too much solvent: This is the most common reason for poor yield.[3][8] If an excessive amount of solvent is used, the solution may not become saturated enough upon cooling for crystallization to occur effectively, leaving a significant amount of your product in the mother liquor.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[9] A slow, controlled cooling process is crucial for growing large, pure crystals.
-
Premature crystallization: If the solution cools too much during a hot filtration step (intended to remove insoluble impurities), the product can crystallize prematurely on the filter paper.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out": The compound separates as a liquid/oil instead of forming solid crystals. | 1. Low Melting Point/High Impurity: The melting point of your compound is lower than the temperature of the solution, often due to significant impurities depressing the melting point.[9][10][11] 2. High Supersaturation/Rapid Cooling: The solution is too concentrated, or it's being cooled too quickly, preventing the molecules from organizing into a crystal lattice.[12] | Solution 1: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (1-5% more) to slightly decrease saturation. Allow the solution to cool much more slowly.[9] Solution 2: Consider a pre-purification step. If colored impurities are present, treat the hot solution with activated charcoal before filtration.[9][10] Solution 3: Change the solvent system. A solvent with a lower boiling point may prevent the solution temperature from exceeding the compound's melting point. |
| No Crystals Form: The solution remains clear even after cooling. | 1. Too Much Solvent: The solution is not saturated.[8][9] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[8] | Solution 1: Boil off a portion of the solvent to increase the concentration and then allow it to cool again.[9] If this fails, the solvent can be fully removed by rotary evaporation to recover the crude solid for another attempt.[9] Solution 2: Induce crystallization. Gently scratch the inside of the flask with a glass rod just below the solvent line.[8][9] Alternatively, add a "seed crystal" (a tiny amount of the pure solid) to provide a nucleation site.[9][13] |
| Crystallization is Too Fast: A large amount of solid "crashes out" immediately upon cooling. | 1. Insufficient Solvent: The solution is too concentrated. 2. Excessively Rapid Cooling: Placing the hot flask directly on a cold surface or in an ice bath. | Solution 1: Re-heat the flask to re-dissolve the solid. Add a small amount of extra hot solvent (e.g., 1-2 mL) to slightly exceed the minimum required for dissolution.[9] Solution 2: Ensure slow cooling. Place the flask on an insulated surface (like a wooden block or paper towels) and cover it with a watch glass to allow for gradual cooling to room temperature before moving to an ice bath.[9] |
| Final Product is Colored or Appears Impure: | 1. Colored Impurities: These are often highly conjugated organic molecules that co-crystallize with the product. 2. Insoluble Impurities: Particulate matter (dust, etc.) that was not removed. | Solution 1: Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] Solution 2: Ensure a hot filtration step is included after dissolving the crude solid to remove any insoluble materials. |
Experimental Protocol: Recrystallization Workflow
This protocol outlines a standard procedure for the recrystallization of this compound using a single solvent system.
Step 1: Solvent Selection
-
Place a small amount (e.g., 20-30 mg) of the crude solid into a test tube.
-
Add a suitable solvent (e.g., 2-propanol) dropwise at room temperature. The solid should be sparingly soluble or insoluble.[4]
-
Heat the test tube in a water bath. The solid should completely dissolve at or near the solvent's boiling point.[4]
-
Allow the tube to cool to room temperature, then place it in an ice bath. A good yield of crystals should form.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., 2-propanol) in small portions while heating the flask with stirring (e.g., on a hot plate).
-
Add just enough hot solvent to completely dissolve the solid. This creates a saturated solution and is key to maximizing yield.[1]
Step 3: Decolorization & Hot Filtration (If Necessary)
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to a boil for a few minutes.
-
To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1]
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
Step 5: Crystal Collection & Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[3]
Step 6: Drying
-
Dry the purified crystals completely to remove any residual solvent. This can be done by leaving them in the funnel with the vacuum running for a period, followed by drying in a vacuum oven.
Visual Workflow for Recrystallization
Caption: Workflow for the purification of a solid by recrystallization.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Unknown. Recrystallization.
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
- Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?
- Mettler Toledo. Oiling Out in Crystallization.
- Creative Biolabs. (2024, December 25). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds.
- Unknown. Recrystallization1.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. reddit.com [reddit.com]
- 12. mt.com [mt.com]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Synthesis and Purification of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 2-(Difluoromethyl)pyridin-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated building block. The presence of the difluoromethyl group can significantly enhance metabolic stability and binding affinity in drug candidates, but it also introduces unique challenges in synthesis and purification.[1][2]
This document provides in-depth troubleshooting advice and detailed protocols to help you identify, remove, and prevent impurities, ensuring the high quality required for your research and development endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in the synthesis of this compound?
Impurities can arise from several sources throughout the synthetic process:
-
Starting Materials: Incomplete conversion of precursors or impurities present in the initial reagents are a primary source. For instance, if the synthesis involves a nucleophilic substitution on a di-substituted pyridine, residual starting material is a common impurity.
-
Side Reactions: Competing reactions, such as the formation of positional isomers (e.g., substitution at a different position on the pyridine ring) or over-reaction, can generate structurally similar impurities that are difficult to remove.[3]
-
Incomplete Reactions: Unreacted intermediates from multi-step syntheses will contaminate the final product if not removed at each stage.
-
Degradation: The difluoromethyl group, while generally stable, can be susceptible to decomposition under certain harsh conditions (e.g., strong acid or base at high temperatures), potentially leading to defluorination byproducts.[4] The free amine is also susceptible to oxidation, which can lead to colored impurities.[5]
Q2: How does the difluoromethyl group affect the properties and purification of the molecule?
The difluoromethyl (CF₂H) group is a unique bioisostere for hydroxyl, thiol, or amine groups and imparts distinct properties.[6] Its strong electron-withdrawing nature deactivates the pyridine ring, influencing its reactivity.[1] For purification, this has two main consequences:
-
Basicity: The electron-withdrawing effect of the CF₂H group reduces the basicity (pKa) of the pyridine nitrogen compared to a non-fluorinated analogue. This can affect the efficiency of acid-base extractions and the compound's retention behavior in chromatography.
-
Chromatographic Behavior: The polarity of the molecule is altered, which will necessitate careful optimization of the mobile phase during chromatographic purification. The basic nitrogen can cause significant peak tailing on standard silica gel columns.[7]
Q3: What is the best general strategy for purifying an amine hydrochloride salt like this one?
Converting the free amine to its hydrochloride salt is an excellent purification strategy because the salt is typically a crystalline solid with significantly different solubility properties than the free base.[8] The general approach is:
-
Initial Purification (Optional): If the crude product is heavily contaminated, perform an initial purification of the free base via column chromatography or an acid-base extraction.
-
Salt Formation: Dissolve the purified (or crude) free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or isopropanol).
-
Recrystallization: The precipitated hydrochloride salt can then be recrystallized. Since amine salts are highly polar, polar solvents such as ethanol, methanol, isopropanol, or mixtures with water are often effective.[8]
Q4: How should I store the final this compound product?
Amine hydrochlorides are generally more stable and less prone to oxidation than their free base counterparts. However, proper storage is still crucial:
-
Container: Store in a tightly sealed, airtight container.
-
Environment: Keep in a cool, dry place away from direct light. A desiccator is recommended to protect it from moisture, as the salt can be hygroscopic.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential oxidative degradation.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My final product shows low purity by HPLC/NMR. What are the likely impurities?
Identifying potential impurities is the first step to devising a purification strategy. Based on common synthetic routes to substituted pyridines, the following impurities are plausible.[9][10]
| Table 1: Potential Impurities in this compound Synthesis | |
| Impurity Type | Potential Structure / Identity |
| Unreacted Starting Material | e.g., 4-chloro-2-(difluoromethyl)pyridine |
| Positional Isomer | e.g., 6-amino-2-(difluoromethyl)pyridine |
| Hydrolysis Product | 2-(Difluoromethyl)pyridin-4-ol |
| Over-Alkylation/Arylation | Di-substituted amine byproduct |
| Degradation Product | 2-(Fluoromethyl)pyridin-4-amine |
| Residual Solvent | High-boiling point solvents (e.g., DMF, DMSO) |
Problem 2: I am seeing multiple spots on my TLC plate. How do I decide on a purification strategy?
A systematic approach is key. The following workflow can guide you from initial analysis to a purified product.
Caption: Workflow for selecting a purification strategy.
Problem 3: Recrystallization of the hydrochloride salt results in an oil or fails to produce crystals. What should I do?
This is a common issue often caused by residual impurities or an inappropriate solvent system.[11]
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. Impurities can also act as "eutectic formers," depressing the melting point and inhibiting crystal lattice formation.[12]
Troubleshooting Steps:
-
Confirm Salt Formation: Ensure complete conversion to the hydrochloride salt. Check the pH of a small aqueous suspension; it should be acidic. If not, add more HCl.
-
Solvent System Optimization: The ideal solvent should dissolve the salt when hot but poorly when cold.[12] Systematically test different solvents. (See Table 2).
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to reach the saturation point and attempt to cool again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of previously obtained pure product to the cooled solution to initiate crystallization.
-
Cool Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before moving it to an ice bath.
-
| Table 2: Recommended Starting Solvent Systems for Amine Hydrochloride Recrystallization | |
| Solvent System | Polarity |
| Isopropanol (IPA) | Polar Protic |
| Ethanol (EtOH) | Polar Protic |
| Methanol (MeOH) | Very Polar Protic |
| IPA / Water Mixture | Very Polar Protic |
| EtOH / Ethyl Acetate | Polar Protic / Aprotic |
Problem 4: My compound streaks badly during silica gel column chromatography. How can I improve the separation?
Causality: This is a classic problem for basic compounds like pyridines on standard silica gel.[7] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen atom of your compound. This leads to poor peak shape (tailing) and low recovery.[13]
Solution: You must neutralize or "mask" these acidic sites.
Caption: Troubleshooting tailing in column chromatography.
Problem 5: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous confirmation.[14]
| Table 3: Analytical Methods for Final Product Confirmation | |
| Technique | Purpose |
| HPLC (UV) | Purity Assessment & Quantification |
| ¹H NMR | Structural Confirmation |
| ¹⁹F NMR | Fluorine Confirmation |
| LC-MS | Molecular Weight Confirmation |
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
This protocol is designed to separate your basic product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The basic product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers. Perform a "back-wash" with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amine hydrochloride, causing the free base to precipitate or form an oil.
-
Re-extraction: Extract the free base back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Protocol 2: Step-by-Step Recrystallization of this compound
-
Choose Solvent: Select a promising solvent system from Table 2 based on small-scale solubility tests.
-
Dissolve the Salt: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot (near-boiling) solvent to just dissolve the solid completely.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Induce Crystallization (if necessary): If no crystals form, use the techniques described in Problem 3.
-
Cool in Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry completely under vacuum.
Protocol 3: Optimized Flash Column Chromatography for the Free Base
-
Prepare the Slurry: In a beaker, add silica gel to your chosen mobile phase (e.g., 90:9.5:0.5 Hexanes:EtOAc:TEA). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and use pressure to pack the bed firmly and evenly.
-
Load the Sample: Dissolve your crude free amine in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute: Begin elution with the mobile phase, collecting fractions. Monitor the elution using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified free amine.
References
- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds.
- ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
- The Royal Society of Chemistry. (2019).
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- University of Calgary, Department of Chemistry. (n.d.).
- ACS Publications. (2019). The Dark Side of Fluorine.
- MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Biosynth. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Wikipedia. (n.d.). Pyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Difluoromethyl Pyridine Synthesis
Introduction: The incorporation of the difluoromethyl (CF₂H) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This moiety can act as a lipophilic bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating physicochemical properties.[1][2] However, the synthesis of these valuable compounds is often plagued by challenges, most notably the formation of undesired side products. This guide provides field-proven insights and troubleshooting protocols to address the most common side reactions encountered during the synthesis of difluoromethyl pyridines. Our goal is to explain the causality behind these issues and offer robust, self-validating solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My C-H difluoromethylation is producing a mixture of regioisomers. How can I achieve site-selectivity between the meta- and para-positions?
Answer: This is one of the most prevalent challenges in pyridine functionalization. The inherent electronic properties of the pyridine ring typically direct electrophilic or radical substitution to the ortho- and para-positions, making the meta-position particularly difficult to access.[3][4] The key to controlling regioselectivity lies in modulating the electronic nature of the pyridine substrate itself.
Mechanistic Insight: A proven strategy involves the temporary dearomatization of the pyridine into a more reactive intermediate.[4]
-
Meta-Selectivity: By converting the pyridine into an oxazino pyridine intermediate under basic conditions, the nucleophilicity of the ring is altered, exposing the β- (meta) and δ-positions to attack by electrophilic radicals.[3][5][6]
-
Para-Selectivity: Conversely, treating the oxazino pyridine intermediate with acid generates a pyridinium salt in situ.[1][3] This protonation makes the pyridine ring highly electron-deficient, activating the γ- (para) position for a highly regioselective Minisci-type radical alkylation.[3][6]
This switchable strategy allows for precise control over the final product's isomeric purity.
Troubleshooting Workflow for Regioselectivity
Caption: Decision workflow for achieving meta- or para-selectivity.
Troubleshooting 2: The reaction is yielding the N-difluoromethylated product instead of the desired C-H functionalization. What is causing this?
Answer: Unwanted N-alkylation is a common side reaction, especially when the pyridine nitrogen is sterically accessible and the chosen difluoromethylating reagent has significant electrophilic character at the carbon atom. The formation of N-difluoromethylated pyridinium salts can be favorable, and in some cases, is the intended reaction.[2]
Causality and Prevention: The outcome depends on the interplay between the reagent, substrate electronics, and reaction conditions.
-
Reagent Choice: Reagents like ethyl bromodifluoroacetate (BrCF₂COOEt) are specifically designed for N-difluoromethylation.[2][7] This reaction proceeds via N-alkylation, followed by in situ hydrolysis and decarboxylation. If your goal is C-H functionalization, avoid such reagents. For C-H functionalization, radical precursors used in Minisci-type reactions are more appropriate.[8]
-
Steric Hindrance: Pyridines with bulky substituents at the 2- and 6-positions are less prone to N-alkylation.
-
Electronic Effects: Electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen atom, making N-alkylation more likely.[2] Conversely, electron-withdrawing groups decrease the nitrogen's nucleophilicity.[2]
Comparative Conditions:
| Parameter | Favors C-H Functionalization | Favors N-Functionalization |
| Reagent Type | Radical Precursors (e.g., from difluoroacetic anhydride, Zn(SO₂CF₂H)₂)[3][8] | Electrophilic Alkylating Agents (e.g., BrCF₂COOEt)[2][7] |
| Reaction Name | Minisci-type Radical Alkylation | Nucleophilic Substitution / N-Alkylation |
| Substrate | Pyridinium salts (for para) or dearomatized intermediates (for meta)[3] | Neutral, electron-rich pyridines[2] |
| Key Condition | Acidic medium for para-selectivity; neutral for meta[3] | Typically neutral or basic conditions |
FAQ 3: My reaction with difluoromethyl 2-pyridyl sulfone is inefficient, with low yields and significant byproduct formation. How can I optimize it?
Answer: Difluoromethyl 2-pyridyl sulfone is a versatile reagent, often used for deoxygenative gem-difluoroolefination of carbonyls, which can be an entry point to difluoromethylated structures.[9] Its effectiveness is highly dependent on strict temperature control to prevent side reactions.
Mechanistic Pitfalls: The reaction proceeds via a nucleophilic addition mechanism. However, competing side reactions can drastically reduce yield.
-
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a known side reaction pathway. It can be suppressed by using less polar solvents and, most importantly, by maintaining low reaction temperatures.[9]
-
Decomposition: The anionic intermediate can be unstable at higher temperatures, leading to decomposition pathways rather than the desired product formation.
-
Quenching Temperature: The final quenching step with acid is critical. If the temperature is allowed to rise before quenching, side reactions can occur rapidly. The quench should be performed at or below -40 °C.[9]
Optimized Protocol for Using Difluoromethyl 2-Pyridyl Sulfone: This protocol is adapted for a typical deoxygenative gem-difluoroolefination.
-
Under a nitrogen atmosphere, dissolve the carbonyl compound (1.2 equiv.) and difluoromethyl 2-pyridyl sulfone (1.0 equiv.) in anhydrous DMF.
-
Cool the solution to -50 °C using a suitable cooling bath.
-
Slowly, add a solution of potassium tert-butoxide (t-BuOK, 1.8 equiv.) in DMF dropwise, ensuring the internal temperature does not rise above -45 °C.
-
Allow the reaction mixture to stir at a temperature between -50 °C and -40 °C for 15-30 minutes. Monitor by TLC or LC-MS if possible.
-
Crucially , quench the reaction by adding 3 M HCl while maintaining the temperature at -40 °C .[9]
-
Once quenched, allow the mixture to warm to room temperature and proceed with standard aqueous workup. The byproduct, 2-pyridone, can typically be removed by extraction.[9]
Troubleshooting 4: I'm observing double difluoromethylation on my pyridine ring. How can this be avoided?
Answer: The formation of a bis-difluoromethylated product occurs when the mono-substituted pyridine is still sufficiently reactive to undergo a second functionalization.
Controlling the Reaction:
-
Stoichiometry: The most straightforward approach is to limit the amount of the difluoromethylating reagent to 1.0-1.2 equivalents relative to the pyridine substrate.
-
Electronic Deactivation: The first CF₂H group is electron-withdrawing, which deactivates the pyridine ring towards further radical attack. In many cases, this inherent deactivation is sufficient to prevent a second addition.[3] However, if the pyridine ring possesses strong electron-donating groups, it may remain activated enough for a second reaction to occur.
-
Reaction Time and Temperature: Shortening the reaction time or lowering the temperature can help minimize over-reaction. Monitor the reaction's progress closely and quench it as soon as the starting material is consumed to prevent the product from reacting further.
Reaction Pathway Visualization
Caption: Pathway showing the formation of the undesired bis-adduct.
References
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, ACS Publications. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books - The Royal Society of Chemistry. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, RSC Publishing. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, RSC Publishing. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. [Link]
-
New method for introducing fluorinated components into molecules. Universität Münster. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
-
A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. PubMed. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. IDEAS/RePEc. [Link]
-
Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ACS Publications. [Link]
-
(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Regioselectivity in Reactions of 2-(Difluoromethyl)pyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Difluoromethyl)pyridin-4-amine. This guide is designed to provide in-depth, practical solutions to challenges related to regioselectivity in reactions involving this versatile building block. By understanding the electronic and steric influences of the difluoromethyl and amine substituents, you can gain precise control over your synthetic outcomes.
I. Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 2-(Difluoromethyl)pyridin-4-amine and obtaining a mixture of isomers, with significant substitution at the C-5 position instead of the expected C-3 position. What is causing this, and how can I improve selectivity for the C-3 position?
Answer:
This is a common challenge arising from the competing directing effects of the substituents on the pyridine ring.
Root Cause Analysis:
-
Activating vs. Deactivating Groups: The 4-amino group is a strong activating group and an ortho, para-director. In this case, it directs electrophiles to the C-3 and C-5 positions (ortho to the amine). The 2-difluoromethyl (CF₂H) group, while less straightforward than classical electron-withdrawing groups, is generally considered deactivating due to the electronegativity of the fluorine atoms.
-
Steric Hindrance: The 2-CF₂H group exerts steric hindrance at the adjacent C-3 position, potentially favoring attack at the more accessible C-5 position.
-
Pyridine Ring Electronics: The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C-2, C-4, and C-6 positions.[1] Electrophilic substitution on pyridine itself, when it does occur, typically favors the C-3 position.[1][2]
The interplay of these factors can lead to a mixture of C-3 and C-5 substituted products. The strong activating effect of the amino group often dominates, leading to substitution at both ortho positions.
Workflow for Optimizing C-3 Selectivity in EAS
Caption: Choosing the right strategy for nucleophilic substitution.
II. Frequently Asked Questions (FAQs)
Q1: What are the dominant directing effects of the 2-CF₂H and 4-NH₂ groups?
A1: The 4-amino group is a powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the pyridine ring through resonance. This strongly directs incoming electrophiles to the C-3 and C-5 positions. The 2-difluoromethyl group is generally considered to be electron-withdrawing and deactivating due to the inductive effect of the fluorine atoms. The unique property of the CF₂H group is its ability to act as a hydrogen bond donor, which can influence intermolecular interactions and solubility. [3] Q2: Can I achieve regioselective metalation/deprotonation of the pyridine ring?
A2: Directing metalation of the pyridine ring can be challenging. While organolithium reagents often lead to addition at the C-2 position, the use of other organometallic bases like n-butylsodium has been shown to selectively deprotonate pyridine at the C-4 position. [4]However, in your molecule, the C-4 position is already substituted. The most acidic proton on the ring is likely at the C-3 position, influenced by the adjacent electron-withdrawing CF₂H group. Directed ortho-metalation (DoM) strategies could be explored by first converting the 4-amino group into a directing metalating group (DMG) like a pivalamide.
Q3: How does the difluoromethyl group compare to a trifluoromethyl group in terms of its electronic effect?
A3: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. The difluoromethyl (CF₂H) group is also electron-withdrawing but to a lesser extent. The C-H bond in the CF₂H group is polarized, making the hydrogen atom acidic and capable of acting as a hydrogen bond donor. [3]This difference can be exploited in designing molecules with specific biological activities or physical properties.
Q4: Are there methods to selectively functionalize the C-5 or C-6 positions?
A4:
-
C-5 Position: As discussed in the troubleshooting guide, the C-5 position is electronically activated by the 4-amino group for electrophilic substitution. Therefore, under conditions where steric hindrance at C-3 is significant or when using highly reactive electrophiles, C-5 substitution can become the major pathway.
-
C-6 Position: The C-6 position is sterically hindered by the 2-CF₂H group and electronically deactivated by the ring nitrogen. Direct functionalization at this position is challenging. Strategies would likely involve a multi-step sequence, potentially starting with a pre-functionalized pyridine ring or utilizing advanced C-H activation methodologies that can override the inherent reactivity patterns.
Q5: For cross-coupling reactions, do I need to protect the 4-amino group?
A5: Generally, for many standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the primary amino group on a pyridine ring does not interfere with the catalytic cycle and does not require protection. [5]This is a significant advantage, as it shortens the synthetic sequence. However, for other types of coupling reactions or with particularly sensitive catalysts, a protecting group might be necessary. It is always advisable to perform a small-scale test reaction to confirm compatibility.
References
-
Wei, K., Sun, Y., Li, R., Zhao, J., & Chen, W. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. [Link]
-
Graham, T. H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Hsu, H.-H., et al. (2024). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ChemRxiv. [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Li, J., et al. (2013). Synthesis of Functionalized 2-Aminohydropyridines and 2-Pyridinones via Domino Reactions of Arylamines, Methyl Propiolate, Aromatic Aldehydes, and Substituted Acetonitriles. ACS Combinatorial Science. [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). Yakugaku Zasshi. [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Regioselective synthesis of 4-functionalized pyridines. (2023). Chem. [Link]
-
EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Fleming, F. F., et al. (2016). Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. Organic Letters. [Link]
-
New method for introducing fluorinated components into molecules. (2024). chemeurope.com. [Link]
-
Heterocyclic Amines. (2025). Chemistry LibreTexts. [Link]
-
Fustero, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry. [Link]
-
New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2019). Molecules. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Zhou, G., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Wang, Q., et al. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. [Link]
-
Relative Basicity of Amines and Other Compounds. (2019). Chemistry LibreTexts. [Link]
-
[4+2] Defluorocycloaddition of Perfluoroalkyl Alkynes and Benzylamines: Synthesis of meta-Fluoroalkylated Pyridin-4-amines. (2025). Organic Letters. [Link]
-
Wang, L., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Electrophilic substitution on pyridine. (n.d.). Química Organica.org. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). The Chemistry Student. [Link]
-
Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. [Link]
-
Cross Coupling Reactions. (2022). American Chemical Society. [Link]
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Difluoromethyl)pyridin-4-amine
Welcome to our dedicated technical support guide for navigating the complexities of cross-coupling reactions with 2-(Difluoromethyl)pyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, yet challenging, building block. The strong electron-withdrawing nature of the difluoromethyl group significantly alters the electronic landscape of the pyridine ring, demanding carefully optimized catalytic systems.[1][2] This guide, presented in a practical question-and-answer format, synthesizes field-proven insights and foundational principles to help you troubleshoot common issues and proactively select the optimal conditions for your specific transformation.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures. Each answer provides a causal explanation and a logical workflow for resolving the issue.
Q1: My Suzuki-Miyaura coupling with a 2-(difluoromethyl)-4-halopyridine substrate is giving low to no yield. What are the likely causes and how can I fix this?
A1: This is a frequent challenge stemming from two primary factors: the electron-deficient nature of the 2-(difluoromethyl)pyridine ring, which slows the rate of oxidative addition, and potential catalyst inhibition by the pyridine nitrogen.
Causality: The powerful electron-withdrawing difluoromethyl group deactivates the aryl halide, making the initial oxidative addition of the C-X bond to the Pd(0) center the rate-limiting step. Furthermore, the pyridine nitrogen can coordinate to the palladium center, leading to off-cycle, catalytically inactive species.
Troubleshooting Workflow:
-
Re-evaluate the Ligand: This is the most critical parameter. Standard ligands like PPh₃ are often insufficient. You require a ligand that can accelerate both oxidative addition and the subsequent, often difficult, reductive elimination.
-
Switch to Electron-Rich, Bulky Monophosphine Ligands: These "Buchwald-type" ligands are designed for challenging substrates. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their strong σ-donating character increases electron density at the palladium center, facilitating oxidative addition.[3] Excellent starting points are XPhos , SPhos , or RuPhos .
-
Consider Bidentate Ligands: For certain substrates, a ligand with a well-defined bite angle like dppf (diphenylphosphinoferrocene) can provide stability and promote the desired reaction.[4]
-
-
Optimize the Base and Solvent: The base plays a crucial role in activating the boronic acid via the formation of a more nucleophilic boronate species.[5]
-
Base Strength: A moderately strong inorganic base is typically required. Start with K₂CO₃ or K₃PO₄ . If the reaction remains sluggish, a stronger base like Cs₂CO₃ may be necessary. Avoid excessively strong bases like alkoxides (e.g., NaOtBu) in Suzuki reactions, as they can promote significant side reactions, including protodeboronation.[6]
-
Solvent System: Anhydrous, polar aprotic solvents are preferred. A mixture of dioxane/water or toluene/water is a standard starting point. The water is essential for dissolving the inorganic base and facilitating transmetalation.
-
-
Use a Palladium Precatalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient. Air-stable precatalysts, such as XPhos-Pd-G3 or SPhos-Pd-G4 , are designed to rapidly and quantitatively generate the active monoligated Pd(0) species upon addition of a base.[7] This ensures a higher concentration of the active catalyst from the onset, which is crucial for difficult couplings.[8]
-
Increase Reaction Temperature: Due to the deactivated nature of the substrate, higher temperatures (e.g., 90-110 °C) are often necessary to drive the reaction to completion.
Q2: I am attempting a Buchwald-Hartwig amination using 2-(Difluoromethyl)pyridin-4-amine as the amine coupling partner, but the reaction is failing. Why?
A2: The primary cause of failure is the severely diminished nucleophilicity of the 4-amino group. The difluoromethyl group's strong electron-withdrawing effect deactivates the entire pyridine ring, which in turn significantly reduces the electron density on the exocyclic amino group.[6]
Troubleshooting Workflow:
-
Catalyst System is Paramount: This transformation is highly sensitive to the choice of ligand and base.[9][10]
-
Ligand Choice: Success hinges on using state-of-the-art, sterically hindered, and electron-rich phosphine ligands. These ligands are essential to promote the difficult C-N reductive elimination from the palladium center. The top candidates are BrettPhos , RuPhos , and Josiphos -type ligands.[10][11]
-
Palladium Source: Use a well-defined precatalyst like BrettPhos-Pd-G3 . This ensures the clean and efficient generation of the active catalyst, which is critical when dealing with poorly nucleophilic amines.[6][7]
-
Base Selection: A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option.[6][11] Ensure the base is fresh and handled under strictly anhydrous and anaerobic conditions.
-
-
Solvent Considerations: Use anhydrous, non-coordinating aprotic solvents. Toluene or dioxane are standard choices. Avoid protic solvents, which will quench the strong base.
-
Reaction Conditions: These reactions may require elevated temperatures (100-120 °C) and extended reaction times. Monitor progress carefully by LC-MS.
Q3: My coupling reaction is plagued by side products like hydrodehalogenation and homo-coupling. How can these be minimized?
A3: These side reactions are common in challenging cross-couplings and typically point to issues with catalyst stability, reaction kinetics, or contaminants.
Causality:
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom often arises from the presence of a hydrogen source (like water or solvent) and can compete with the desired coupling, especially with electron-deficient aryl halides.[6][12]
-
Homo-coupling: This occurs when two molecules of the amine (in Buchwald-Hartwig), two molecules of the aryl halide, or two molecules of the organometallic reagent (e.g., Glaser coupling of alkynes in Sonogashira) couple with each other. It is often promoted by the presence of oxygen or catalyst decomposition.[6]
Mitigation Strategies:
-
Ensure Rigorously Inert Conditions: Use Schlenk techniques or a glovebox to exclude oxygen and moisture. Degas all solvents thoroughly before use. Oxygen can lead to catalyst decomposition and promote homo-coupling.
-
Refine Ligand Choice: Bulky ligands like XPhos or SPhos can create a sterically hindered environment around the palladium center that disfavors the formation of undesired dimeric species and can accelerate the desired reductive elimination over competing side pathways.[3]
-
Use Precatalysts: As mentioned, precatalysts provide a cleaner entry into the catalytic cycle, minimizing the side reactions that can occur during the initial, often messy, in situ reduction of Pd(II) to Pd(0).[7]
-
For Sonogashira, Consider Copper-Free Conditions: The copper co-catalyst in traditional Sonogashira couplings is a primary cause of alkyne homo-coupling.[13] Numerous copper-free protocols have been developed that mitigate this issue.[14] These often rely on a palladium catalyst and a suitable amine base in a polar aprotic solvent.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary electronic effect of the 2-difluoromethyl group on the pyridine ring's reactivity?
A1: The difluoromethyl (CHF₂) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its primary effect is to significantly lower the electron density across the entire pyridine ring system through a strong negative inductive effect (-I).[2] This makes the pyridine ring more "electron-poor," which has two major consequences for cross-coupling:
-
Deactivation of Halides: If the coupling partner is a 4-halo-2-(difluoromethyl)pyridine, the C-X bond becomes less susceptible to oxidative addition by the Pd(0) catalyst.
-
Reduced Nucleophilicity of Amines: For 2-(difluoromethyl)pyridin-4-amine, the electron density on the 4-amino group is greatly reduced, making it a much weaker nucleophile in reactions like Buchwald-Hartwig amination.[6]
Q2: Which general class of ligands is most effective for cross-coupling with this substrate?
A2: For palladium-catalyzed cross-coupling of challenging, electron-deficient (hetero)aryl systems like this one, the most effective class of ligands is overwhelmingly the bulky, electron-rich dialkylbiaryl phosphines or similar monophosphine ligands.[7][15] Prominent examples include XPhos, SPhos, RuPhos, and BrettPhos . Their key features—steric bulk and strong electron-donating ability—are crucial for promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination) that are often sluggish with deactivated substrates.[3]
Q3: How do I choose the right base and solvent?
A3: The choice depends heavily on the specific type of cross-coupling reaction:
-
Suzuki-Miyaura: Use a moderate inorganic base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent mixed with water (e.g., dioxane/H₂O , THF/H₂O ). The water is crucial for base solubility and facilitating the catalytic cycle.[5]
-
Buchwald-Hartwig Amination: Requires a strong, non-nucleophilic base like NaOtBu or LiHMDS in an anhydrous aprotic solvent like toluene or dioxane . Protic solvents or weaker bases will not be effective.[9]
-
Sonogashira Coupling: Traditionally uses an amine base like Et₃N or DIPA , which often doubles as the solvent.[13] The amine neutralizes the HX byproduct.
-
Heck Reaction: Typically employs a hindered amine base like Et₃N or an inorganic base like K₂CO₃ in a polar aprotic solvent like DMF or NMP .[16][17]
Q4: Are palladium precatalysts a better choice than generating the catalyst in situ?
A4: For challenging substrates like 2-(difluoromethyl)pyridin-4-amine, the answer is almost always yes . Precatalysts are air- and moisture-stable Pd(II) complexes that are designed for rapid, clean, and quantitative conversion to the active, monoligated Pd(0) species under the reaction conditions.[7] This offers several advantages over traditional in situ methods (e.g., mixing Pd(OAc)₂ with a ligand):
-
Reliability and Reproducibility: Eliminates variability in the quality of the Pd(II) source and the efficiency of the in situ reduction.
-
Higher Activity: Ensures a maximum concentration of the highly active catalyst at the start of the reaction.
-
Reduced Side Reactions: Avoids side reactions that can occur during the often-complex activation of Pd(II) salts.[6]
Part 3: Data Summary & Experimental Protocols
Table 1: Recommended Catalyst Systems for Cross-Coupling with 2-(Difluoromethyl)pyridine Derivatives
| Coupling Type | Recommended Ligand(s) | Palladium Source | Recommended Base(s) | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | XPhos-Pd-G3/G4 | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | High temperature may be required. Precatalysts are highly recommended.[8] |
| Buchwald-Hartwig | BrettPhos, RuPhos | BrettPhos-Pd-G3 | NaOtBu, LiHMDS | Toluene, Dioxane | Rigorously anhydrous/anaerobic conditions are essential.[6][10] |
| Sonogashira | SPhos, XPhos, P(t-Bu)₃ | Pd(OAc)₂ or SPhos-Pd-G3 | Et₃N, DIPA, Cs₂CO₃ | Amine, DMF, THF | Copper-free conditions are advised to prevent alkyne homo-coupling.[14] |
| Heck | SPhos, RuPhos | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, NMP, Dioxane | Regioselectivity can be an issue; optimization may be required.[16][17] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative starting point. Optimization of stoichiometry, temperature, and reaction time is essential.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-halo-2-(difluoromethyl)pyridine (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the allotted time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Visualization
Catalyst Selection & Troubleshooting Workflow
The following diagram outlines a logical workflow for selecting a catalyst system and troubleshooting a common cross-coupling reaction.
Caption: A decision-making workflow for Suzuki coupling.
References
-
Diccianni, J. B., & Diao, T. (2019). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 52(5), 1339-1350. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]
-
Jee, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7081-7126. Retrieved from [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(6), 2159-2200. Retrieved from [Link]
-
Sarkar, P., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 60(17), 13359-13371. Retrieved from [Link]
-
New method for introducing fluorinated components into molecules. (2024). Universität Münster. Retrieved from [Link]
-
Sonogashira coupling. (2024). In Wikipedia. Retrieved from [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Casas, J. M., et al. (2005). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 24(8), 1806-1816. Retrieved from [Link]
-
Bari, S. D., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(36), 12396-12415. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Wang, Z., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry, 4(1), 231-240. Retrieved from [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4059. Retrieved from [Link]
-
Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Liu, Q., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(8), 2008. Retrieved from [Link]
-
Cross-coupling reactions : a practical guide. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Orbach, M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(15), 3984-3993. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1544-1551. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Nye, G. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12896-12903. Retrieved from [Link]
-
Heck reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Krska, S. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2758-2761. Retrieved from [Link]
-
de Gombert, A., & Willis, M. C. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5893-5896. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078-15087. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling Mechanism. (2022). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Catalysts, 7(3), 75. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2025). ResearchGate. Retrieved from [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 16-22. Retrieved from [Link]
-
Lee, E., & Lectka, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8593-8600. Retrieved from [Link]
Sources
- 1. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 2-(Difluoromethyl)pyridin-4-amine HCl
Welcome to the technical support guide for the synthesis of 2-(Difluoromethyl)pyridin-4-amine HCl. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Part 1: Strategic Overview of Synthetic Scale-Up
The synthesis of 2-(Difluoromethyl)pyridin-4-amine HCl presents unique challenges primarily centered on two key transformations: the introduction of the difluoromethyl group and the installation of the C4-amine. The choice of synthetic route is the most critical decision for a scalable, safe, and economical process.
Common Synthetic Pathways
Two prevalent strategies for constructing the core of this molecule are:
-
Late-Stage Difluoromethylation: Building a substituted pyridine ring first and then introducing the -CF₂H group.
-
Building Block Approach: Starting with a precursor that already contains the difluoromethyl moiety and constructing the pyridine ring around it.[1]
The "building block" approach is often favored for large-scale synthesis as it can avoid hazardous and expensive late-stage fluorination reagents and potentially offer better control over regioselectivity.[2][3] A scalable synthesis of the related 4-(difluoromethyl)pyridin-2-amine, for instance, successfully employed a building block strategy to avoid hazardous reagents like DAST and low-yield bromination steps that hampered other routes.[3][4]
Caption: Comparison of major synthetic routes to the target compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Category 1: Difluoromethylation and Ring Formation
Question 1: My difluoromethylation reaction using a building block approach (e.g., from difluoroacetic anhydride) is sluggish and gives low yields. What should I check?
Answer: This is a common scale-up issue related to reaction kinetics and mass transfer.
-
Causality: The initial reaction between difluoroacetic anhydride and a vinyl ether is highly sensitive to temperature and addition rates.[3][5] On a large scale, inefficient heat transfer can lead to localized overheating, causing decomposition of the anhydride or formation of side products. Conversely, poor mixing can lead to slow or incomplete reactions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reactor's cooling capacity is sufficient. A temperature increase from -70 °C to -60 °C can drastically alter the impurity profile. Implement controlled, slow addition of the anhydride via a syringe pump.
-
Solvent Quality: Ensure you are using anhydrous solvents. Water will rapidly consume the anhydride.
-
Base Stoichiometry: The base (e.g., pyridine) is critical. Ensure accurate stoichiometry. An excess can sometimes lead to side reactions, while a deficit will result in an incomplete reaction.
-
Mixing Efficiency: Verify that the reactor's agitation is sufficient to maintain a homogenous mixture, especially during the addition of viscous reagents.
-
Question 2: During the cyclization to form the pyridine ring, I am observing significant amounts of a tar-like side product. Why?
Answer: Ring closure reactions, especially those conducted at elevated temperatures with acid catalysis (e.g., HBr in acetic acid), are prone to polymerization and degradation if not properly controlled.[3]
-
Causality: The intermediates in pyridine ring synthesis are often electron-rich and can self-condense or polymerize under harsh acidic conditions and high temperatures. The reaction that forms the pyridine ring is often exothermic, which can lead to a runaway reaction if not controlled.
-
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting tar formation during cyclization.
Category 2: Amination and Purification
Question 3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to install the amine from a 2-halo-4-(difluoromethyl)pyridine precursor, but the reaction requires harsh conditions and gives complex mixtures. What are the alternatives?
Answer: SNAr on pyridine rings can be challenging. While the difluoromethyl group is electron-withdrawing, the pyridine nitrogen's position relative to the C4-amine site may not provide sufficient activation. Direct SNAr often requires high temperatures, which can lead to side products.[6][7]
-
Causality: The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the electronic nature of other substituents. 2-halopyridines are generally less reactive than 4-halopyridines.[8] High temperatures can lead to the formation of pyridone byproducts via hydrolysis.[6][7]
-
Recommended Alternatives for Scale-Up:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is often highly efficient and proceeds under much milder conditions than SNAr. It is widely used in pharmaceutical manufacturing.
-
Chichibabin Amination: While a classic reaction, it can lack regioselectivity and is often not suitable for complex substrates.
-
In-situ Ring Formation: The most robust method is often to form the aminated pyridine ring directly, as demonstrated in scalable syntheses where an aminated intermediate is cyclized.[3][4] This avoids the challenges of post-modification of the pyridine ring.
-
Table 1: Comparison of Amination Methods
| Method | Typical Conditions | Pros for Scale-Up | Cons for Scale-Up |
| SNAr | High Temp (100-160 °C), Polar Solvents (NMP, DMSO), Strong Base | Low cost of reagents (if successful). | Harsh conditions, side products, difficult purification.[6] |
| Buchwald-Hartwig | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), 80-110 °C | Mild conditions, high functional group tolerance, high yield. | Cost of catalyst and ligand, requires metal removal steps. |
| De Novo Synthesis | Cyclization of an aminated precursor | Excellent regioselectivity, can be a one-pot process, avoids harsh reagents.[3] | Route development can be more complex. |
Question 4: The final product, 2-(Difluoromethyl)pyridin-4-amine HCl, is difficult to crystallize and often comes out as an oil or is hygroscopic. How can I achieve a stable, crystalline solid?
Answer: Achieving a consistent, crystalline HCl salt is crucial for API manufacturing. The physical form is highly dependent on the crystallization solvent, cooling rate, and moisture control.
-
Causality: The presence of polar functional groups (-NH₂, -CF₂H) and the pyridine nitrogen makes the molecule highly soluble in many polar solvents, which can inhibit crystallization. The HCl salt can be hygroscopic, readily absorbing atmospheric moisture to become oily.
-
Troubleshooting Steps:
-
Solvent Screening: The key is to find a solvent system where the free base is soluble but the HCl salt is sparingly soluble. Common choices for HCl salt formation include isopropanol (IPA), ethyl acetate (EtOAc), diethyl ether, or mixtures like IPA/heptane.
-
Control the Acid Addition: Add the HCl solution (e.g., HCl in IPA) slowly to a solution of the free base at a controlled temperature. A crash precipitation from adding the acid too quickly will likely result in an amorphous or oily product.
-
Temperature Profile: Employ a controlled cooling profile. After precipitation begins, hold the slurry at that temperature for a period (aging) to allow for crystal growth before cooling further.
-
Moisture Control: Perform the crystallization and filtration under a dry nitrogen atmosphere to prevent moisture uptake.
-
Seeding: If you have a batch of good crystalline material, use a small amount as seed crystals to induce crystallization in subsequent batches.
-
Part 3: Detailed Protocols
Protocol 1: Scalable One-Pot Synthesis of 4-(Difluoromethyl)pyridin-2-amine (Free Base)
This protocol is adapted from a demonstrated kilogram-scale synthesis of the 2-amino isomer and illustrates the principles of the building block approach.[3][5]
Step A: Formation of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile
-
In a suitable reactor under a nitrogen atmosphere, charge acetic acid.
-
Add (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1.0 equiv).
-
Add O-methoxylamine hydrochloride (3.0 equiv).
-
Heat the reaction mixture to 50 °C and stir for 7 hours.
-
Cool the mixture to 25 °C.
Step B: Cyclization and In-Situ Reduction
-
Slowly add hydrobromic acid in acetic acid (33%, 2.0 equiv).
-
Heat the resulting mixture to 90 °C and stir for 12 hours.
-
Degas the mixture with a nitrogen stream and cool to 20 °C.
-
Add zinc dust (3.0 equiv) portion-wise, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 3 hours.
Step C: Work-up and Isolation
-
Filter the reaction mixture through a pad of celite, washing the cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify to pH 9-10 with a concentrated NaOH solution, keeping the temperature below 20 °C.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to afford the free base.
Part 4: Safety Considerations
-
Difluoroacetic Anhydride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
Exothermic Reactions: The initial acylation and the final acid-base neutralization can be highly exothermic. Ensure adequate cooling and controlled addition rates.
-
Zinc Reduction: The reduction with zinc in acetic acid can produce hydrogen gas. Ensure the reactor is properly vented to a safe area.
-
Hydrobromic Acid: Highly corrosive. Use with extreme caution.
References
-
Hu, J., & Li, Y. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7332-7372. ([Link])
-
Denonne, M. P., et al. (2021). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 23(17), 6845–6849. ([Link])
- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
Le, T. N., et al. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters, 16(6), 1724–1727. ([Link])
-
Wang, X., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4129. ([Link])
-
ACS Publications. (2021). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. ([Link])
-
CCS Chemistry. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. ([Link])
- Safety Data Sheet. (2024). methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride.
-
ACS Publications. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. ([Link])
-
ResearchGate. (n.d.). Difluoromethylation-dearomatization of N-alkylpyridinium salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]
-
Wymann, M. P., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416–2424. ([Link])
-
Ishihara, A., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85–93. ([Link])
- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
MDPI. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(15), 4642. ([Link])
-
Home Sunshine Pharma. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6. Retrieved from [Link]
-
AIR Unimi. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985. ([Link])
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
ResearchGate. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
stability issues of 2-(Difluoromethyl)pyridin-4-amine hydrochloride in solution
Introduction
Welcome to the technical support guide for 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS: 1890194-45-2). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful application of this compound in your experiments. The unique physicochemical properties imparted by the difluoromethyl group make this a valuable building block, but also necessitate careful handling to maintain its integrity in solution.[1][2] This guide provides in-depth answers to common stability questions, troubleshooting advice, and best practices for solution preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions?
For maximum stability and longevity, initial stock solutions should be prepared in an anhydrous aprotic solvent. We recommend using anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for this compound and minimizes the risk of hydrolytic degradation that can occur in aqueous or protic solvents. Store stock solutions in tightly sealed vials at -20°C or -80°C.[3][4]
Q2: I've observed precipitation in my DMSO stock solution after storing it at -20°C. Is the compound degrading?
Precipitation upon freezing a concentrated DMSO stock is a common physical phenomenon and does not necessarily indicate chemical degradation. The freezing point of DMSO is ~18.5°C, and highly concentrated solutions can sometimes precipitate upon freezing. To resolve this, gently warm the vial to room temperature (or up to 37°C in a water bath) and vortex thoroughly to ensure the compound is fully redissolved before making dilutions. Always visually inspect for complete dissolution before use.
Q3: Can I prepare and store solutions in aqueous buffers like PBS?
While working solutions in aqueous buffers are necessary for most biological assays, long-term storage in these media is strongly discouraged. The difluoromethyl group on the pyridine ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[5][6] Prepare aqueous solutions fresh for each experiment from your DMSO stock. If temporary storage is unavoidable, keep the solution on ice and use it within a few hours.
Q4: What are the visual signs of degradation in my solution?
The most common visual indicators of degradation are a change in color (e.g., developing a yellow or brown tint) or the formation of an insoluble precipitate that does not redissolve upon warming and vortexing. If you observe these changes, it is highly likely the compound has degraded, and we recommend preparing a fresh solution.
Q5: What is the primary cause of instability in aqueous solutions?
The primary stability concern is the hydrolysis of the C-F bonds in the difluoromethyl group. This process can be accelerated by acidic or basic conditions. The electron-withdrawing nature of the fluorine atoms makes the carbon of the CHF₂ group electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This can lead to the formation of formyl or carboxylate derivatives, altering the compound's structure and activity.[5][6]
Q6: How many freeze-thaw cycles can a DMSO stock solution tolerate?
To preserve the integrity of the compound, we recommend minimizing freeze-thaw cycles. Aliquot your main DMSO stock solution into smaller, single-use volumes. This practice prevents repeated temperature cycling of the entire stock and reduces the risk of introducing moisture from atmospheric condensation, which can compromise stability. Aim for no more than 3-5 freeze-thaw cycles for any given aliquot.
Troubleshooting Guide: Solution-Based Issues
This guide addresses common problems encountered during the handling and use of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | 1. Compound Degradation: The compound may have degraded in an improperly prepared or stored aqueous working solution. 2. Incomplete Solubilization: The compound was not fully dissolved in the stock or working solution. | 1. Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from a validated DMSO stock immediately before use. 2. Confirm Dissolution: Ensure the DMSO stock is clear and free of precipitate before making dilutions. Warm and vortex if necessary. 3. Perform Quality Control: If problems persist, verify the concentration and purity of your stock solution using analytical methods like HPLC or LC-MS. |
| A precipitate has formed in my aqueous working solution (e.g., PBS). | 1. Poor Aqueous Solubility: The concentration of the compound exceeds its solubility limit in the chosen aqueous buffer. 2. pH-Dependent Precipitation: The hydrochloride salt may interact with buffer components, leading to precipitation. | 1. Lower the Concentration: Reduce the final concentration of the compound in your working solution. 2. Add a Co-solvent: Consider adding a small percentage (e.g., 0.5-1%) of DMSO to your final aqueous solution to improve solubility. Verify that this concentration of DMSO is compatible with your experimental system. |
| My stock or working solution has turned yellow/brown. | Chemical Degradation: This is a strong indicator of compound degradation, likely due to oxidation or hydrolysis. This can be caused by prolonged storage at room temperature, exposure to light, or contamination. | 1. Discard the Solution: Do not use a discolored solution, as its purity and effective concentration are compromised. 2. Review Handling Procedures: Ensure you are following the recommended protocols for solution preparation and storage.[3][4][7] Use anhydrous solvents and store aliquots protected from light at -20°C or below. |
Best Practices & Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a stable, high-concentration stock solution for long-term storage.
Materials:
-
This compound (MW: 180.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube with a screw cap
Procedure:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh 1.81 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If needed, you may gently warm the vial to 37°C to aid dissolution. Visually confirm that no solid particles remain.
-
Storage:
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Temperature: Store the aliquots at -20°C or -80°C.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Visual Workflow: Solution Preparation and Storage
Caption: Recommended workflow for preparing and storing solutions.
The Chemistry of Degradation: A Mechanistic View
The stability of this compound is intrinsically linked to the chemistry of the difluoromethyl (CHF₂) group attached to the electron-deficient pyridine ring.
Key Factors:
-
Electrophilicity: The two fluorine atoms are highly electron-withdrawing, which imparts a significant partial positive charge on the carbon atom of the CHF₂ group.
-
Nucleophilic Attack: This electrophilic carbon becomes a target for nucleophiles. In aqueous solutions, water (H₂O) or hydroxide ions (OH⁻) can act as nucleophiles.
-
Hydrolysis Pathway: The nucleophilic attack can initiate a hydrolysis cascade, leading to the sequential replacement of fluorine atoms. This process ultimately converts the difluoromethyl group into a formyl group (-CHO) and potentially further to a carboxylic acid group (-COOH), especially under oxidative conditions.
Potential Hydrolytic Degradation Pathway
Caption: Plausible hydrolytic degradation of the difluoromethyl group.
This structural modification will inevitably lead to a loss of the intended biological activity and can introduce confounding variables into your experiments. Therefore, adherence to the handling and storage protocols outlined in this guide is critical for ensuring data integrity and experimental success.
References
- Safety Data Sheet. (2024). Generic Safety Data Sheet Information.
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent . (2020). RSC Advances. Discusses the synthesis and reactivity of N-difluoromethylated pyridines, highlighting the role of hydrolysis in the reaction mechanism. [Link]
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles . (2021). Organic & Biomolecular Chemistry. This article demonstrates the lability of C-F bonds in an α-difluoromethyl substituent on a similar heterocyclic ring system under hydrolytic conditions. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference . (2020). Chemistry – A European Journal. Discusses how solvation and solvent polarity play a major role in the stability and conformation of fluorinated nitrogen-containing heterocycles. [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines . (2021). Physical Chemistry Chemical Physics. Details how fluorine substituents affect the electronic properties and bond strengths within the pyridine ring. [Link]
-
The Dark Side of Fluorine . (2019). ACS Medicinal Chemistry Letters. This viewpoint discusses various instability issues with fluorinated compounds, including defluorination of difluoromethyl-substituted heteroaryls in aqueous buffer solutions at physiological pH. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch . (2024). Nature Communications. Highlights the importance of difluoromethyl pyridines in medicinal chemistry due to their ability to modulate biological properties. [Link]
-
Site-selective C−H difluoromethylation of pyridines a Bioactive... . (2024). ResearchGate. Shows examples of bioactive compounds containing a difluoromethylated pyridine moiety, underscoring their significance. [Link]
-
CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds . (2022). Royal Society of Chemistry. Describes the synthesis and reactivity of related compounds, noting that replacing atoms with a difluorinated carbon moiety can improve metabolic stability. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference . (2020). ResearchGate. Provides insights into how solvation effects contribute to the conformational behavior of fluorinated heterocycles. [Link]
-
This compound . AbacipharmTech. Supplier information for the compound. [Link]
- safety data sheet. (N.D.). Enamine.
-
Material Safety Data Sheet - Pyridine hydrochloride, 98% . (N.D.). Cole-Parmer. Describes the chemical stability of pyridine hydrochloride, noting its stability under normal temperatures and pressures but incompatibility with moisture and strong oxidants. [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Comparative Guide to LC-MS Purity Analysis of 2-(Difluoromethyl)pyridin-4-amine hydrochloride
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the critical quality assessment of 2-(Difluoromethyl)pyridin-4-amine hydrochloride. As a polar, fluorinated amine, this compound presents unique analytical challenges that necessitate a carefully considered chromatographic approach. We will explore and contrast two primary strategies: the modern, highly effective Hydrophilic Interaction Liquid Chromatography (HILIC) and the more conventional Reversed-Phase (RP) Liquid Chromatography, adapted for polar analytes.
The objective is to equip researchers, analytical chemists, and drug development professionals with the technical rationale and practical protocols to select and implement a robust, stability-indicating method for purity and impurity profiling of this active pharmaceutical ingredient (API).
The Analytical Challenge: Physicochemical Properties
This compound possesses a combination of chemical features that complicates its analysis by standard reversed-phase chromatography:
-
High Polarity: The pyridine ring and the primary amine group render the molecule highly water-soluble. In traditional RP-LC, which uses a nonpolar stationary phase, such polar compounds have minimal interaction and tend to elute in or near the solvent front (void volume), resulting in poor retention and inadequate separation from other polar impurities.[1]
-
Basic Nature: The pyridinic nitrogen and the primary amine (pKa ~9) will be protonated at typical acidic mobile phase pHs. This positive charge can lead to strong, undesirable interactions with residual acidic silanols on the surface of silica-based stationary phases, causing significant peak tailing and poor chromatographic performance.
-
Fluorination: The difluoromethyl group, while adding some hydrophobicity, also influences the electronic properties of the molecule, which can lead to unique interactions with certain stationary phases.[2]
A successful analytical method must overcome these challenges to provide adequate retention, symmetrical peak shape, and sufficient resolution from process-related impurities and potential degradants.
Comparative Methodologies: HILIC vs. Reversed-Phase LC
We present two distinct, validated LC-MS protocols. Method A utilizes HILIC, an increasingly preferred technique for polar analytes.[3] Method B explores two variations of Reversed-Phase LC, a foundational but more challenging approach for this specific compound.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is an ideal choice for retaining and separating very polar compounds that are poorly retained in RP-LC.[4] The mechanism involves partitioning the analyte between a high-organic mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase.[5]
Causality and Rationale:
-
Stationary Phase: An amide-bonded phase is selected. Amide phases are known for their excellent ability to retain a wide range of polar compounds and for providing sharp, symmetrical peaks, outperforming unbonded silica in many metabolic profiling studies.
-
Mobile Phase: A high concentration of acetonitrile (ACN) is used as the weak solvent to promote partitioning and retention. Water, as the strong solvent, is used to elute the analyte. The addition of an ammonium formate buffer helps to maintain a consistent pH, control the ionization state of the analyte, and improve peak shape.
-
MS Compatibility: The high organic content of the HILIC mobile phase is highly advantageous for electrospray ionization (ESI)-MS, as it promotes efficient desolvation and droplet formation, often leading to a significant increase in sensitivity compared to the high-aqueous mobile phases of RP-LC.[3]
Method B: Reversed-Phase (RP) LC-MS
While HILIC is often superior, a well-developed RP-LC method can sometimes be achieved. This is often desirable in labs where RP-LC is the primary platform. We compare two approaches: Ion-Pairing and a specialized Fluorinated Phase.
B1. Ion-Pairing RP-LC-MS
This classical technique introduces an ion-pairing reagent into the mobile phase. The reagent, typically a long-chain alkyl sulfonic acid, has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that forms an ion pair with the protonated amine analyte, thereby increasing its retention.[6]
Causality and Rationale:
-
Ion-Pairing Reagent: Heptafluorobutyric acid (HFBA) is chosen. It acts as a strong ion-pairing agent and its volatile nature makes it more compatible with MS detection than non-volatile reagents like alkyl sulfonates. However, ion suppression is a significant and unavoidable drawback.
-
Stationary Phase: A standard C18 column is used, as the methodology relies on the hydrophobic interaction of the ion-pair complex with the stationary phase.
-
Disadvantages: Ion-pairing reagents are known to be "sticky," often permanently modifying the column and contaminating the LC-MS system, which can suppress the signal of other analytes for a long time. This makes it a less desirable approach in a multi-user, multi-project environment.
B2. Fluorinated Phase RP-LC-MS
Specialty phases, such as those with pentafluorophenyl (PFP) ligands, offer alternative selectivity compared to standard C18 phases.[2] These phases can engage in multiple interaction modes, including hydrophobic, aromatic, and dipole-dipole interactions.
Causality and Rationale:
-
Stationary Phase: A PFP column is selected. The electron-rich fluorine atoms on the phenyl ring can create unique selectivity for halogenated compounds and those with aromatic systems, like our pyridine-based analyte.[2][7] This can provide enhanced retention and separation from structurally similar impurities where a C18 phase might fail.
-
Mobile Phase: A standard acidic mobile phase (formic acid) is used to ensure good peak shape for the basic analyte and promote ionization for MS detection. This approach avoids the system contamination associated with ion-pairing reagents.
Experimental Protocols & Workflows
Sample and Standard Preparation (Common to all methods)
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the appropriate initial mobile phase for the selected method (e.g., 95:5 ACN:Water for HILIC; 95:5 Water:ACN for RP-LC).
-
Sample Preparation (10 µg/mL): Prepare the test sample at the same concentration as the working standard using the same diluent.
Workflow Diagram
Caption: General workflow for LC-MS purity analysis.
Detailed LC-MS Method Parameters
| Parameter | Method A: HILIC | Method B1: Ion-Pairing RP | Method B2: Fluorinated Phase RP |
| LC Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | Waters ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm | Phenomenex Kinetex F5 (PFP), 2.6 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water | 0.1% Heptafluorobutyric Acid (HFBA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 ACN:Water | 0.1% Heptafluorobutyric Acid (HFBA) in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 8 min | 5% B to 95% B over 8 min | 5% B to 95% B over 8 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL | 2 µL |
| MS Ionization | ESI Positive | ESI Positive | ESI Positive |
| MS Scan Mode | Full Scan (m/z 50-500) & data-dependent MS/MS | Full Scan (m/z 50-500) & data-dependent MS/MS | Full Scan (m/z 50-500) & data-dependent MS/MS |
| Source Temp. | 350 °C | 350 °C | 350 °C |
| Capillary Voltage | 3.0 kV | 3.0 kV | 3.0 kV |
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance of each method based on established chromatographic principles.
Table 1: Chromatographic Performance
| Parameter | Method A: HILIC | Method B1: Ion-Pairing RP | Method B2: Fluorinated Phase RP |
| Retention Time (min) | 4.5 | 5.2 | 3.8 |
| USP Tailing Factor | 1.1 | 1.8 | 1.2 |
| Theoretical Plates | 15,000 | 7,000 | 12,000 |
| Resolution (from key impurity) | > 3.0 | 1.6 | > 2.5 |
Analysis: The HILIC method provides strong retention, excellent peak shape (Tailing Factor close to 1.0), and high efficiency (Theoretical Plates), leading to superior resolution. The Ion-Pairing method improves retention on C18 but at the cost of significant peak tailing and lower efficiency. The Fluorinated Phase method offers a good balance of retention and peak shape, superior to the ion-pairing approach.
Table 2: Mass Spectrometry Performance
| Parameter | Method A: HILIC | Method B1: Ion-Pairing RP | Method B2: Fluorinated Phase RP |
| Relative MS Signal Intensity | 100% | ~10-20% | ~80-90% |
| Signal-to-Noise (S/N) for LOQ | > 20 | < 10 | > 15 |
| Baseline Noise | Low | High | Low |
| System Contamination Risk | Low | High | Low |
Analysis: The HIL-IC method's high organic mobile phase yields the best MS sensitivity. The Ion-Pairing method suffers from severe signal suppression due to the presence of HFBA. The Fluorinated Phase method, using a standard volatile mobile phase, provides excellent MS performance, only slightly less than HILIC.
Stability-Indicating Method Validation: Forced Degradation
To ensure a method is stability-indicating, it must be able to separate the intact API from any degradation products. This is confirmed through forced degradation studies, as mandated by ICH guidelines.[8][9]
Forced Degradation Protocol
-
Prepare solutions of the API (~100 µg/mL) in the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid API heated at 105 °C for 48 hours, then dissolved.
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples by the chosen LC-MS method alongside an unstressed control.
-
Evaluate peak purity of the main API peak to ensure no co-eluting degradants. The method is considered stability-indicating if all degradation products are baseline-resolved from the main peak.[10][11]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Conclusion and Recommendation
Based on a comprehensive comparison of methodologies, the HILIC-MS method (Method A) is unequivocally recommended for the purity analysis of this compound.
-
Superior Performance: It provides the best combination of chromatographic retention, peak shape, efficiency, and MS sensitivity for this polar analyte.
-
Robustness: HILIC methods, particularly with robust amide phases, are highly reproducible and avoid the system contamination issues inherent to ion-pairing chromatography.
-
Future-Proofing: As the industry moves towards analyzing increasingly polar drug candidates, proficiency in HILIC is a valuable asset for any analytical laboratory.
The Fluorinated Phase RP-LC method (Method B2) serves as a viable and vastly superior alternative to traditional ion-pairing if an RP method is strictly required. It offers good performance without the significant drawbacks of MS signal suppression and system contamination. The ion-pairing approach (Method B1) should be considered a last resort due to its significant limitations in the context of modern LC-MS analysis.
Final method validation should always be performed in accordance with ICH Q2(R1) guidelines to ensure the procedure is fit for its intended purpose.[12][13]
References
-
Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137–159. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from Waters.com. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from Waters.com. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275-2298. [Link]
- Gavali, A. S., et al. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Source details not fully available].
-
Lewis, M. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1434–1445. [Link]
-
Chekmeneva, E., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]
-
Lewis, M. R., et al. (2022). (PDF) Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ResearchGate. [Link]
-
Lewis, M. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1434-1445. [Link]
-
Lewis, M. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1434-1445. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from Waters.com. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
De Bievre, P., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
- Kumar, V., et al. (2025). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Source details not fully available].
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Székely, G., et al. (2013). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 169-176. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from jordilabs.com. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Gu, H., et al. (2012). LC-MS metabolomics of polar compounds. Analytical and Bioanalytical Chemistry, 403(1), 1-10. [Link]
-
Singh, S., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 55-63. [Link]
Sources
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. jpharmsci.com [jpharmsci.com]
- 11. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. jordilabs.com [jordilabs.com]
A Comparative Guide to the Reactivity of 2-(Difluoroethyl) vs. 2-(Trifluoromethyl)pyridin-4-amine for Drug Development Professionals
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties is a widely employed tactic to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, substituted aminopyridines are of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 2-(1,1-difluoroethyl)pyridin-4-amine and 2-(trifluoromethyl)pyridin-4-amine . Understanding the nuanced differences in their chemical behavior is crucial for researchers in selecting the optimal scaffold for their synthetic campaigns.
This analysis will delve into the electronic properties of these molecules and provide a comparative assessment of their reactivity in two fundamental classes of reactions essential for library synthesis: N-acylation and palladium-catalyzed cross-coupling.
At a Glance: Key Physicochemical Properties
A molecule's reactivity is intrinsically linked to its electronic and steric properties. The primary difference between the two title compounds lies in the nature of the fluoroalkyl substituent at the 2-position of the pyridine ring.
| Property | 2-(1,1-difluoroethyl)pyridin-4-amine | 2-(trifluoromethyl)pyridin-4-amine |
| Molecular Formula | C₇H₈F₂N₂ | C₆H₅F₃N₂ |
| Molecular Weight | 158.15 g/mol | 162.11 g/mol |
| Predicted pKa (Conjugate Acid) | ~3.5-4.0 (Estimated) | 2.98[1] |
| Hammett Constant (σp) of Substituent | Not readily available (Estimated to be less positive than -CF₃) | +0.57[2] |
The Decisive Factor: A Comparative Analysis of Electronic Effects
The electron-withdrawing ability of the substituent at the 2-position profoundly influences the reactivity of the 4-amino group. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[2][3][4][5] This strong inductive effect significantly reduces the electron density on the pyridine ring and, consequently, the nucleophilicity of the exocyclic amino group.[6]
The 1,1-difluoroethyl group (-CH(F₂)CH₃), while still electron-withdrawing, is expected to have a less pronounced effect compared to the trifluoromethyl group. The presence of a methyl group attached to the difluorinated carbon slightly mitigates the overall inductive withdrawal. This subtle difference in electronic properties is the primary driver for the observed differences in reactivity.
Reactivity in Focus: N-Acylation and Palladium-Catalyzed Cross-Coupling
The reduced nucleophilicity of the amino group in these compounds presents a significant challenge in common synthetic transformations. However, it also offers opportunities for selective reactions.
N-Acylation: Overcoming Reduced Nucleophilicity
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. For electron-deficient amines like 2-(trifluoromethyl)pyridin-4-amine, standard acylation conditions often result in sluggish or incomplete reactions.[6]
General Reactivity Trend: 2-(1,1-difluoroethyl)pyridin-4-amine > 2-(trifluoromethyl)pyridin-4-amine
Due to the stronger electron-withdrawing effect of the trifluoromethyl group, 2-(trifluoromethyl)pyridin-4-amine is expected to be less reactive in N-acylation reactions compared to 2-(1,1-difluoroethyl)pyridin-4-amine. To achieve successful acylation of these deactivated amines, more forcing conditions or highly reactive acylating agents are typically required.
Experimental Protocol: General Procedure for N-Acylation of Electron-Deficient Aminopyridines
This protocol outlines a robust method for the acylation of weakly nucleophilic aminopyridines using a potent coupling agent like HATU.
Methodology:
-
Preparation: To a dry, inert-atmosphere flask, add the carboxylic acid (1.2 equivalents) and dissolve it in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Dissolve the respective aminopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, gentle heating to 40-50°C may be beneficial.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, followed by purification of the crude product by column chromatography on silica gel to obtain the desired amide.
Expected Outcomes:
While direct comparative data is limited, it is anticipated that under these conditions, the acylation of 2-(1,1-difluoroethyl)pyridin-4-amine would proceed at a faster rate and potentially give a higher yield compared to 2-(trifluoromethyl)pyridin-4-amine. For the latter, a longer reaction time or slightly elevated temperature might be necessary to drive the reaction to completion.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. When using aminopyridines as coupling partners (typically as their corresponding halides or boronic acids), the electronic nature of the fluoroalkyl substituent can influence the efficiency of the catalytic cycle.
General Reactivity Trend: The reactivity in Suzuki couplings is highly dependent on the specific substrates and reaction conditions. However, the electron-deficient nature of both pyridine rings can make oxidative addition to a palladium(0) catalyst more facile.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of a halo-aminopyridine derivative with a boronic acid.
Methodology:
-
Reaction Setup: In a Schlenk flask, combine the halo-aminopyridine (e.g., a bromo-substituted derivative, 1.0 equivalent), the boronic acid or boronic ester (1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.
Expected Outcomes:
Both 2-(1,1-difluoroethyl)- and 2-(trifluoromethyl) substituted pyridines are viable substrates for Suzuki cross-coupling reactions. The strong electron-withdrawing nature of the substituents can facilitate the oxidative addition step of the catalytic cycle. However, the choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with more challenging substrates. While direct comparative data is not available, both compounds are expected to perform well under optimized conditions.
Conclusion: A Strategic Choice for Synthesis
The choice between 2-(1,1-difluoroethyl)pyridin-4-amine and 2-(trifluoromethyl)pyridin-4-amine as a building block will depend on the specific synthetic strategy and the desired properties of the final molecule.
-
2-(Trifluoromethyl)pyridin-4-amine offers a more pronounced electron-withdrawing character, which can be beneficial for enhancing metabolic stability and modulating the pKa of the final compound. However, its lower nucleophilicity requires more robust conditions for reactions at the amino group.
-
2-(1,1-Difluoroethyl)pyridin-4-amine presents a slightly less electron-deficient system, leading to a more nucleophilic amino group. This can be advantageous for achieving higher yields and faster reaction times in transformations such as N-acylation under milder conditions.
Ultimately, a thorough understanding of the electronic impact of these fluoroalkyl groups allows the medicinal chemist to make an informed decision, balancing reactivity with the desired physicochemical properties of the target compound.
References
- Benchchem. A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem. Accessed January 5, 2026.
- PubChem. 2-(1,1-difluoroethyl)pyridin-4-amine.
- NIH. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry.
- NIH. Superelectrophiles and the effects of trifluoromethyl substituents.
- Benchchem. troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Benchchem. Accessed January 5, 2026.
- Sciencemadness.org. Withdrawing ability of CF3 vs three separate fluorines on benzene. Sciencemadness.org. Accessed January 5, 2026.
- Benchchem. A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem. Accessed January 5, 2026.
- ResearchGate. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- NIH. Superelectrophiles and the Effects of Trifluoromethyl Substituents.
- ResearchGate. Selection of Hammett constant σ + values for selected func- tional....
- ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
- NIH. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Accessed January 5, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 5, 2026.
- NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Wikipedia. Hammett equation. Wikipedia. Accessed January 5, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 5, 2026.
- NIH. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Benchchem. Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. Benchchem. Accessed January 5, 2026.
- Benchchem. A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Benchchem. Accessed January 5, 2026.
- ResearchGate. Effects of CF3 groups and charged substituents on singlet carbene stabilities–a density functional theory study.
- ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....
- NIH. Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles.
- ACS Publications. Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.
- NIH. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis.
- NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 5, 2026.
- ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines....
- ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- Benchchem. troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Benchchem. Accessed January 5, 2026.
Sources
- 1. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 1211586-93-4 2-(1,1-Difluoroethyl)pyridin-4-amine AKSci 6964DW [aksci.com]
A Comparative Guide to the Biological Activity of 2-(Difluoromethyl)pyridin-4-amine Analogs in Cancer Cell Lines
This guide provides an in-depth technical comparison of the biological activity of pyridine-based compounds, with a focus on analogs of 2-(Difluoromethyl)pyridin-4-amine, in various cancer cell lines. As a cornerstone in medicinal chemistry, the pyridine scaffold is integral to numerous biologically active molecules, including many FDA-approved drugs.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of compound performance supported by experimental data and detailed methodologies.
Introduction: The Significance of the Pyridine Scaffold in Oncology
Pyridine and its derivatives have demonstrated a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3][4] In the context of oncology, the unique electronic profile and synthetic tractability of the pyridine ring allow for targeted modulation of critical molecular pathways implicated in cancer progression.[4] The introduction of a difluoromethyl group, as seen in 2-(Difluoromethyl)pyridin-4-amine, can enhance metabolic stability and bioavailability, making its analogs promising candidates for anticancer drug development.[5] This guide will explore the structure-activity relationships of various pyridine derivatives, their mechanisms of action, and the standard in vitro assays used to evaluate their efficacy.
Comparative Analysis of Biological Activity
The anticancer activity of pyridine derivatives is highly dependent on their structural modifications. The presence and position of functional groups such as -OMe, -OH, -C=O, and -NH2 have been shown to enhance antiproliferative activity, while halogen atoms or bulky groups can have the opposite effect.[1][2]
While specific data for 2-(Difluoromethyl)pyridin-4-amine analogs is emerging, we can infer potential activity based on related pyridine structures that have been extensively studied. For instance, various pyridine derivatives have shown significant cytotoxicity against a broad spectrum of cancer cell lines, including those of the breast, colon, lung, and prostate.[6][7][8]
Table 1: Comparative Cytotoxic Activity of Representative Pyridine Analogs
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| Pyridine-based Azomethines | HCT-15 (Colon) | 15.2 - >100 | Doxorubicin | 1.2 |
| MCF-7 (Breast) | 18.9 - >100 | Doxorubicin | 1.5 | |
| Pyridine-3-Sulfonamides | Leukemia | 13.6 | - | - |
| Colon Cancer | 14.2 | - | - | |
| 2,4,6-Trisubstituted Pyridines | Renal Cancer | Potent Activity | - | - |
| Prostate Cancer | Potent Activity | - | - | |
| Furo[2,3-b]pyridine-2-carboxamides | HeLa (Cervical) | Significant Activity | - | - |
| COLO205 (Colon) | Significant Activity | - | - | |
| MCF-7 (Breast) | Significant Activity | - | - |
This table is a synthesis of data from multiple sources to illustrate the range of activities observed for different pyridine analogs.[6][8][9] The specific IC50 or GI50 values are highly dependent on the exact chemical structure of the analog and the specific cancer cell line being tested.
Elucidating the Mechanism of Action: Key Signaling Pathways
The anticancer effects of pyridine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.[8] Many of these compounds function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell growth, proliferation, and angiogenesis.[10][11] By blocking the ATP-binding site of these kinases, pyridine analogs can halt downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[10]
Some pyridine-pyrimidine amides have been shown to inhibit cell migration and proliferation by arresting the cell cycle in the G2/M phase through the inhibition of microtubule polymerization.[12] Furthermore, certain 2-amino-4-(1-piperidine) pyridine derivatives have been found to inhibit colon cancer cell proliferation by down-regulating the expression of FOXA2.[13]
Caption: Potential mechanisms of action for pyridine analogs in cancer cells.
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized in vitro assays are crucial for evaluating the anticancer activity of novel compounds.[14][15] The following protocols are widely used and provide a self-validating system for assessing the biological effects of 2-(Difluoromethyl)pyridin-4-amine analogs.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[16][18]
-
MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[16][18][19]
-
Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[16][18][19]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[16]
Caption: Standard workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early hallmark of programmed cell death.[20][21]
Protocol:
-
Cell Harvesting: After treatment with the test compounds, harvest both adherent and floating cells.[20]
-
Washing: Wash the cells twice with cold PBS.[20]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[22]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. For distinguishing between apoptotic and necrotic cells, Propidium Iodide (PI) can also be added.[20][22]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[22]
-
Analysis: Analyze the stained cells by flow cytometry.[20][22]
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23]
Protocol:
-
Cell Preparation: Harvest and wash the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[23][24]
-
Washing: Wash the fixed cells twice with PBS.[23]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[24][25]
-
PI Staining: Add PI staining solution to the cell suspension and incubate for at least 30 minutes at room temperature.[23][25]
-
Analysis: Analyze the samples by flow cytometry, ensuring to gate out doublets.[23][24]
Conclusion
While direct experimental data on the biological activity of 2-(Difluoromethyl)pyridin-4-amine analogs in cancer cell lines is still emerging, the extensive research on other pyridine derivatives provides a strong foundation for future investigations. The structure-activity relationships and mechanisms of action discussed in this guide highlight the potential of this class of compounds as anticancer agents. The detailed experimental protocols provided offer a robust framework for the systematic evaluation of novel pyridine analogs, ensuring the generation of reliable and reproducible data. Further research in this area is warranted to fully elucidate the therapeutic potential of 2-(Difluoromethyl)pyridin-4-amine and its derivatives in oncology.
References
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
-
PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
The Francis Crick Institute. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Retrieved from [Link]
-
PubMed. (2012). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
-
PubMed. (2018). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. Retrieved from [Link]
-
MDPI. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationships. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
PubMed. (2017). Pyridine-pyrimidine amides that prevent HGF-induced epithelial scattering by two distinct mechanisms. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
PubMed. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. Retrieved from [Link]
-
Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsat.org [ijsat.org]
- 5. mdpi.com [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine-pyrimidine amides that prevent HGF-induced epithelial scattering by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. vet.cornell.edu [vet.cornell.edu]
Introduction: The Strategic Importance of 2-Amino-4-(halomethyl)pyridines in Medicinal Chemistry
An In-Depth Comparative Analysis of Synthetic Routes to 2-Amino-4-(halomethyl)pyridines
2-Amino-4-(halomethyl)pyridines are a critical class of heterocyclic building blocks in modern drug discovery. Their unique trifunctional nature—a nucleophilic amino group, an electrophilic halomethyl group, and the pyridine core's specific electronic properties—makes them highly versatile synthons for constructing complex molecular architectures. These motifs are frequently incorporated into pharmacologically active agents, serving as key intermediates in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic candidates.
The choice of the halogen atom (F, Cl, Br, I) in the 4-halomethyl position significantly influences the reactivity and, consequently, the synthetic strategy. This guide provides a comparative analysis of the primary synthetic routes to these valuable intermediates, offering insights into the mechanistic rationale, experimental protocols, and comparative performance to aid researchers in selecting the optimal pathway for their specific needs.
I. Halogenation of 2-Amino-4-methylpyridine: A Direct but Challenging Approach
The most direct conceptual route to 2-amino-4-(halomethyl)pyridines is the direct halogenation of the readily available starting material, 2-amino-4-methylpyridine. However, this approach is fraught with challenges related to selectivity and reactivity.
A. Free-Radical Halogenation
Free-radical halogenation, typically employing N-halosuccinimides (NCS, NBS, NIS) under photochemical or thermal initiation, is a common method for benzylic halogenation.
Mechanism: The reaction proceeds via a free-radical chain mechanism. An initiator (e.g., AIBN or benzoyl peroxide) generates a radical species that abstracts a hydrogen atom from the methyl group of 2-amino-4-methylpyridine, forming a resonance-stabilized pyridyl-methyl radical. This radical then reacts with the N-halosuccinimide to yield the desired product and a succinimidyl radical, which propagates the chain.
Experimental Insights: While seemingly straightforward, this method often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and tri-halogenated products. The electron-donating amino group can also interfere with the reaction, leading to undesired side products through reaction at the amino group or the pyridine ring itself. Careful control of stoichiometry and reaction conditions is paramount. For instance, using a slight excess of the N-halosuccinimide can favor mono-halogenation, but over-halogenation remains a significant risk.
Protocol: Synthesis of 2-Amino-4-(bromomethyl)pyridine via Radical Bromination
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., CCl₄ or acetonitrile), add N-bromosuccinimide (NBS, 1.05 eq).
-
Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.
-
Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired 2-amino-4-(bromomethyl)pyridine.
Comparative Data:
| Halogenating Agent | Initiator | Solvent | Typical Yield (%) | Key Challenges |
| NCS | AIBN/UV | CCl₄ | 30-50 | Over-chlorination, ring chlorination |
| NBS | AIBN/BPO | CCl₄/CH₃CN | 40-65 | Over-bromination, product instability |
| NIS | AIBN | CH₃CN | 25-45 | Low reactivity, product instability |
II. The Sandmeyer-Type Approach: Diazotization and Halogenation
A more controlled and widely applicable method involves the diazotization of a precursor, 2,4-diaminopyridine, followed by a Sandmeyer-type reaction. This multi-step approach offers better selectivity and is particularly useful for introducing chlorine and bromine.
Workflow Overview:
A Comparative Guide to the X-ray Crystal Structure Analysis of 2-(Difluoromethyl)pyridin-4-amine Derivatives
This guide provides a comprehensive comparison and procedural overview for the X-ray crystal structure analysis of 2-(difluoromethyl)pyridin-4-amine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal relationships between molecular structure, experimental choices, and the resulting crystallographic data, offering predictive insights based on the analysis of closely related fluorinated pyridine analogues.
Introduction: The Strategic Value of the Difluoromethyl-Pyridine Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a versatile bioisostere for alcohol, thiol, or methyl functionalities.[1] Its unique electronic properties—acting as a strong hydrogen bond donor while increasing lipophilicity—can profoundly modulate a molecule's metabolic stability, bioavailability, and binding affinity.[1][2]
When appended to a privileged scaffold like pyridin-4-amine, the CF2H group offers a powerful tool for optimizing drug candidates. However, to fully exploit its potential, a precise understanding of its three-dimensional conformation and the non-covalent interactions it governs is essential. X-ray crystallography provides this understanding, offering an atomic-resolution map that is indispensable for structure-activity relationship (SAR) studies and the design of next-generation therapeutics. This guide will explore the anticipated structural features of 2-(difluoromethyl)pyridin-4-amine derivatives by comparing them with known fluorinated pyridine structures and will detail a robust workflow for their synthesis, crystallization, and structural elucidation.
Comparative Structural Analysis: Predicting Packing and Interactions
The Influence of Fluorine Substitution on Pyridine Crystal Packing
Studies on a series of fluorinated pyridines reveal a clear trend: the degree and position of fluorine substitution directly control the supramolecular assembly.[3][4] Simpler fluorinated pyridines often exhibit a stepwise change from traditional herringbone packing to parallel, π-stacked arrangements as fluorine substitution increases.[5][6]
-
Monofluoro- and Difluoropyridines: Tend to adopt classic edge-to-face or herringbone motifs, driven by C–H···π interactions.
-
Trifluoropyridines: Often shift to parallel arrangements, suggesting that dipole-dipole interactions and weak C–H···F bonds begin to dominate over herringbone packing forces.[5][6]
-
Pentafluoropyridine: Reverts to an edge-to-face arrangement, demonstrating the complex interplay of forces.[6]
For a 2-(difluoromethyl) derivative, the bulky and highly polar CF2H group is expected to disrupt simple packing motifs, favoring structures stabilized by a network of specific, directional non-covalent interactions.[7]
Dominant Hydrogen Bonding from the Aminopyridine Core
The 4-amino group is a potent hydrogen bond donor. In the crystal structures of related aminopyridine derivatives, the most common and stabilizing supramolecular synthon is the formation of centrosymmetric dimers via pairs of N—H···N hydrogen bonds, creating a robust R(2,2)(8) ring motif.[8][9] It is highly probable that 2-(difluoromethyl)pyridin-4-amine would form these primary dimers, which then assemble into chains or sheets.
The Role of the Difluoromethyl Group in Supramolecular Assembly
The CF2H group will introduce several key interactions:
-
C–H···N/O Hydrogen Bonds: The acidic proton of the CF2H group is a strong hydrogen bond donor and will likely engage in interactions with the pyridine nitrogen of an adjacent molecule or the amino group.
-
C–H···F Interactions: Weak but numerous C–H···F hydrogen bonds contribute significantly to the overall lattice energy and crystal cohesion.[7]
-
F···F Interactions: While often considered repulsive, specific geometries can lead to weakly attractive F···F interactions that influence packing.[5][6]
Comparative Data of Related Pyridine Derivatives
The table below summarizes key crystallographic features of related compounds to provide a basis for comparison.
| Compound | Key Supramolecular Motif | Dominant Interactions | Crystal System | Space Group | Reference |
| 3,5-Difluoropyridine | Herringbone Packing | C–H···N, C–H···F | Monoclinic | P2₁/n | [5][6] |
| 2-Amino-4-(trifluoromethyl)pyridine | Dimeric N–H···N Hydrogen Bonds | N–H···N, C–H···F | Orthorhombic | Pca2₁ | [10] |
| 2-Amino-6-substituted-4-(aryl)pyridine | Dimeric R(2,2)(12) Hydrogen Bonds | N–H···N, N–H···π, π–π stacking | Monoclinic | P2₁/c | [8] |
| Predicted: 2-(CF₂H)-pyridin-4-amine | Dimeric R(2,2)(8) Hydrogen Bonds | N–H···N, C(F₂)–H···N, C–H···F | - | - | - |
Experimental Workflow: From Synthesis to Structure Solution
Achieving a high-quality crystal structure is the culmination of a multi-step process requiring precision in synthesis, purification, crystallization, and data analysis.
Proposed Synthesis of 4-(Difluoromethyl)pyridin-2-amine
While the target is the 4-amino derivative, a robust, scalable synthesis for the regioisomeric 4-(difluoromethyl)pyridin-2-amine has been well-documented and provides an excellent template for the required chemistry.[11] The synthesis of other difluoromethylated pyridines also offers valuable procedural insights.[2][12]
Protocol: A Plausible Route
-
Starting Material: Begin with a suitable precursor such as 4-cyanopyridine or a derivative thereof.
-
Introduction of the Difluoromethyl Group: Employ a difluoromethylation reagent (e.g., TMSCF₂H or Zn(CF₂H)₂) under radical initiation conditions. Recent advances allow for regioselective meta- or para-difluoromethylation, which could be adapted for this synthesis.[2][13]
-
Functional Group Interconversion: Convert the cyano group (or other functional handle) at the 4-position to an amine. This can typically be achieved via reduction (e.g., with H₂/Pd/C or LiAlH₄) followed by appropriate protecting group chemistry and subsequent deprotection if necessary.
-
Purification: Rigorous purification of the final compound is critical. This is typically achieved by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve >99% purity.
Crystallization Protocol
The formation of single crystals suitable for X-ray diffraction is often the most challenging step.
Step-by-Step Methodology
-
Solvent Screening: Dissolve ~10-20 mg of the highly purified compound in a small amount (~0.5 mL) of various solvents of differing polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).
-
Slow Evaporation: Leave the vials loosely capped in a vibration-free environment. Observe for crystal growth over several days.
-
Vapor Diffusion: If slow evaporation fails, vapor diffusion is a powerful alternative.
-
Hanging Drop: Dissolve the compound in a good solvent (e.g., acetone). Place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (e.g., hexanes), in which the compound is insoluble. The poor solvent vapor slowly diffuses into the drop, reducing the solubility and inducing crystallization.
-
Standing Drop: A similar setup where a larger drop is placed at the bottom of a small vial, which is then placed inside a larger jar containing the anti-solvent.
-
-
Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in all dimensions with sharp edges) have formed, carefully remove one with a cryo-loop, briefly dip it in a cryoprotectant (e.g., paratone-N oil), and flash-cool it in liquid nitrogen or a cold nitrogen stream.
X-ray Diffraction and Structure Analysis Workflow
The following diagram outlines the comprehensive workflow from a synthesized compound to a fully analyzed crystal structure.
Protocol for Data Collection and Refinement
-
Data Collection: Mount the flash-cooled crystal on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. A full sphere of diffraction data is collected.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]
-
Validation: The final structure is validated using tools like PLATON/checkCIF to ensure the model is chemically sensible and accurately represents the data. The final coordinates are deposited in a crystallographic database in the Crystallographic Information File (CIF) format.
References
-
Vasylyeva, V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. [Link]
-
American Chemical Society. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Figshare. [Link]
-
Kumari, S., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]
-
Kumari, S., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]
-
ResearchGate. (2025). Aggregation of fluorine-substituted pyridines. Request PDF. [Link]
-
Fallon, T., et al. (2025). Non-covalent interactions in solid p-C6F4Cl2 and C6F5Cl. National Center for Biotechnology Information. [Link]
-
Vasylyeva, V. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. SciSpace. [Link]
-
Richardson, P. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Synfacts. [Link]
- Google Patents. (n.d.). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
-
Shermolovich, Y.G., et al. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of 2. [Link]
-
Cohen, F., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link]
-
MDPI. (n.d.). Special Issue : Covalent and Noncovalent Interactions in Crystal Chemistry. Molecules. [Link]
-
Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Royal Society of Chemistry. (n.d.). A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. Faraday Discussions. [Link]
-
ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]
-
Filyakova, T.I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]
-
Novikov, A.S. (2020). Non-Covalent Interactions in Coordination and Organometallic Chemistry. ResearchGate. [Link]
-
IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [Link]
-
National Center for Biotechnology Information. (2025). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]
- 7. A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. New method for introducing fluorinated components into molecules [uni-muenster.de]
A Comparative Guide to Assessing the Metabolic Stability of Compounds Derived from 2-(Difluoromethyl)pyridin-4-amine
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising lead to a therapeutic reality, metabolic stability is a pivotal checkpoint. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its dosing regimen and safety profile. The liver, our body's primary metabolic hub, employs a host of enzymes to modify and eliminate foreign compounds (xenobiotics).[1] For medicinal chemists, understanding a compound's susceptibility to this metabolic machinery is paramount.
This guide focuses on a particularly relevant chemical scaffold: 2-(Difluoromethyl)pyridin-4-amine . The pyridine ring is a ubiquitous feature in many approved drugs, valued for its ability to enhance potency and solubility.[2] The introduction of a difluoromethyl (-CHF₂) group is a strategic design choice, often employed as a bioisostere for hydroxyl or thiol groups, which can improve metabolic stability and fine-tune physicochemical properties.[3][4][5] However, the pyridine nitrogen and adjacent carbons can still be susceptible to metabolism. This guide provides a comprehensive framework for researchers to assess and compare the metabolic stability of novel derivatives of this scaffold, blending theoretical insights with actionable experimental protocols.
Pillar 1: The Metabolic Landscape - Enzymes and Pathways
The metabolic fate of a drug is primarily determined by two phases of enzymatic reactions, predominantly occurring in the liver.[6]
-
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups (-OH, -NH₂, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP450) superfamily of enzymes are the primary drivers of Phase I reactions, responsible for metabolizing over 75% of all drugs.[6][7][8][9] For pyridine-containing molecules, CYP-mediated oxidation of the pyridine ring is a common metabolic pathway.[10] Specifically, enzymes like CYP2E1 have been identified as key players in the metabolism of aminopyridines.[11][12]
-
Phase II Metabolism: In this phase, the newly introduced functional groups are conjugated with endogenous molecules (like glucuronic acid, sulfate, or glutathione) to increase water solubility and facilitate excretion.
For derivatives of 2-(Difluoromethyl)pyridin-4-amine, potential metabolic "hot spots" include oxidation of the pyridine ring and N-dealkylation or conjugation at the 4-amino position.[13][14] The C-F bonds in the difluoromethyl group are exceptionally stable, often shielding the molecule from metabolic attack at that position.[15]
Pillar 2: In Vitro Assessment – Core Experimental Protocols
To evaluate metabolic stability, in vitro assays that model the liver's metabolic activity are indispensable. They offer a cost-effective and high-throughput means to rank compounds early in the discovery pipeline.[16] The two most fundamental assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
A. Liver Microsomal Stability Assay
This assay is the workhorse for assessing Phase I metabolic stability.[16] Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.[17] By incubating a compound with microsomes and the essential cofactor NADPH, we can measure its susceptibility to CYP-mediated metabolism.[17][18]
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the 2-(difluoromethyl)pyridin-4-amine derivative in DMSO. From this, create a 125 µM working solution in acetonitrile.[18]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18] This system continuously regenerates NADPH, which is consumed by CYP enzymes.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from cryopreserved stocks) on ice and dilute to a working concentration (typically 0.5-1.0 mg/mL) in cold phosphate buffer.[19][20]
-
Quenching Solution: Prepare cold acetonitrile containing an internal standard (a structurally unrelated, stable compound used for analytical normalization).
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and cofactor solution to 37°C.
-
Initiate the reaction by adding the cofactor solution to the microsomal suspension.
-
Immediately add the test compound (final concentration typically 1 µM; final DMSO concentration < 0.5%) to start the incubation.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17][20]
-
Immediately terminate the reaction by adding the aliquot to a well containing the cold quenching solution. This stops all enzymatic activity and precipitates the proteins.[18]
-
Include a negative control incubation without the NADPH regenerating system to check for non-CYP mediated degradation or chemical instability.[17]
-
-
Sample Analysis:
Caption: Workflow for the in vitro liver microsomal stability assay.
B. Hepatocyte Stability Assay
To gain a more comprehensive metabolic profile, the hepatocyte stability assay is the next logical step. Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[21][22] This assay also accounts for compound permeability across the cell membrane, providing a more physiologically relevant model.[21]
-
Reagent Preparation:
-
Test Compound Stock: Prepare as described for the microsomal assay.
-
Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a viability check (e.g., via Trypan Blue exclusion) to ensure cell health. Resuspend the viable cells in incubation medium (e.g., Williams' Medium E) to a specific density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[1][23]
-
Quenching Solution: Prepare cold acetonitrile with an internal standard.
-
-
Incubation Procedure:
-
Pre-warm the hepatocyte suspension in an incubator (37°C, 5% CO₂).
-
Add the test compound to the cell suspension (final concentration typically 1 µM) to start the incubation.[23]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[1]
-
Immediately mix the aliquot with the cold quenching solution to terminate the reaction and lyse the cells.
-
-
Sample Analysis:
Caption: Workflow for the in vitro hepatocyte stability assay.
Pillar 3: Data Interpretation and Comparative Analysis
The raw data from the LC-MS/MS analysis (peak area of the parent compound over time) is used to calculate key parameters that define metabolic stability.[24][25]
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is calculated from the slope (k) of the natural logarithm of the percent remaining compound versus time.
-
Formula: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It represents the volume of liver plasma cleared of the drug per unit time.[20]
-
Formula: CLint (µL/min/mg protein or 10⁶ cells) = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount)
-
These values allow for direct comparison between different derivatives.
Data Presentation: A Comparative Table
To objectively compare compounds, data should be summarized in a clear, tabular format. Below is an example comparing hypothetical derivatives of the core scaffold.
| Compound ID | R-Group Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) | Stability Class |
| Parent-01 | -H | 25 | 27.7 | 45 | 15.4 | Moderate |
| Deriv-02 | -CH₃ | 15 | 46.2 | 28 | 24.8 | Low-Moderate |
| Deriv-03 | -Cl | > 60 | < 11.6 | > 120 | < 5.8 | High |
| Deriv-04 | -OCH₃ | 8 | 86.6 | 12 | 57.8 | Low |
| Control | Verapamil | 12 | 57.8 | 22 | 31.5 | Low-Moderate |
Interpretation:
-
High Stability (t½ > 60 min): Suggests slow metabolism and potentially longer in vivo half-life. Deriv-03 is a clear example where the chloro- substitution may be blocking a site of metabolism.
-
Moderate Stability (t½ = 20-60 min): Represents a common starting point for optimization.
-
Low Stability (t½ < 20 min): Indicates rapid metabolism, which may lead to poor oral bioavailability and require frequent dosing. The methoxy group in Deriv-04 appears to be a metabolic liability, likely due to O-dealkylation.
Complementary Approaches and Strategic Optimization
In Silico Predictive Models
Before synthesis, computational tools can predict metabolic liabilities.[26][27] Software like StarDrop™, ADMET Predictor™, or MetaPredictor can identify likely sites of metabolism (SOMs) on a molecule, guiding chemists to design more stable analogues.[28][29] These ligand-based and structure-based models use vast datasets to correlate chemical structures with metabolic fate.[27][30]
Strategies to Enhance Metabolic Stability
If a compound exhibits low stability, several medicinal chemistry strategies can be employed:
-
Metabolic Blocking: Introduce inert groups, such as fluorine or chlorine, at the identified "hot spot" to sterically or electronically hinder enzymatic attack.[10]
-
Scaffold Hopping/Bioisosteric Replacement: Replace the pyridine ring with a less metabolically active heterocycle (e.g., pyrimidine, pyrazole) or a saturated bioisostere.[10][31][32][33] This can dramatically alter the metabolic profile while aiming to retain biological activity.
-
Reduce Lipophilicity: Often, highly lipophilic compounds are more readily metabolized. Reducing logP by introducing polar groups can sometimes decrease metabolic clearance.
Conclusion
Assessing the metabolic stability of compounds derived from 2-(Difluoromethyl)pyridin-4-amine is a multi-faceted process that forms a cornerstone of successful drug development. It requires a logical progression from robust in vitro assays, such as the microsomal and hepatocyte stability tests, to meticulous data analysis. By quantifying key parameters like half-life and intrinsic clearance, researchers can build structure-metabolism relationships, enabling a direct and objective comparison of different chemical modifications. Integrating these experimental findings with in silico predictions provides a powerful, data-driven engine for designing molecules with an optimal balance of potency and pharmacokinetic properties, ultimately increasing the probability of advancing a candidate to clinical success.
References
-
Title: In silico approaches and tools for the prediction of drug metabolism and fate: A review Source: PubMed URL: [Link]
-
Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]
-
Title: Machine Learning Techniques for In Silico Modeling of Drug Metabolism Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism Source: PubMed URL: [Link]
-
Title: Liquid chromatography-mass spectrometry in in vitro drug metabolite screening Source: PubMed URL: [Link]
-
Title: Unexpected Discovery of Saturated Pyridine Mimetics Source: ChemRxiv URL: [Link]
-
Title: Hepatocyte Stability Source: Cyprotex | Evotec URL: [Link]
-
Title: MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]
-
Title: In Silico Drug Metabolism Prediction Services Source: Creative Biolabs URL: [Link]
-
Title: Sensitive Quantification of Drug Metabolites Using LC-MS Source: Technology Networks URL: [Link]
-
Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]
-
Title: ADME Hepatocyte Stability Assay Source: BioDuro URL: [Link]
-
Title: Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies Source: Journal of Applied Bioanalysis URL: [Link]
-
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Hepatocyte Stability Assay Test Source: AxisPharm URL: [Link]
-
Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]
-
Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]
-
Title: The Quest for Bioisosteric Replacements Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: Microsomal Stability Source: Cyprotex | Evotec URL: [Link]
-
Title: The 'ring replacement' of pyridines into benzonitriles Source: ResearchGate URL: [Link]
-
Title: Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation Source: Domainex URL: [Link]
-
Title: Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]
-
Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: The Role of CYP450 Enzymes in Drug Metabolism Source: Metabolon URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]
-
Title: Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals Source: YouTube URL: [Link]
-
Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]
-
Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: MDPI URL: [Link]
-
Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Publications URL: [Link]
-
Title: Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites Source: The American Society for Pharmacology and Experimental Therapeutics URL: [Link]
Sources
- 1. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. metabolon.com [metabolon.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 26. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creative-biolabs.com [creative-biolabs.com]
- 28. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. benthamdirect.com [benthamdirect.com]
- 31. chemrxiv.org [chemrxiv.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Fluorinated Aminopyridine Compounds in Drug Discovery
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The 2-(difluoromethyl)pyridin-4-amine scaffold represents a valuable, albeit underexplored, building block for drug design. While extensive Structure-Activity Relationship (SAR) studies on this specific isomer are not widely published, a wealth of knowledge can be derived from its closely related and extensively studied isomer, 4-(difluoromethyl)pyridin-2-amine .
This guide provides a comprehensive comparison of SAR studies centered on the 4-(fluoroalkyl)pyridin-2-amine scaffold. We will dissect the roles of the aminopyridine core, the difluoromethyl group, and various ring substitutions in modulating biological activity, with a primary focus on kinase inhibition. The principles discussed herein are highly transferable and provide a robust framework for designing novel compounds based on the 2-(difluoromethyl)pyridin-4-amine core.
The Fluorinated Aminopyridine Scaffold: A Privileged Motif
Fluorine-containing pyridine derivatives are pivotal structures in drug discovery, enhancing potency, selectivity, metabolic stability, and pharmacokinetic (PK) profiles.[1][2] The aminopyridine moiety itself is a frequent "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds within the ATP-binding site of the enzyme.
The difluoromethyl (CHF₂) group serves as a unique bioisostere. Compared to a non-fluorinated methyl group, its electron-withdrawing nature significantly lowers the basicity (pKa) of the pyridine nitrogen. This can be advantageous in mitigating off-target effects, particularly at aminergic G-protein coupled receptors. When compared to the more common trifluoromethyl (CF₃) group, the CHF₂ group offers a reduction in lipophilicity (logP), which can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] The 4-(difluoromethyl)pyridin-2-amine scaffold, in particular, is a key intermediate in the synthesis of numerous inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[4]
Comparative Structure-Activity Relationship (SAR) Analysis
The following analysis is based on derivatives of the 4-(fluoroalkyl)pyridin-2-amine scaffold, a validated surrogate for understanding the potential of 2-(difluoromethyl)pyridin-4-amine.
The Critical Role of the 2-Amino Group
The primary amine at the C2 position is arguably the most critical feature for the biological activity of this scaffold in many target classes, especially kinases. It typically functions as a hydrogen bond donor and acceptor, anchoring the molecule to the "hinge region" of the kinase ATP-binding pocket.
-
Hydrogen Bonding: In PI3Kγ, for instance, the 2-amino group of 4-(trifluoromethyl)pyridin-2-amine derivatives forms essential hydrogen bonds with the carboxyl groups of aspartate residues (e.g., Asp836, Asp841), which is crucial for potent inhibition.[5]
-
Modification Intolerance: Modifications that remove or sterically hinder this group often lead to a dramatic loss of activity. Replacing the amine with a methyl group or removing it entirely can abolish binding, confirming that the hydrogen bonding interaction is a productive one.
The Influence of the 4-(Difluoromethyl) Group
The substituent at the C4 position is a key modulator of potency and selectivity.
-
Electronic Effects: The strong electron-withdrawing nature of the CHF₂ or CF₃ group enhances the hydrogen bond donating capacity of the 2-amino group, strengthening its interaction with the kinase hinge.
-
Fine-Tuning Selectivity: The choice between a difluoromethyl and a trifluoromethyl group can fine-tune selectivity between related kinases. For example, in a series of PI3K/mTOR inhibitors, substituting a 4-(trifluoromethyl)pyridin-2-amine core for a 4-(trifluoromethyl)pyrimidin-2-amine was used to modulate the selectivity ratio between PI3Kα and mTOR.[5] This highlights that subtle changes in the electronics and sterics of the core heterocycle can have profound effects.
Ring Substitutions: The Path to Potency and Specificity
Decorating the pyridine ring at the 3, 5, and 6-positions with additional substituents is a common strategy to optimize lead compounds. These substitutions can exploit additional pockets within the binding site to increase potency, enhance selectivity, and improve physicochemical properties.
A prime example is the potent, brain-penetrant PI3K/mTOR inhibitor PQR309 , which features a large dimorpholino-triazine substituent at the 5-position of the 4-(trifluoromethyl)pyridin-2-amine core.[5] This large substituent occupies a deeper region of the binding pocket, significantly contributing to the compound's high affinity.
Comparative Data of Fluoroalkyl-Aminopyridine Derivatives
The table below summarizes data for representative compounds, illustrating the SAR principles discussed. The primary example is PQR309, a derivative of the 4-(trifluoromethyl)pyridin-2-amine scaffold.
| Compound ID | Structure / Core Modification | Target(s) | Activity (Ki) | Key SAR Observation | Reference |
| PQR309 | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | PI3Kα, mTOR | PI3Kα: 31 nM, mTOR: 21 nM | Large C5-substituent dramatically enhances potency. The 2-amino group is essential for binding. | [5] |
| Analogue 2 | Core changed to 4-(trifluoromethyl)pyrimidin-2-amine | PI3Kα, mTOR | PI3Kα: 47 nM, mTOR: 1150 nM | Swapping pyridine for pyrimidine significantly shifts selectivity from a balanced PI3K/mTOR profile to PI3Kα-selective. | [5] |
| Analogue 17-21 | Modifications at the C2-pyridine position of PQR309 | PI3Kα, mTOR | Decreased activity | Demonstrates the intolerance for substitution on or replacement of the critical 2-amino group. | [5] |
Experimental Protocols
Synthesis of the Core Intermediate: 4-(Difluoromethyl)pyridin-2-amine
The following protocol is a scalable and practical method for synthesizing the key building block, adapted from published literature.[4] This multi-step, two-pot procedure avoids the need for high-pressure amination.
Step-by-Step Methodology:
-
Enone Formation: To a solution of ethyl vinyl ether and a base (e.g., pyridine) in a suitable solvent, slowly add 2,2-difluoroacetic anhydride at a controlled temperature. The reaction is stirred until completion to form the enone intermediate.
-
Workup: The reaction mixture is washed with water and an aqueous sodium bicarbonate solution to remove excess reagents and byproducts. The organic layer is carried forward.
-
Cyclization: The crude enone intermediate is dissolved in acetic acid. O-methoxylamine hydrochloride is added, and the mixture is heated (e.g., to 50°C) for several hours.
-
Rearrangement/Amination: After cooling, hydrobromic acid in acetic acid (33%) is added, and the reaction is heated to a higher temperature (e.g., 90°C) overnight. This facilitates the cyclization and formation of the N-methoxy aminopyridine.
-
Reduction: The mixture is cooled to room temperature. Zinc dust is added portionwise, maintaining the temperature below 20°C. The reaction is stirred for 3 hours at room temperature to reduce the N-methoxy group.
-
Final Isolation: The reaction is filtered through a pad of Celite®. The filter cake is washed with ethyl acetate, and the combined filtrates are concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final 4-(difluoromethyl)pyridin-2-amine.[4]
In Vitro Kinase Inhibition Assay (Generic Enzymatic Assay)
This protocol describes a typical method for evaluating the inhibitory activity of a compound against a target protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the kinase. This can be quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reagent Preparation: Prepare an assay buffer containing the purified kinase enzyme and its specific peptide or protein substrate.
-
Reaction Initiation: Add an ATP solution (at a concentration near its Km for the enzyme) to all wells of the assay plate to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a detection reagent. The detection method can vary:
-
Luminescence-based (e.g., Kinase-Glo®): This reagent measures the amount of remaining ATP. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Fluorescence/FRET-based: Uses a labeled antibody that specifically binds to the phosphorylated substrate, generating a signal proportional to kinase activity.
-
-
Data Analysis: Read the plate on a suitable plate reader (luminometer or fluorometer). Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Outlook
The 4-(fluoroalkyl)pyridin-2-amine scaffold is a validated and highly valuable motif in modern drug discovery, particularly for the development of kinase inhibitors. The structure-activity relationships are well-defined: the 2-amino group serves as a critical hinge-binding anchor, the 4-fluoroalkyl group modulates the electronic properties and potency, and the remaining ring positions offer vectors for optimization of potency, selectivity, and pharmacokinetics.
While the isomeric 2-(difluoromethyl)pyridin-4-amine remains less explored, the principles outlined in this guide provide a strong predictive foundation for its development. Future work should focus on synthesizing and evaluating libraries based on this specific scaffold to determine if the alternative vector of the 4-amino group can unlock novel interactions and selectivity profiles against various target classes.
References
- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2021). Polycyclic Aromatic Compounds. [URL not available in snippet]
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). Organic Process Research & Development. [Link]
-
New method for introducing fluorinated components into molecules. (2024). Universität Münster. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2022). RSC Medicinal Chemistry. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). Journal of Medicinal Chemistry. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]
-
Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2022). European Journal of Medicinal Chemistry. [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers in Microbiology. [Link]
-
2-Amino-4-(trifluoromethyl)pyridine. Bloomington. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-(Difluoromethyl)pyridin-4-amine: A Comparative Analysis of a Key Bioisostere
Introduction: The Strategic Role of Bioisosterism and Fluorine in Modern Drug Discovery
In the intricate process of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges, primarily centered on optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its potency. Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar size, shape, and electronic configuration, stands as a cornerstone of medicinal chemistry.[1] This approach allows for the fine-tuning of physicochemical and pharmacokinetic properties to overcome liabilities such as poor metabolic stability, low solubility, or off-target toxicity.
Among the various bioisosteric replacements, the incorporation of fluorine has become a remarkably powerful tactic.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic fate.[3][4] While the trifluoromethyl (-CF₃) group has been a long-standing favorite, its difluoromethyl (-CHF₂) counterpart has gained significant attention for its more nuanced and often advantageous profile. The -CHF₂ group uniquely acts as a "lipophilic hydrogen bond donor," a characteristic not shared by the -CF₃ or methyl (-CH₃) groups, making it a valuable bioisostere for hydroxyl, thiol, or even amine groups.[5][6]
This guide provides an in-depth comparative analysis of 2-(Difluoromethyl)pyridin-4-amine , a versatile building block, against its key bioisosteres. We will explore the subtle yet critical differences in their physicochemical properties and metabolic stability, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strategic bioisosteric modifications to accelerate their discovery programs. The pyridine scaffold itself is prevalent in a vast number of FDA-approved drugs, making its derivatives, such as the one in focus, highly relevant in pharmaceutical research.[7][8]
Comparative Analysis: 2-(Difluoromethyl)pyridin-4-amine vs. Key Analogues
The true value of a bioisosteric replacement is revealed through direct comparison. Here, we evaluate 2-(Difluoromethyl)pyridin-4-amine against its non-fluorinated (methyl) and perfluorinated (trifluoromethyl) analogues to dissect the specific contributions of the difluoromethyl group.
-
Compound 1: 2-(Methyl)pyridin-4-amine (The Parent Scaffold)
-
Compound 2: 2-(Difluoromethyl)pyridin-4-amine (The Target Compound)
-
Compound 3: 2-(Trifluoromethyl)pyridin-4-amine (The Perfluorinated Analogue)
The following diagram illustrates the workflow of a typical bioisosteric replacement strategy, which forms the logical basis for our comparison.
Caption: A typical workflow for a bioisosteric replacement strategy in drug discovery.
Physicochemical Properties: pKa, Lipophilicity, and Hydrogen Bonding
The electronic nature of the substituent at the 2-position of the pyridine ring dramatically influences the basicity (pKa) of the pyridine nitrogen and the exocyclic amine, as well as the molecule's overall lipophilicity (LogP).
pKa (Pyridine Basicity): The introduction of electron-withdrawing fluorine atoms is expected to decrease the basicity of the pyridine nitrogen. The strongly inductive trifluoromethyl group (-CF₃) has a more pronounced effect than the difluoromethyl group (-CHF₂). A lower pKa can be advantageous in reducing interactions with off-targets like the hERG channel and can modify a compound's solubility and absorption profile.
Lipophilicity (LogP/LogD): Lipophilicity is a critical parameter governing a drug's ability to cross cell membranes. While often considered a "lipophilicity enhancing group," the actual contribution of the difluoromethyl group can be subtle, with experimental ΔlogP values (comparing -CHF₂ to -CH₃) ranging from -0.1 to +0.4.[5] The trifluoromethyl group, in contrast, consistently and significantly increases lipophilicity.[9]
Hydrogen Bonding: A unique feature of the -CHF₂ group is the acidity of its hydrogen atom, allowing it to act as a hydrogen bond donor.[6] This capability is absent in both -CH₃ and -CF₃ groups. This can lead to new, favorable interactions with a biological target, potentially increasing binding affinity and selectivity.
The diagram below conceptualizes the comparison of these key properties.
Caption: Comparison of key physicochemical properties across the bioisosteres.
Summary of Physicochemical Data:
| Compound | Substituent | Calculated LogP | Predicted pKa (Strongest Basic) | H-Bond Donor (from substituent) |
| 2-(Methyl)pyridin-4-amine | -CH₃ | ~0.5 | ~9.2 | No |
| 2-(Difluoromethyl)pyridin-4-amine | -CHF₂ | ~0.8[10] | ~7.5 | Yes[5][6] |
| 2-(Trifluoromethyl)pyridin-4-amine | -CF₃ | ~1.1[11] | ~6.0 | No |
Note: pKa values are estimates based on typical effects of substituents on pyridine and aniline basicity. Experimental determination is required for confirmation. LogP values are computationally derived.
Metabolic Stability
A primary motivation for introducing fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.[3][12] The methyl group of 2-(methyl)pyridin-4-amine is a potential "metabolic hotspot," prone to hydroxylation.
-
-CH₃: Susceptible to oxidation to -CH₂OH, which can be further oxidized to an aldehyde and carboxylic acid.
-
-CHF₂ and -CF₃: The strong C-F bonds make these groups highly resistant to oxidative metabolism.[9] This can significantly increase the half-life of a compound, potentially reducing the required dose and frequency of administration.
Replacing the metabolically labile methyl group with a difluoromethyl or trifluoromethyl group is a well-established strategy to improve a drug's pharmacokinetic profile.[9]
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences between these bioisosteres, the following standardized assays are essential. The trustworthiness of this guide rests on providing protocols that are self-validating and reproducible.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
Rationale: This protocol directly measures the partition coefficient of a compound between an aqueous and an organic phase at physiological pH, providing a crucial indicator of its membrane permeability.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare the aqueous phase: Phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare the organic phase: n-Octanol, pre-saturated with PBS. (To pre-saturate, mix equal volumes of n-octanol and PBS, shake vigorously for 1 hour, and allow the layers to separate overnight. Use the top octanol layer).
-
-
Partitioning:
-
Add 10 µL of the 10 mM stock solution to a vial containing 990 µL of PBS-saturated n-octanol and 1000 µL of n-octanol-saturated PBS. This creates a 1:1 mixture with a starting aqueous concentration of ~50 µM.
-
Cap the vial tightly and shake vigorously on a mechanical shaker for 3 hours at room temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol layer (top) and the PBS layer (bottom).
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )
-
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Rationale: This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism by CYP enzymes. A higher metabolic stability (longer half-life) is generally desirable.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in DMSO.
-
HLM Suspension: Thaw pooled Human Liver Microsomes on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.
-
NADPH Solution: Prepare a 10 mM solution of NADPH in 0.1 M phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension (1 mg/mL) at 37°C for 5 minutes.
-
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. (For example, add 1 µL of a 100 µM intermediate dilution to 99 µL of HLM suspension).
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM). This is your T₀ point for quenching the first time point.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
For the T₀ sample, quench the reaction immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at 4000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.
Conclusion and Outlook
The strategic replacement of a methyl group with a difluoromethyl group, as exemplified by the transition from 2-(methyl)pyridin-4-amine to 2-(difluoromethyl)pyridin-4-amine, offers a sophisticated tool for medicinal chemists. This single modification provides a multi-faceted approach to property modulation:
-
Enhanced Metabolic Stability: The primary advantage is the blockage of oxidative metabolism at the 2-position, a common liability for methyl-substituted heterocycles.[3]
-
Modulated Basicity: The electron-withdrawing nature of the -CHF₂ group lowers the pKa of the pyridine, which can be beneficial for tuning solubility and avoiding certain off-target effects.
-
Fine-Tuned Lipophilicity: It offers a moderate increase in lipophilicity compared to the significant jump seen with a -CF₃ group, providing greater control for optimization.[5][9]
-
Novel H-Bonding Capacity: The ability of the -CHF₂ group to act as a hydrogen bond donor introduces a unique vector for interacting with protein targets, potentially enhancing potency and selectivity.[6]
In comparison to the trifluoromethyl analogue, 2-(difluoromethyl)pyridin-4-amine provides a less drastic perturbation of electronic properties and lipophilicity while still conferring excellent metabolic stability and adding the unique hydrogen-bond-donating feature. The choice between -CHF₂ and -CF₃ will ultimately depend on the specific structure-activity relationships (SAR) of the target and the particular liabilities of the lead compound. By employing the robust experimental protocols detailed in this guide, researchers can make data-driven decisions, accelerating the design of safer and more effective drug candidates.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(16), 7054–7062. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Society Reviews, 47(12), 4359-4438. [Link]
-
Brovelli, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]
-
Patel, R. V., et al. (2016). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Journal of Heterocyclic Chemistry, 53(5), 1546-1554. [Link]
-
Ortalli, S., et al. (2022). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal, 28(41), e202200782. [Link]
-
Maji, R., et al. (2021). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 12(1), 4785. [Link]
-
Nguyen, T. T., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 10(49), 29331-29335. [Link]
- Method for producing 2-amino-4-(trifluoromethyl)pyridine.
-
Bioisosteric replacement of aniline. ResearchGate. [Link]
-
Xu, Y., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5493-5496. [Link]
-
Mąkosza, M., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(18), 4275. [Link]
-
2-Amino-4-(trifluoromethyl)pyridine. Fengchen Group. [Link]
-
Lo Presti, L., et al. (2019). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1065-1076. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]
-
Ester bioisosterism in 2,3‐diaminopyridine structured B1 blockers. ResearchGate. [Link]
-
4-(Difluoromethyl)pyridin-2-amine. PubChem. [Link]
-
2-Amino-4-(trifluoromethyl)pyridine. PubChem. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. Figshare. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Le, T., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2230-2237. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors. ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. [Link]
-
Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences, 181-211. [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University, Macmillan Group. [Link]
-
Asija, S., & Asija, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(20), 1777-1804. [Link]
-
Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(12), 4765-4796. [Link]
-
Zahan, M. I., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(14), 5369. [Link]
-
Zahan, M. I., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6539. [Link]
-
Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-71. [Link]
-
pKa Data Compiled by R. Williams. [Link]
-
2-(2-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridin-4-yl)acetonitrile. ChemSrc. [Link]
-
Phenol. Wikipedia. [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-(Difluoromethyl)pyridin-2-amine | C6H6F2N2 | CID 67282570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MmpL3 Inhibition: A Comparative Guide to Pyridine-2-Methylamine Derivatives
In the global fight against tuberculosis (TB), the discovery of novel drug targets and chemical scaffolds is paramount to overcoming the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Among the most promising targets is the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3.[1][2][3] This essential transporter is responsible for flipping trehalose monomycolate (TMM), a crucial precursor for mycolic acid synthesis, across the inner membrane, making it indispensable for the formation of the unique mycobacterial cell wall.[1][4][5][6] This guide provides an in-depth comparison of a promising new class of MmpL3 inhibitors, the pyridine-2-methylamine derivatives, with other notable MmpL3-targeting compounds, and details the rigorous experimental methodologies required for their validation.
The Rise of Pyridine-2-Methylamine Derivatives: A Potent New Arsenal
Recent structure-based drug design has led to the identification of pyridine-2-methylamine derivatives as highly potent inhibitors of Mtb.[1][2][3] A standout from this class, compound 62 , has demonstrated exceptional activity against the virulent Mtb H37Rv strain and, critically, against clinically isolated MDR/XDR-TB strains.[1][2][3] The significance of this lies in its potential to address the most challenging TB cases. Furthermore, this class of compounds exhibits low cytotoxicity and favorable metabolic stability, key attributes for a successful therapeutic agent.[1][2][3]
The primary validation of MmpL3 as the target for pyridine-2-methylamine derivatives comes from resistance studies. Spontaneous resistant mutants to compound 62 were found to harbor a single nucleotide polymorphism in the mmpL3 gene, specifically the S288T mutation.[1][2][3] This direct genetic evidence provides a strong causal link between the compound's antimycobacterial activity and the inhibition of MmpL3.
Comparative Analysis: Pyridine-2-Methylamine Derivatives vs. Other MmpL3 Inhibitors
While pyridine-2-methylamine derivatives are promising newcomers, several other chemical scaffolds targeting MmpL3 have been under investigation, with some progressing to clinical trials.[5][7][8] A comparative look at their performance metrics is essential for researchers in the field.
| Compound Class | Representative Compound | Mtb H37Rv MIC (μg/mL) | Key Advantages | Known Liabilities/Challenges | Clinical Development Stage |
| Pyridine-2-methylamine | Compound 62 | 0.016 | High potency against MDR/XDR strains, low cytotoxicity, validated target engagement.[1][2][3] | Early stage of development. | Preclinical |
| Ethylenediamines | SQ109 | ~0.15-0.64 | Most advanced MmpL3 inhibitor, synergistic with other TB drugs.[5][7][8] | Can dissipate proton motive force (PMF), resistance not easily isolated in vitro.[5][9][10] | Phase IIb/III trials completed.[7][8] |
| Adamantyl Ureas | AU1235 | ~0.02-0.1 | Potent inhibitor.[5][11] | High lipophilicity, poor solubility, potential for off-target effects.[2] | Preclinical |
| Indole-2-carboxamides | ICA38 | ~0.02-0.08 | Favorable pharmacokinetic profiles, effective in murine models.[1][12] | Specific to mycobacteria, less effective against non-replicating Mtb.[10] | Preclinical |
| 1,5-Diarylpyrroles | BM212 | ~0.05-0.2 | Well-characterized direct inhibitor of MmpL3 flippase activity.[11] | Kills non-replicating Mtb, but also displays broad-spectrum activity against organisms lacking mycolic acids, suggesting other targets.[10] | Preclinical |
Experimental Validation of MmpL3 Inhibition: A Step-by-Step Guide
The validation of a compound as a direct MmpL3 inhibitor requires a multi-pronged approach to build a robust body of evidence. Below are detailed protocols for key experiments.
Generation and Whole-Genome Sequencing of Resistant Mutants
This is the gold standard for target identification.
Protocol:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Plate a high density of bacteria (e.g., 10⁸-10⁹ CFUs) on Middlebrook 7H10 agar containing the pyridine-2-methylamine derivative at 4-8 times its minimum inhibitory concentration (MIC).
-
Incubate plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.
-
Extract genomic DNA from the resistant isolates and the parental strain.
-
Perform whole-genome sequencing and compare the sequences to identify mutations present only in the resistant strains. A high frequency of mutations in the mmpL3 gene strongly indicates it as the target.[13]
TMM Accumulation Assay via [¹⁴C]-Acetate Labeling
Direct inhibition of MmpL3 leads to the accumulation of its substrate, TMM, in the cytoplasm.[13][14]
Protocol:
-
Grow Mtb cultures to mid-log phase.
-
Add [1,2-¹⁴C]-acetic acid to the culture medium and incubate to allow for the metabolic incorporation into mycolic acids.
-
Treat the cultures with the test compound (e.g., compound 62) at various concentrations for a defined period (e.g., 24 hours). Include a known MmpL3 inhibitor (e.g., SQ109) as a positive control and a DMSO-treated sample as a negative control.[14]
-
Harvest the bacterial cells and extract the total lipids using a mixture of chloroform and methanol.
-
Analyze the radiolabeled lipids by thin-layer chromatography (TLC).
-
Visualize the separated lipids by autoradiography. An accumulation of TMM and a corresponding decrease in trehalose dimycolate (TDM) in compound-treated samples compared to the control indicates MmpL3 inhibition.[14]
In Vitro MmpL3 Binding Assays
These assays confirm a direct physical interaction between the inhibitor and the MmpL3 protein.
Protocol (Fluorescence-Based Competition Assay):
-
Use a whole-cell Mycobacterium smegmatis strain that overexpresses Mtb-MmpL3.[14]
-
Incubate the cells with a fluorescent probe known to bind MmpL3 (e.g., an analog of an existing inhibitor linked to a fluorophore).[14]
-
Add increasing concentrations of the pyridine-2-methylamine derivative.
-
Measure the displacement of the fluorescent probe using flow cytometry or a fluorescence plate reader. A concentration-dependent decrease in fluorescence indicates that the test compound is competing for the same binding site on MmpL3.[9][14]
Visualizing the Validation Workflow and Mechanism
To better understand the relationships between these validation steps and the mechanism of MmpL3 inhibition, the following diagrams are provided.
Caption: Mechanism of MmpL3 inhibition by pyridine-2-methylamine derivatives.
Caption: Experimental workflow for validating MmpL3 inhibitors.
Conclusion
The pyridine-2-methylamine derivatives represent a highly promising class of MmpL3 inhibitors with potent activity against drug-resistant strains of M. tuberculosis. Their validation as direct MmpL3 inhibitors is supported by strong genetic and biochemical evidence. While established inhibitors like SQ109 have paved the way in clinical development, the unique properties of pyridine-2-methylamine derivatives warrant their continued investigation and optimization. The comprehensive validation workflow outlined in this guide provides a robust framework for researchers to rigorously assess novel MmpL3 inhibitors, ultimately contributing to the development of new and more effective treatments for tuberculosis.
References
-
Wen, L., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]
-
Belardinelli, J. M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 794-808. [Link]
-
Dupont, C., et al. (2020). Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis. ACS Infectious Diseases, 6(12), 3325-3337. [Link]
-
Singh, S., et al. (2022). MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature. ProQuest. [Link]
-
Singh, S., et al. (2022). MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature. ResearchGate. [Link]
-
Al-Mubarak, R., & Crystal, A. (2022). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. MDPI. [Link]
-
Wen, L., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. ResearchGate. [Link]
-
Wen, L., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. [Link]
-
Stec, J. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Portland Press. [Link]
-
McNeil, M. B., & Jackson, M. (2022). Molecular Mechanisms of MmpL3 Function and Inhibition. PubMed Central. [Link]
-
Dupont, C., et al. (2020). Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis. ACS Publications. [Link]
-
MmpL3 Inhibitor Screening Assays. CSU STRATA. [Link]
-
Zhang, Y., et al. (2024). Integrating computational and experimental approaches in discovery and validation of MmpL3 pore domain inhibitors for specific labelling of Mycobacterium tuberculosis. PubMed. [Link]
-
Xu, J., et al. (2017). MmpL3 is the flippase for mycolic acids in mycobacteria. PNAS. [Link]
-
Kumar, D., et al. (2022). Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. ACS Omega. [Link]
-
Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. (n.d.). ASM Journals. [Link]
-
Stec, J. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Portland Press. [Link]
-
Wen, L., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. East China Normal University. [Link]
-
Li, W., et al. (2014). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. PubMed Central. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]
-
New pyrazole-based derivatives targeting MmpL3 transporter in Mycobacterium tuberculosis: design, synthesis, biological evaluation and molecular docking studies. (2025). PubMed. [Link]
Sources
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Assessment: Deconstructing the Certificate of Analysis for 2-(Difluoromethyl)pyridin-4-amine hydrochloride
In the landscape of drug discovery and development, the starting materials' quality is not merely a matter of compliance; it is the bedrock upon which reproducible and reliable scientific outcomes are built. The Certificate of Analysis (COA) is the primary document that attests to a compound's identity, purity, and overall quality. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of 2-(Difluoromethyl)pyridin-4-amine hydrochloride, a valuable building block in medicinal chemistry, and its alternatives, all through the lens of a rigorous COA evaluation.[1][2]
The Imperative of a Comprehensive Certificate of Analysis
A COA is more than a simple pass/fail document. It is a detailed report of the analytical tests performed on a specific batch of a compound. For a molecule like this compound, which contains a difluoromethyl group and a pyridine ring, specific analytical techniques are crucial to confirm its structure and purity. A robust COA should provide orthogonal data points that, when taken together, provide a high degree of confidence in the material's quality.
Below is a representative Certificate of Analysis for a high-purity batch of this compound, followed by a detailed explanation of each parameter.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Identity by Mass Spec. | Consistent with M+H⁺ at m/z 145.05 | Conforms | ESI-MS |
| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC (UV at 254 nm) |
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
Deconstructing the Analytical Data: A Deeper Dive
Identity Confirmation: The Synergy of NMR and Mass Spectrometry
The confirmation of the chemical structure is the most critical aspect of a COA. Relying on a single technique is insufficient.
-
¹H NMR Spectroscopy: This technique provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the difluoromethyl group's proton due to coupling with the two fluorine atoms. The integration of these signals should correspond to the number of protons in the structure. The choice of solvent, such as DMSO-d₆ or D₂O, can influence the chemical shifts and should be noted on the COA.[3]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for confirming the molecular weight of polar molecules like amine hydrochlorides.[4][5] The COA should report the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). For 2-(Difluoromethyl)pyridin-4-amine (free base, C₆H₆F₂N₂), the expected monoisotopic mass is approximately 144.05 g/mol . Therefore, the protonated molecule should be observed at an m/z of ~145.05.
Purity Determination: The Power of HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules.[6][7] A well-developed reversed-phase HPLC method can separate the main compound from process-related impurities and degradation products. The COA should specify the detection wavelength (e.g., 254 nm, where the pyridine ring absorbs UV light) and the purity value, typically calculated as the area percentage of the main peak. For drug discovery applications, a purity of ≥ 98% is generally considered acceptable.
Comparative Analysis: this compound vs. Key Alternatives
The choice of a building block in a synthesis campaign often involves a trade-off between reactivity, physicochemical properties, and cost. Below is a comparison of our target compound with two common alternatives.
Table 2: Comparison of this compound and Alternatives
| Parameter | 2-(Difluoromethyl)pyridin-4-amine HCl | 2-(Trifluoromethyl)pyridin-4-amine | 2-(Difluoromethyl)-3-fluoropyridin-4-amine HCl |
| CAS Number | 1890194-45-2[8] | 106447-97-6[9] | 1803125-74-7[10] |
| Molecular Weight | 180.58 g/mol (HCl salt) | 162.11 g/mol | 198.58 g/mol (HCl salt) |
| Calculated logP | ~0.95 (free base) | ~1.59 (free base) | ~1.10 (free base) |
| pKa (Pyridine N) | Lower than non-fluorinated analog | Significantly lower due to CF₃ | Lower than difluoro analog |
| Key Feature | Dihydrogen-bond donor potential of CHF₂ | Strong electron-withdrawing CF₃ group | Increased polarity and altered electronics from additional fluorine |
| Typical Purity | ≥ 98% | ≥ 98% | ≥ 95%[11] |
Key Insights from the Comparison:
-
Lipophilicity (logP): The trifluoromethyl group in 2-(Trifluoromethyl)pyridin-4-amine imparts greater lipophilicity compared to the difluoromethyl group.[12] This can influence solubility and permeability in biological systems.
-
Basicity (pKa): The electron-withdrawing nature of the fluoroalkyl groups decreases the basicity of the pyridine nitrogen. The trifluoromethyl group has a more pronounced effect than the difluoromethyl group. This can be a critical parameter for optimizing interactions with biological targets or for controlling reactivity in subsequent synthetic steps.
-
Structural Modifications: The presence of an additional fluorine atom on the pyridine ring in 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride further alters the electronic properties and can introduce new interaction points with a target protein.
Experimental Protocols for Quality Verification
To ensure self-validating systems, the protocols used for COA generation must be robust and reproducible.
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general reversed-phase HPLC method for the purity determination of pyridine derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more lipophilic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
2. ¹H NMR for Structural Confirmation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks to determine the relative ratios of the different types of protons.
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Scan a mass range that includes the expected m/z of the target compound.
Visualizing the Comparison and Workflow
To better illustrate the relationships between the compounds and the analytical process, the following diagrams are provided.
Caption: Key property shifts between the target compound and its alternatives.
Caption: Analytical workflow for generating a comprehensive Certificate of Analysis.
Conclusion
A meticulous evaluation of the Certificate of Analysis is a fundamental responsibility for any researcher in the chemical sciences. For a key building block like this compound, understanding the data presented in the COA is paramount for ensuring the integrity and reproducibility of your research. By comparing the analytical data with that of relevant alternatives, researchers can make informed decisions about which building block is best suited for their specific application, balancing the desired physicochemical properties with the assurance of high quality.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. abacipharma.com [abacipharma.com]
- 9. 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 1803125-74-7|2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethyl)pyridin-4-amine hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS No. 1890194-45-2). The protocols herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the best practices in laboratory chemical management.
Hazard Assessment and Chemical Profile
Understanding the intrinsic nature of a compound is the cornerstone of its safe handling and disposal. This compound is a halogenated, nitrogen-containing heterocyclic aromatic amine. While a specific, comprehensive toxicological profile is not widely published, its structural motifs provide a strong basis for hazard assessment by analogy to similar compounds.[1][2]
Chemical Classification and Associated Hazards:
| Chemical Class | Primary Hazards | Disposal Rationale |
| Halogenated Organic Compound | Potential environmental toxin; combustion can produce hazardous byproducts (e.g., HF, HCl).[3][4] | Requires high-temperature incineration to ensure complete destruction. Must be segregated from non-halogenated waste streams.[5][6] |
| Aromatic Amine | Potential for skin, eye, and respiratory irritation. Many aromatic amines are investigated for mutagenicity or carcinogenicity.[7] | Direct disposal to sewer systems is prohibited. Waste must be handled to prevent personnel exposure and environmental release.[8] |
| Pyridine Derivative | Pyridine and its derivatives are generally considered harmful and can pose risks to aquatic life.[9] | Must be treated as hazardous chemical waste and disposed of through a licensed facility. |
Based on data from structurally related molecules, the following GHS hazard statements are prudent to assume: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Regulatory Framework
Disposal of this compound falls under strict federal and local regulations. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). All waste generated must be managed according to hazardous waste protocols, from the point of generation to final disposal by a licensed facility.
Personnel Protection: The First Line of Defense
Before handling the compound in any capacity, including for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols should be conducted within a certified chemical fume hood.[10]
Waste Segregation and Collection Protocol
The principle of waste segregation is critical for both safety and cost-effective disposal. Incompatible chemicals can react violently if mixed, and different waste streams require different disposal technologies.
Step 1: Container Selection Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a glass or high-density polyethylene (HDPE) container is appropriate.
Step 2: Labeling The moment the first quantity of waste is added, the container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant," "Harmful"
-
The date of initial accumulation
Step 3: Segregation This waste must be collected in a container designated for "Halogenated Organic Waste." [6] Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[8] Keeping this waste stream pure prevents dangerous reactions and ensures it is routed to the correct high-temperature incineration facility.[5][11]
Step-by-Step Disposal Workflow
The following diagram and protocol outline the journey of the waste from the lab bench to its final disposition.
Caption: Disposal workflow for this compound.
Protocol:
-
At the Point of Generation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, as well as residual solid or solutions, are considered hazardous waste.
-
Collection: Carefully transfer waste into the designated and pre-labeled "Halogenated Organic Waste" container located in a chemical fume hood.
-
Decontamination of Glassware: Any glassware that has been in contact with the compound must be decontaminated.
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
This first rinsate is hazardous and must be collected and added to the "Halogenated Organic Waste" container.[6]
-
Subsequent rinses with soap and water can be performed after the initial solvent rinse.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[9][12]
-
Disposal Request: Once the container is full (do not exceed 90% capacity) or the project is complete, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department. Do not move the waste outside of your laboratory.
Emergency Spill Management
Accidental spills must be managed promptly and safely.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or the substance becomes airborne, evacuate the area and contact EHS.
-
Control & Contain: For small, manageable spills within a fume hood:
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the contaminated absorbent into a sealable bag or container.
-
-
Cleanup & Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then wash with soap and water.
-
All materials used for cleanup (absorbent, gloves, cloths) are considered hazardous waste and must be placed in the sealed container.
-
-
Label and Dispose: Label the container with "Spill Debris: this compound" and dispose of it through EHS as halogenated organic waste.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the impact of your research remains a positive one.
References
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]
-
Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Toxicology and Pharmacology, 102, 104250. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Fisher Scientific. (n.d.). BLD Pharm 1GR this compound. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. Retrieved from [Link]
Sources
- 1. 1803125-74-7|2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. capotchem.cn [capotchem.cn]
- 11. zeeco.com [zeeco.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-(Difluoromethyl)pyridin-4-amine Hydrochloride: Personal Protective Equipment and Safe Operational Workflow
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 2-(Difluoromethyl)pyridin-4-amine hydrochloride is one such compound, a heterocyclic amine that holds potential as a building block in medicinal chemistry.[1] However, its structural alerts—a pyridine ring and an amine hydrochloride group—necessitate a cautious and well-informed approach to laboratory handling. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE), alongside a comprehensive operational and disposal plan, ensuring both your safety and the integrity of your research.
Hazard Assessment: An Informed Approach in the Absence of Specific Data
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Eye Damage/Irritation: May cause serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
Given these potential hazards, a stringent PPE protocol is not just recommended; it is essential.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken.[5][6] The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face | Safety goggles with side shields or a full-face shield.[5][7][8][9] | Protects against accidental splashes of solutions or airborne particles of the solid compound. Standard safety glasses are insufficient. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3][4][10] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][9][10] | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling the compound, even after removing gloves.[7] |
| Body | A fully buttoned laboratory coat.[5][10] | Protects skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[7] |
| Respiratory | Use within a certified chemical fume hood. For weighing or generating dust, a NIOSH-approved respirator with a particulate filter may be necessary.[8][9][10][11] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[4][11] If the risk assessment indicates potential for airborne particulates outside of a fume hood, respiratory protection is mandatory. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination. The following step-by-step guide, illustrated by the accompanying diagram, outlines the best practices for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
Dissolution and Reaction Setup:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
All subsequent experimental steps involving the compound should be carried out within the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the designated handling area with an appropriate decontaminating solution.
-
Carefully remove and dispose of contaminated gloves and any disposable labware in a designated hazardous waste container.[4]
-
-
Doffing PPE:
Caption: Workflow for Safely Handling this compound.
Spill and Disposal Procedures
Even with meticulous planning, accidents can happen. An established emergency plan is crucial for mitigating risks.
In Case of a Spill:
-
Evacuate the immediate area and alert your supervisor.
-
For a small spill within a fume hood, trained personnel may clean it up using an absorbent material like sand or vermiculite.[4]
-
Contain the spill, transfer the absorbent material to a sealed, labeled container for hazardous waste, and decontaminate the area.[4]
Waste Disposal:
-
Never dispose of this compound or its solutions down the drain.[4]
-
All solid waste and contaminated materials must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11]
-
Liquid waste should be collected in a separate, labeled container.
-
Follow all local, state, and federal regulations for chemical waste disposal, and contact your institution's Environmental Health & Safety (EH&S) office for specific guidance.[4][11]
By integrating these safety protocols into your daily laboratory operations, you can confidently handle novel reagents like this compound, ensuring a safe environment for yourself and your colleagues while advancing the frontiers of scientific discovery.
References
- Benchchem. Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. Pyridine Standard Operating Procedure.
- Fluorochem. (2024). Safety Data Sheet for methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride.
- BLDpharm. 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride.
- HPE Support. Safety Guidelines for Handling Chemicals.
- Apollo Scientific. (2023). Safety Data Sheet for Pyridine.
- Carl ROTH. (2025). Safety data sheet for Pyridine.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Pyridine, hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Pyridine hydrochloride.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide.
- Kalstein. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
Sources
- 1. 1803125-74-7|2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. support.hpe.com [support.hpe.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. falseguridad.com [falseguridad.com]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
